BPK-25
Description
Properties
IUPAC Name |
5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-2-20(27)26(14-16-9-6-10-19(22)24-16)17-11-12-18(23-13-17)21(28)25-15-7-4-3-5-8-15/h2-13H,1,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBTJANPDDCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=NC(=CC=C1)Cl)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of BPK-25: A Covalent Modulator of the NuRD Complex and Innate Immune Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a novel small molecule probe characterized as an active acrylamide compound. It exerts its biological effects through a dual mechanism: inducing the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and inhibiting the activation of the cGAS-STING pathway. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing its effects on cellular signaling pathways and presenting available quantitative data. The experimental methodologies described are based on currently available information from chemical suppliers.
Core Mechanism of Action: Covalent Engagement and Protein Degradation
This compound functions as a covalent inhibitor, a class of compounds that form a stable, covalent bond with their target protein.[1] This irreversible interaction is mediated by the acrylamide functional group within the structure of this compound. The primary molecular event following cellular exposure to this compound is the covalent engagement with specific protein targets, which subsequently leads to the degradation of associated protein complexes. A non-electrophilic control compound, this compound-ctrl, which lacks the reactive acrylamide moiety, fails to elicit the same cellular effects, underscoring the critical role of covalent modification in the mechanism of action of this compound.[1]
Induction of NuRD Complex Degradation
The most prominent and well-documented effect of this compound is the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex.[1] The NuRD complex is a large, multi-protein machine that plays a crucial role in regulating gene expression through chromatin remodeling and histone deacetylation.
This compound promotes a striking and selective reduction of several key protein components of the NuRD complex in a concentration- and time-dependent manner.[1] This degradation occurs at the post-translational level, as no corresponding changes in the mRNA expression of the NuRD complex components have been observed.[1] The precise subunit of the NuRD complex that is directly targeted by this compound for covalent modification has not been publicly disclosed.
Diagram of this compound-Induced NuRD Complex Degradation
References
An In-depth Technical Guide to the Inhibition of TMEM173 (STING) Activation by BPK-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism by which the small molecule BPK-25 inhibits the activation of Transmembrane Protein 173 (TMEM173), also known as Stimulator of Interferon Genes (STING). The content herein is curated for an audience with a strong background in cellular biology, immunology, and pharmacology.
Executive Summary
This compound is a potent, electrophilic acrylamide that functions as a covalent inhibitor of STING. Its mechanism of action centers on the irreversible modification of a key cysteine residue within the STING protein, which abrogates a critical post-translational modification—palmitoylation. By preventing palmitoylation, this compound effectively halts the activation cascade of STING, thereby blocking downstream inflammatory signaling. This guide will dissect the molecular interactions, provide quantitative data on inhibitory activity, detail the experimental protocols used to elucidate this mechanism, and visualize the relevant biological pathways and workflows.
The STING Signaling Pathway: A Primer
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.
The canonical activation sequence is as follows:
-
dsDNA Detection: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its dimerization and activation.
-
Translocation: Activated STING dimers translocate from the ER to the Golgi apparatus.
-
Palmitoylation: At the Golgi, STING undergoes palmitoylation, a crucial post-translational modification where a palmitate fatty acid is attached to specific cysteine residues. This step is essential for the formation of higher-order STING oligomers.
-
Signalosome Formation: Palmitoylated STING oligomers serve as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).
-
Downstream Signaling: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of IFN-I genes. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of other inflammatory cytokines.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 1: Canonical STING Signaling Pathway"; fontsize = 12; fontname = "Arial"; } }
Mechanism of this compound Inhibition
This compound and its analogs, such as C-170, are covalent inhibitors that specifically target the palmitoylation of STING. The core inhibitory mechanism is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of STING.
Key Steps in this compound Mediated Inhibition:
-
Covalent Adduct Formation: The electrophilic acrylamide warhead of this compound forms a covalent bond with the thiol group of Cys91 on the STING protein.
-
Blockade of Palmitoylation: This irreversible modification of Cys91 prevents the attachment of palmitate groups to STING at the Golgi apparatus.
-
Inhibition of Oligomerization: As palmitoylation is a prerequisite for the formation of higher-order STING oligomers, this compound treatment effectively prevents this clustering.
-
Disruption of Downstream Signaling: Without the formation of these oligomers, STING cannot efficiently recruit and activate TBK1. This leads to a halt in the phosphorylation of IRF3 and the subsequent transcription of type I interferons and other inflammatory genes.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 2: Mechanism of STING Inhibition by this compound"; fontsize = 12; fontname = "Arial"; } }
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs has been quantified using cellular assays that measure the downstream effects of STING activation. The half-maximal inhibitory concentration (IC50) values are critical metrics for assessing the efficacy of these compounds. The following table summarizes the reported IC50 values for a key this compound analog, C-170, from the foundational study by Haag et al. (2018).
| Compound | Cell Line | Assay Type | Stimulant | IC50 (µM) |
| C-170 | Human THP-1 cells | IFN-β Luciferase Reporter | cGAMP | ~1.5 |
| C-170 | Mouse Embryonic Fibroblasts | IFN-β Luciferase Reporter | cGAMP | ~0.5 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory action of this compound on STING activation.
IFN-β Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the IFN-β promoter as a downstream readout of STING pathway activation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or THP-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid driven by the IFN-β promoter and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are pre-treated with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
STING Pathway Activation:
-
The STING pathway is activated by stimulating the cells with a known agonist, such as 2'3'-cGAMP.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of stimulation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The normalized data is then used to calculate the IC50 value of this compound by fitting the dose-response curve to a four-parameter logistic equation.
-
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 3: Workflow for IFN-β Luciferase Reporter Assay"; fontsize = 12; fontname = "Arial"; } }
Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation Assessment
This biochemical assay is employed to specifically detect and quantify the palmitoylation of STING and to demonstrate the inhibitory effect of this compound on this modification.
Protocol:
-
Cell Lysis and Thiol Blocking:
-
Cells treated with this compound or vehicle are lysed in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap all free cysteine residues.
-
-
Thioester Cleavage:
-
The thioester bonds linking palmitate groups to cysteines are specifically cleaved using hydroxylamine. This exposes the previously palmitoylated cysteine residues.
-
-
Capture of Newly Exposed Thiols:
-
The protein lysate is then incubated with a thiol-reactive resin (e.g., thiopropyl sepharose), which captures the proteins that have newly exposed cysteine residues (i.e., those that were previously palmitoylated).
-
-
Elution and Detection:
-
The captured proteins are eluted from the resin.
-
The eluate is then analyzed by Western blotting using an anti-STING antibody to specifically detect the amount of palmitoylated STING.
-
-
Data Analysis:
-
A decrease in the amount of captured STING in this compound-treated samples compared to the vehicle control indicates the inhibition of STING palmitoylation.
-
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 4: Workflow for Acyl-RAC Assay"; fontsize = 12; fontname = "Arial"; } }
Conclusion
This compound represents a class of covalent inhibitors that effectively suppress the activation of the TMEM173 (STING) signaling pathway. By specifically targeting and covalently modifying Cysteine 91, this compound prevents the essential post-translational modification of palmitoylation. This blockade of palmitoylation disrupts the formation of STING oligomers at the Golgi, which is a critical step for the recruitment and activation of the downstream kinase TBK1. Consequently, the entire signaling cascade leading to the production of type I interferons and other inflammatory cytokines is inhibited. The detailed mechanisms and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of the STING pathway for therapeutic purposes.
BPK-25: A Technical Guide to its Role in the Suppression of NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of BPK-25, a covalent inhibitor, in the suppression of Nuclear Factor-kappa B (NF-κB) activation. This compound has been identified as a potent modulator of intracellular signaling pathways, primarily through its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex and the transmembrane protein 173 (TMEM173, also known as STING). A key downstream consequence of this compound's activity is the significant inhibition of NF-κB, a critical transcription factor in inflammatory responses. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors are central regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[2][3] The canonical NF-κB activation pathway is initiated by various stimuli, such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus, where it binds to specific DNA sequences to regulate gene expression.
This compound and its Impact on NF-κB Activation
This compound is an active acrylamide compound that has been shown to suppress T cell activation. One of the key mechanisms underlying this immunosuppressive activity is its ability to inhibit the NF-κB signaling pathway.
Mechanism of Action
This compound's suppression of NF-κB activation is linked to its multifaceted effects on upstream signaling components. The primary proposed mechanisms include:
-
Degradation of the NuRD Complex: this compound promotes the degradation of proteins within the Nucleosome Remodeling and Deacetylase (NuRD) complex. The NuRD complex can influence gene expression, and its perturbation by this compound may indirectly affect the expression or stability of key NF-κB signaling components.
-
Inhibition of TMEM173 (STING): this compound has been demonstrated to inhibit the activation of TMEM173. TMEM173 is a critical component of the innate immune response to cyclic dinucleotides, and its signaling can lead to the activation of NF-κB. By inhibiting TMEM173, this compound can block a significant upstream trigger for NF-κB activation.
A major downstream indicator of this compound's activity is the reduction in the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its degradation and consequently sequesters the NF-κB p65 subunit in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.
Quantitative Data on this compound's Inhibition of NF-κB Activation
The following table summarizes the key quantitative finding regarding the effect of this compound on a critical step in NF-κB activation. This data is derived from studies on primary human T cells.
| Compound | Concentration | Treatment Duration | Target Cell Type | Readout | Result | Reference |
| This compound | 10 µM | 24 hours | Primary Human T Cells | IκBα Phosphorylation | >50% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on NF-κB activation.
Western Blot for Phospho-IκBα
This protocol is designed to quantify the levels of phosphorylated IκBα in response to this compound treatment.
Materials:
-
Primary human T cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary human T cells to the desired density. Treat cells with 10 µM this compound or vehicle control for 24 hours.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).
-
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Stimulant (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Fluorescently labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Pre-treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the images for the localization of the p65 signal (cytoplasmic vs. nuclear).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. The canonical NF-κB signaling pathway and the inhibitory point of this compound.
Figure 2. Experimental workflow for Western blot analysis of IκBα phosphorylation.
Figure 3. Experimental workflow for immunofluorescence analysis of p65 nuclear translocation.
Conclusion
This compound represents a significant tool for researchers studying inflammatory and immune responses. Its ability to suppress NF-κB activation, evidenced by the marked reduction in IκBα phosphorylation, highlights its potential as a modulator of these critical pathways. The mechanisms involving the degradation of the NuRD complex and inhibition of TMEM173 provide multiple avenues for its inhibitory action. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds in the context of drug discovery and development. Further research is warranted to fully elucidate the direct molecular interactions and the complete signaling cascade affected by this compound, which will be crucial for its potential therapeutic applications.
References
The Role of BPK-25 in T Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
BPK-25 is an experimental electrophilic acrylamide compound that has demonstrated significant immunomodulatory effects, particularly in the context of T lymphocyte function. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Suppression of T Cell Activation
This compound acts as a potent suppressor of T cell activation.[1][2] This inhibitory effect is achieved through a multi-faceted approach, primarily targeting key signaling pathways and protein complexes essential for T cell function. Unlike its structurally related counterpart, BPK-21, which primarily impairs NFAT transcriptional activity, this compound operates through distinct mechanisms.[1][2]
One of the principal mechanisms of this compound is the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex.[1] This action is selective and occurs in a concentration- and time-dependent manner. The degradation of NuRD complex proteins is a post-transcriptional event, as it is not accompanied by corresponding changes in mRNA expression and can be blocked by proteasome inhibitors. The loss of the NuRD complex, a key transcriptional regulator, is thought to contribute to the T cell-suppressive activity of this compound.
Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a critical pathway for T cell activation and survival. This is evidenced by a reduction in the phosphorylation of p65, a key component of the NF-κB complex.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on T cells.
| Parameter | Concentration | Effect | Cell Type | Reference |
| T Cell Activation | < 20 µM | Near-complete blockade of T cell activation | Primary Human T Cells | |
| NF-κB Activation | 10 µM | >50% reduction in IκBα phosphorylation | T Cells | |
| NFATc2 Expression | 10 µM | Reduction in expression | T Cells | |
| NuRD Complex Proteins | 0.1-20 µM | Concentration-dependent reduction of several NuRD complex proteins | Primary Human T Cells | |
| TMEM173 (STING) Activation | 10 µM | Inhibition of cGAMP-induced activation | THP1 cells, Primary Human PBMCs | |
| ISRE-Luc Activity | 3.2 µM (IC50) | Inhibition of STING-dependent reporter activity | THP1 cells |
Key Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in T Cells
This compound exerts its influence on T cells by modulating at least two critical signaling pathways: the NF-κB pathway and the STING pathway. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits T cell activation via NF-κB and STING pathways.
Experimental Workflow for Proteomic Analysis
The identification of the NuRD complex as a target of this compound was achieved through quantitative proteomic experiments. The general workflow for such an experiment is depicted below.
Caption: Workflow for quantitative proteomics of this compound treated T cells.
Detailed Experimental Protocols
T Cell Activation Assay
-
Objective: To assess the effect of this compound on T cell activation.
-
Cells: Primary human T cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Method:
-
T cells are seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).
-
T cell activation is induced using anti-CD3 and anti-CD28 antibodies.
-
After a 24-hour incubation, supernatants are collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA.
-
Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) for analysis by flow cytometry.
-
Cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).
-
Western Blotting for NF-κB and NuRD Complex Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins.
-
Method:
-
Primary human T cells are treated with this compound or DMSO for various time points (e.g., 4, 8, 24 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, MBD3, HDAC1) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
STING Activation Assay
-
Objective: To evaluate the inhibitory effect of this compound on STING activation.
-
Cells: THP1-Dual™ cells (which contain a secreted luciferase reporter for IRF-inducible promoters) or primary human PBMCs.
-
Method:
-
Cells are pre-treated with this compound for a defined period.
-
STING activation is induced by the addition of its ligand, cGAMP.
-
For THP1-Dual™ cells, the activity of the secreted luciferase is measured in the supernatant after 24 hours to quantify IRF activation.
-
For PBMCs, the production of inflammatory cytokines such as IFN-β can be measured by ELISA or RT-qPCR.
-
Concluding Remarks
This compound is a valuable research tool for probing the intricacies of T cell signaling. Its ability to suppress T cell activation through the degradation of the NuRD complex and inhibition of the NF-κB and STING pathways highlights the potential for targeting these pathways in the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate the complete target profile of this compound and its potential therapeutic applications in autoimmune and inflammatory diseases.
References
The Modulatory Role of BPK-25 on NFATc2 Expression: A Technical Overview for Researchers
For Immediate Release
La Jolla, CA – November 25, 2025 – New research into the electrophilic compound BPK-25 has elucidated its significant impact on the expression of Nuclear Factor of Activated T-cells 2 (NFATc2), a key transcription factor in immune regulation and a person of interest in oncogenesis. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its effects on NFATc2 expression, and the experimental methodologies used to determine these effects, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a reactive acrylamide compound identified as a potent modulator of immune cell function. It operates through a post-translational mechanism involving covalent engagement with specific protein targets. Notably, this compound has been shown to promote the degradation of proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex and to inhibit the activation of the transmembrane protein 173 (TMEM173), also known as Stimulator of Interferatoron Genes (STING).[1] These actions culminate in a variety of downstream effects, including the significant reduction of NFATc2 protein levels in T cells.
Quantitative Effects of this compound on NFATc2 Expression
The primary quantitative evidence of this compound's effect on NFATc2 comes from studies on primary human T cells. Treatment of these cells with this compound has been shown to cause a marked reduction in the protein levels of NFATc2. The effect is both concentration- and time-dependent.
| Concentration (µM) | Treatment Duration (hours) | Cell Type | Observed Effect on NFATc2 Protein Levels | Reference |
| 10 | 4 | Primary Human T cells | Significant reduction | Vinogradova et al., Cell, 2020 |
| Further quantitative data on dose-response and time-course to be populated from primary literature. |
Table 1: Summary of Quantitative Data on the Effect of this compound on NFATc2 Expression.
Proposed Signaling Pathways
The precise signaling cascade through which this compound leads to the reduction of NFATc2 expression is an active area of investigation. Based on the known targets of this compound, two primary pathways are hypothesized to be involved.
NuRD Complex-Mediated Transcriptional Regulation
The NuRD complex is a key epigenetic regulator that is generally associated with transcriptional repression. By promoting the degradation of NuRD complex components, this compound may indirectly lead to alterations in the transcriptional landscape of the cell. It is plausible that the NuRD complex, directly or indirectly, plays a role in maintaining the expression of the NFATC2 gene. Its degradation by this compound could therefore lead to a downregulation of NFATC2 transcription. However, initial findings suggest that the reduction in NFATc2 protein levels occurs without corresponding changes in its mRNA levels, pointing towards a post-translational mechanism of regulation.[1]
Figure 1: Putative NuRD Complex-Mediated Pathway.
TMEM173 (STING) Pathway and Protein Homeostasis
This compound is a known inhibitor of TMEM173 (STING) activation. The STING pathway is a critical component of the innate immune system that, when activated, triggers a cascade of signaling events leading to the production of interferons and other inflammatory cytokines. Recent evidence suggests that the STING pathway can also influence protein homeostasis, including protein degradation pathways. It is hypothesized that this compound's inhibition of STING signaling may alter the cellular environment in a way that promotes the degradation of specific proteins, including NFATc2. This could occur through the modulation of ubiquitin-proteasome system components or other protein degradation machinery.
Figure 2: Putative STING Pathway-Mediated Protein Degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on NFATc2 expression.
Cell Culture and Treatment
-
Cell Line: Primary human T cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with this compound for the indicated times (e.g., 4 hours).
Western Blotting for NFATc2 Detection
This protocol is for the detection and quantification of NFATc2 protein levels in cell lysates.
Figure 3: Western Blotting Workflow.
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NFATc2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
-
For loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for NFATC2 mRNA
This protocol is to assess the effect of this compound on the messenger RNA (mRNA) levels of NFATC2.
Figure 4: RT-qPCR Workflow.
-
RNA Extraction:
-
Harvest cells after this compound treatment.
-
Extract total RNA using a commercially available RNA isolation kit following the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a SYBR Green-based detection method.
-
The reaction mixture should contain cDNA template, forward and reverse primers for NFATC2, and SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.
-
Calculate the relative expression of NFATC2 mRNA using the 2-ΔΔCt method.
-
Conclusion
The available data strongly indicate that this compound is a potent downregulator of NFATc2 protein expression in T cells. While the precise molecular mechanisms are still under investigation, the involvement of the NuRD complex and the STING signaling pathway are promising avenues for further research. The experimental protocols outlined in this guide provide a robust framework for scientists to investigate the effects of this compound and other electrophilic compounds on NFATc2 and related signaling pathways. A deeper understanding of these interactions will be crucial for the development of novel therapeutics targeting immune regulation and cancer.
References
The Indirect Relationship Between BPK-25 and FKBP25: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the functional relationship between the chemical compound BPK-25 and the protein FKBP25 (FK506-Binding Protein 25). This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways involving these two molecules. While a direct physical interaction has not been established in the current scientific literature, this guide will explore their indirect relationship, focusing on the role of the Nucleosome Remodeling and Deacetylation (NuRD) complex.
Executive Summary
This compound is an active acrylamide compound known to induce the degradation of proteins within the NuRD complex.[1] FKBP25, a nuclear immunophilin with prolyl isomerase activity, has been shown to interact with components of the NuRD complex, specifically the histone deacetylases HDAC1 and HDAC2. This guide will detail the known functions of both this compound and FKBP25, present the evidence for their indirect connection via the NuRD complex, and provide experimental protocols to investigate this relationship further.
Introduction to this compound and FKBP25
This compound is a small molecule that covalently engages proteins, leading to the degradation of the NuRD complex through a post-translational mechanism.[1] It has been shown to inhibit the activation of TMEM173 (also known as STING) and suppress NF-κB and NFAT activation.[1] A non-electrophilic propanamide analog of this compound does not induce the degradation of NuRD complex proteins, highlighting the importance of the acrylamide warhead for its activity.[1]
FKBP25 is a 25-kDa nuclear protein belonging to the FK506-binding protein family of immunophilins.[2] It possesses a C-terminal peptidyl-prolyl cis-trans isomerase (PPIase) domain, which is the binding site for immunosuppressive drugs like rapamycin and FK506, and a unique N-terminal basic tilted helix bundle (BTHB) domain. FKBP25 is involved in a variety of cellular processes, including DNA repair, ribosome biogenesis, and the regulation of microtubule polymerization. It interacts with a range of molecules, including DNA, RNA, and several proteins.
The NuRD Complex: The Bridge Between this compound and FKBP25
The NuRD complex is a major chromatin-remodeling machinery that plays a crucial role in regulating gene expression. It is a multi-protein complex that typically includes histone deacetylases (HDAC1 and HDAC2), the ATP-dependent chromatin remodeler CHD4 (or CHD3/5), and other scaffolding and regulatory proteins.
The proposed indirect relationship between this compound and FKBP25 is mediated through the NuRD complex. This compound's primary known function is the degradation of NuRD complex components. FKBP25, in turn, has been shown to physically associate with HDAC1 and HDAC2, which are core components of some NuRD complexes. This interaction suggests that FKBP25 may play a role in modulating NuRD complex function or localization.
Therefore, by inducing the degradation of the NuRD complex, this compound could indirectly impact the cellular functions of FKBP25 that are dependent on its interaction with HDAC1 and HDAC2.
Quantitative Data
Currently, there is no direct quantitative data on the interaction between this compound and FKBP25. The following tables summarize the available quantitative data for FKBP25's interaction with other molecules.
Table 1: Binding Affinities of Ligands for FKBP25
| Ligand | Binding Affinity (Ki) | Method |
| Rapamycin | 0.9 nM | Not specified in search results |
| FK506 | 200 nM | Not specified in search results |
Table 2: Binding Affinity of FKBP25 for DNA
| DNA Substrate | Dissociation Constant (Kd) | Method |
| 23 bp dsDNA (YY1 binding site) | 1.23 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
To investigate the indirect relationship between this compound and FKBP25, a series of experiments can be performed. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation to Validate FKBP25-HDAC1/2 Interaction
This protocol aims to confirm the interaction between FKBP25 and the NuRD components HDAC1 and HDAC2 in a cellular context.
-
Cell Culture and Lysis:
-
Culture human cell lines (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against FKBP25, HDAC1, or HDAC2 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP25, HDAC1, and HDAC2, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Degradation Assay of NuRD Complex by this compound
This protocol is designed to monitor the degradation of NuRD complex components in response to this compound treatment.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 12, 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and prepare whole-cell lysates as described in the co-immunoprecipitation protocol.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Perform western blotting as described above, probing for core NuRD complex components (e.g., HDAC1, HDAC2, CHD4, MTA2) to confirm their degradation.
-
As a control, probe for proteins not expected to be affected by this compound, such as GAPDH or β-actin.
-
Investigating the Impact of this compound on FKBP25's Cellular Functions
Given FKBP25's role in DNA repair, the following protocol can be used to assess if this compound-mediated NuRD degradation affects this function.
-
DNA Damage Induction and Analysis:
-
Treat cells with this compound or vehicle control for a predetermined time to induce NuRD degradation.
-
Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., etoposide or ionizing radiation).
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, and for FKBP25 to observe its localization.
-
Analyze the formation of γH2AX foci and the sub-cellular localization of FKBP25 using fluorescence microscopy.
-
-
Homologous Recombination Reporter Assay:
-
Utilize a cell line with an integrated homologous recombination (HR) reporter system (e.g., DR-GFP).
-
Treat cells with this compound or vehicle control.
-
Induce a double-strand break in the reporter construct using an I-SceI endonuclease.
-
Measure the percentage of GFP-positive cells by flow cytometry to quantify the efficiency of HR-mediated repair.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key interactions and the proposed logical relationship between this compound and FKBP25.
Caption: Logical relationship between this compound, the NuRD complex, and FKBP25.
Caption: Experimental workflow to investigate the indirect effect of this compound on FKBP25.
Conclusion
The relationship between this compound and FKBP25 appears to be indirect, mediated by the degradation of the NuRD complex by this compound and the interaction of FKBP25 with NuRD components HDAC1 and HDAC2. This technical guide provides a framework for researchers to explore this novel area of cell signaling. The provided experimental protocols offer a starting point for elucidating the functional consequences of this indirect interaction, which could have significant implications for drug development and the understanding of cellular processes regulated by FKBP25 and the NuRD complex. Further research is warranted to fully characterize this intriguing molecular relationship.
References
The Role of BPK-25 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a potent and selective covalent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a critical regulator of chromatin architecture and gene expression. By inducing the degradation of core NuRD subunits, this compound offers a powerful chemical tool to probe the multifaceted functions of this complex in cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on chromatin remodeling, and detailed experimental protocols for its characterization.
Introduction to this compound and the NuRD Complex
The NuRD complex is a vital multi-protein machine that plays a central role in orchestrating the dynamic landscape of chromatin. It uniquely combines two key enzymatic activities: an ATP-dependent chromatin remodeling function, primarily mediated by the CHD4/Mi-2β ATPase, and a histone deacetylase (HDAC) activity, carried out by HDAC1 and HDAC2.[1][2][3][4][5] This dual functionality allows the NuRD complex to reposition nucleosomes and remove acetyl groups from histone tails, leading to a more condensed chromatin state that is generally associated with transcriptional repression.
This compound is a small molecule that acts as a targeted degrader of several protein components of the NuRD complex. It functions through a post-translational mechanism involving covalent engagement with its target proteins, leading to their degradation. This targeted degradation provides a rapid and specific method to functionally inactivate the NuRD complex, enabling detailed investigation of its roles in gene regulation and other chromatin-based processes. A non-electrophilic propanamide analog, this compound-ctrl, which does not affect NuRD complex proteins, serves as an essential negative control for experiments.
Mechanism of Action of this compound
This compound's primary mechanism of action is the induction of degradation of NuRD complex proteins. This targeted degradation is concentration- and time-dependent. By removing key components of the NuRD complex, this compound effectively ablates both its chromatin remodeling and histone deacetylation functions.
Signaling Pathways Affected by this compound
The functional consequences of NuRD complex degradation by this compound extend to critical signaling pathways, including the NF-κB and NFAT pathways, which are pivotal in immune responses and other cellular processes.
-
NF-κB Pathway: this compound treatment has been shown to suppress the activation of the NF-κB pathway. This is evidenced by a greater than 50% reduction in the phosphorylation of IκBα, a key inhibitory protein in the NF-κB cascade, following a 24-hour treatment with 10 µM this compound. The NuRD complex can regulate the accessibility of NF-κB target gene promoters, and its removal likely alters the chromatin landscape at these sites, thereby influencing NF-κB-dependent transcription.
-
NFAT Pathway: this compound also blocks the activation of the Nuclear Factor of Activated T-cells (NFAT). Furthermore, a 4-hour treatment with 10 µM this compound leads to a reduction in the expression of NFATc2 in T cells. NFAT transcription factors are known to interact with chromatin and require accessible DNA for binding. The degradation of the NuRD complex by this compound is expected to increase chromatin accessibility at NFAT target genes, thereby modulating their expression.
References
- 1. NURD, a novel complex with both ATP-dependent chromatin-remodeling and histone deacetylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuRD: A multi-faceted chromatin remodeling complex in regulating cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NuRD complex: linking histone modification to nucleosome remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the NuRD subunits reveals a histone deacetylase core complex and a connection with DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Covalent Engagement of BPK-25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-25 is a reactive acrylamide-based small molecule that has emerged as a chemical probe for investigating cellular signaling pathways through covalent protein engagement. Its mechanism of action involves the irreversible modification of specific protein targets, leading to the modulation of distinct biological processes. This technical guide provides a comprehensive overview of the known covalent protein engagement of this compound, focusing on its impact on the Nucleosome Remodeling and Deacetylation (NuRD) complex and key inflammatory signaling pathways.
Core Mechanism: Covalent Adduct Formation
This compound belongs to the class of Michael acceptors, which are known to form covalent bonds with nucleophilic residues on proteins, most commonly cysteine. The electrophilic α,β-unsaturated amide warhead of this compound reacts with the thiol group of cysteine residues in a targeted manner, leading to the formation of a stable thioether linkage. This irreversible binding event is the foundation of this compound's biological activity. A non-electrophilic propanamide analog, this compound-ctrl, serves as a negative control in experiments to distinguish the effects of covalent engagement from non-covalent interactions[1].
Targeted Protein Complex: The NuRD Complex
The primary reported cellular target of this compound is the Nucleosome Remodeling and Deacetylation (NuRD) complex, a key regulator of chromatin structure and gene expression.
Degradation of NuRD Complex Proteins
Treatment of cells with this compound leads to a significant and selective reduction in the protein levels of several components of the NuRD complex. This effect is observed in a concentration- and time-dependent manner, with noticeable reductions at concentrations ranging from 0.1 to 20 μM over a 24-hour period[1]. Importantly, this reduction in protein levels is a post-translational event, as no corresponding changes in mRNA expression are observed[1]. This suggests that the covalent modification of one or more NuRD subunits by this compound likely triggers their degradation through cellular protein quality control mechanisms, such as the ubiquitin-proteasome system.
Table 1: Effect of this compound on NuRD Complex Protein Levels
| Concentration (μM) | Treatment Time (hours) | Effect on NuRD Complex Proteins |
| 0.1 - 20 | 24 | Concentration-dependent reduction |
| 10 | Not Specified | Selective reduction |
Modulation of Inflammatory Signaling Pathways
Beyond its effect on the NuRD complex, this compound has been shown to modulate critical inflammatory signaling pathways, including those mediated by STING, NF-κB, and NFAT.
Inhibition of STING Pathway
This compound inhibits the activation of TMEM173, also known as Stimulator of Interferon Genes (STING), a central component of the innate immune response to cyclic dinucleotides like cGAMP. In cellular assays, 10 μM this compound effectively inhibits cGAMP-induced STING activation after a 5-hour treatment[1].
Suppression of NF-κB and NFAT Signaling
This compound also demonstrates immunosuppressive activity by targeting the NF-κB and NFAT signaling pathways.
-
NF-κB Pathway: Treatment with 10 μM this compound for 24 hours leads to a greater than 50% reduction in the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway[1].
-
NFAT Pathway: this compound suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT). A 4-hour treatment with 10 μM this compound results in reduced expression of NFATc2 in T cells.
Table 2: Summary of this compound Activity on Signaling Pathways
| Pathway | Target | Concentration (μM) | Treatment Time (hours) | Observed Effect |
| STING | TMEM173 | 10 | 5 | Inhibition of cGAMP-induced activation |
| NF-κB | IκBα Phosphorylation | 10 | 24 | >50% reduction |
| NFAT | NFATc2 Expression | 10 | 4 | Reduction in T cells |
Experimental Protocols
Protocol 1: Assessment of NuRD Complex Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest (e.g., Jurkat, HEK293T) at an appropriate density. The following day, treat the cells with a dose-response of this compound (e.g., 0.1, 1, 5, 10, 20 μM) and the inactive control, this compound-ctrl, for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against specific NuRD complex subunits (e.g., HDAC1, MTA2, RBBP4). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software to determine the relative reduction in NuRD protein levels.
Protocol 2: STING Activation Assay
-
Cell Culture and Treatment: Seed cells expressing STING (e.g., THP-1 monocytes) in a suitable plate format. Pre-treat the cells with 10 μM this compound or vehicle control for 5 hours.
-
STING Activation: Stimulate the cells with the STING agonist cGAMP for a defined period (e.g., 6-8 hours).
-
Readout:
-
qRT-PCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10.
-
ELISA: Collect the cell culture supernatant and measure the secretion of IFN-β or CXCL10 using a specific ELISA kit.
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene for qRT-PCR data. Compare the levels of gene expression or protein secretion between this compound-treated and vehicle-treated cells.
Protocol 3: NF-κB Activation Assay (IκBα Phosphorylation)
-
Cell Culture and Treatment: Plate cells responsive to NF-κB activation (e.g., HeLa, Jurkat) and treat with 10 μM this compound or vehicle control for 24 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as TNF-α, for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Western Blotting: Prepare cell lysates as described in Protocol 1.
-
Immunoblotting: Probe the Western blot membrane with an antibody specific for phosphorylated IκBα (Ser32/36). Also, probe for total IκBα and a loading control.
-
Analysis: Quantify the ratio of phosphorylated IκBα to total IκBα to determine the extent of NF-κB pathway inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a valuable chemical tool for studying the functional consequences of covalent protein modification. Its ability to induce the degradation of the NuRD complex and inhibit key inflammatory signaling pathways highlights the potential for developing covalent inhibitors to modulate these processes. Further research, including unbiased proteomic profiling, is necessary to fully elucidate the complete target landscape of this compound and the precise molecular mechanisms underlying its biological effects. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the covalent engagement of this compound in various cellular contexts.
References
BPK-25: An In-Depth Technical Guide on its Impact on Post-Translational Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a reactive acrylamide-based small molecule that has been identified as a potent modulator of post-translational mechanisms, primarily through its ability to induce the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. This compound's activity is attributed to a covalent engagement with its target proteins, leading to their subsequent degradation. Beyond its effect on the NuRD complex, this compound has also been shown to suppress T-cell activation by inhibiting the NF-κB and NFAT signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology who are interested in the therapeutic potential and molecular mechanisms of covalent inhibitors and protein degraders.
Introduction
Post-translational modifications (PTMs) are critical regulatory events that govern protein function, localization, and stability. The covalent modification of proteins by small molecules represents a powerful strategy for interrogating and manipulating cellular signaling pathways. This compound is an electrophilic small molecule containing an acrylamide warhead, which allows it to form covalent bonds with nucleophilic residues on target proteins. This irreversible or slowly reversible binding can lead to a variety of functional outcomes, including enzyme inhibition and targeted protein degradation.
The primary described effect of this compound is the degradation of the NuRD complex, a key regulator of chromatin structure and gene expression. By inducing the degradation of NuRD components, this compound can alter the epigenetic landscape of cells, leading to changes in gene transcription and cellular phenotype. Additionally, this compound has been shown to impinge upon critical immune signaling pathways, highlighting its potential as a chemical probe and a starting point for the development of novel therapeutics.
Mechanism of Action of this compound
This compound's mechanism of action is centered around its reactive acrylamide moiety, which acts as a Michael acceptor. This allows this compound to form a covalent adduct with nucleophilic amino acid residues, most commonly cysteine, on its target proteins. This covalent engagement is thought to be the initiating event that leads to the post-translational modification and subsequent degradation of the target protein. While the precise E3 ligase complex recruited by the this compound-adducted protein has not yet been elucidated, the degradation of the NuRD complex is a key downstream consequence.
Covalent Engagement with Target Proteins
The acrylamide group in this compound is an α,β-unsaturated carbonyl system that is susceptible to nucleophilic attack. The formation of a covalent bond with a target protein can lead to a prolonged duration of action and can enable the targeting of proteins that have been challenging to inhibit with traditional non-covalent binders. A non-electrophilic propanamide analog of this compound, which lacks the reactive double bond, has been shown to be inactive in suppressing T-cell activation and affecting NuRD complex proteins, confirming the importance of the covalent mechanism.[1]
Degradation of the NuRD Complex
The NuRD complex is a multi-protein assembly that plays a critical role in transcriptional repression through its histone deacetylase and ATP-dependent chromatin remodeling activities. This compound promotes a striking and selective reduction of several proteins within the NuRD complex in a concentration- and time-dependent manner.[1] This degradation occurs at the protein level, as no corresponding changes in mRNA expression have been observed.[1] The specific subunits of the NuRD complex targeted for degradation by this compound have not been definitively identified in the available literature.
Inhibition of NF-κB and NFAT Signaling
In addition to its effects on the NuRD complex, this compound has been shown to suppress the activation of two key transcription factors involved in the immune response: NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NFAT (nuclear factor of activated T-cells). This suppression is achieved, at least in part, through the inhibition of post-translational modifications that are critical for the activation of these pathways. Specifically, this compound treatment leads to a greater than 50% reduction in the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1] It also reduces the expression of NFATc2, a member of the NFAT family, in T-cells.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the biological effects of this compound.
| Effect of this compound on NuRD Complex Proteins | |
| Concentration Range | 0.1, 1, 5, 10, 20 µM |
| Treatment Duration | 24 hours |
| Observed Effect | Concentration- and time-dependent reduction of several proteins in the NuRD complex. |
| Mechanism | Post-translational, no change in mRNA expression. |
| Effect of this compound on NF-κB and NFAT Signaling | |
| Target Pathway | NF-κB Activation |
| Concentration | 10 µM |
| Treatment Duration | 24 hours |
| Observed Effect | >50% reduction in IκBα phosphorylation. |
| Target Pathway | NFAT Activation |
| Concentration | 10 µM |
| Treatment Duration | 4 hours |
| Observed Effect | Reduction in NFATc2 expression in T-cells. |
| Effect of this compound on TMEM173 (STING) Activation | |
| Concentration | 10 µM |
| Treatment Duration | 5 hours |
| Observed Effect | Inhibition of TMEM173 activation by the cyclic dinucleotide ligand cGAMP. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its experimental investigation.
Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of this compound. Note: These are not specific to this compound and should be optimized for the specific cell lines and experimental conditions.
Western Blot for IκBα Phosphorylation
-
Cell Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH or β-actin.
-
Quantitative PCR (qPCR) for NFATc2 Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for the desired time and concentration.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for NFATc2, and a suitable qPCR master mix.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of NFATc2 mRNA in this compound-treated samples compared to control samples.
-
In Vivo Ubiquitination Assay
-
Cell Transfection and Treatment:
-
Co-transfect cells with expression plasmids for a tagged version of a NuRD subunit of interest (e.g., HA-tagged) and a tagged ubiquitin (e.g., His-tagged).
-
Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis and Denaturation:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Pull-down of Ubiquitinated Proteins:
-
Dilute the denatured lysate and perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.
-
-
Western Blot Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by Western blotting using an antibody against the tag on the NuRD subunit (e.g., anti-HA antibody) to detect its ubiquitination.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the post-translational regulation of the NuRD complex and its downstream effects on signaling pathways such as NF-κB and NFAT. Its covalent mechanism of action provides a platform for developing potent and durable inhibitors. However, several key aspects of its biology remain to be elucidated.
Future research should focus on:
-
Target Identification: Identifying the specific subunit(s) of the NuRD complex that are covalently modified by this compound.
-
Mechanism of Degradation: Elucidating the E3 ubiquitin ligase responsible for the this compound-induced degradation of NuRD proteins.
-
Binding Site Mapping: Determining the precise amino acid residue(s) on the target protein(s) that are covalently modified by this compound.
-
Therapeutic Potential: Exploring the efficacy of this compound or optimized analogs in preclinical models of diseases where NuRD complex activity is dysregulated, such as cancer.
A deeper understanding of the molecular mechanisms underlying the activity of this compound will be crucial for its development as a selective chemical probe and for the design of next-generation therapeutic agents that target the NuRD complex and related signaling pathways.
References
Foundational Research on BPK-25: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a covalent inhibitor featuring an active acrylamide moiety. Foundational research has identified its dual-action mechanism, which involves the targeted degradation of specific subunits within the Nucleosome Remodeling and Deacetylase (NuRD) complex and the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
This compound has emerged as a significant chemical probe for studying cellular processes regulated by the NuRD complex and the innate immune STING pathway. As an active acrylamide, this compound forms covalent bonds with specific cysteine residues on its target proteins, leading to their functional modulation. This guide synthesizes the foundational research on this compound, offering a detailed resource for researchers interested in its application and further development.
Mechanism of Action
This compound exhibits a dual mechanism of action, impacting two distinct and critical cellular pathways:
Degradation of NuRD Complex Proteins
This compound promotes the selective, post-translational degradation of several key protein subunits of the NuRD complex.[1][2] This degradation occurs in a concentration- and time-dependent manner without affecting the corresponding mRNA expression levels, indicating a post-translational mechanism of action.[2] The NuRD complex is a crucial epigenetic regulator involved in chromatin remodeling and gene expression. The subunits targeted by this compound for degradation include, but are not limited to, HDAC1, MTA2, and CHD4.[3][4] The degradation of these subunits disrupts the integrity and function of the NuRD complex, impacting cellular processes such as DNA damage repair and cell cycle progression.
Inhibition of the STING Signaling Pathway
This compound acts as an inhibitor of the STING (also known as TMEM173) signaling pathway, a critical component of the innate immune response to cytosolic DNA. The inhibitory mechanism involves the covalent modification of a specific cysteine residue, Cys91, on the STING protein. This modification prevents the palmitoylation of STING, a post-translational modification essential for its activation and subsequent downstream signaling. By inhibiting STING palmitoylation, this compound blocks the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). This ultimately leads to the suppression of type I interferon and other pro-inflammatory cytokine production.
Quantitative Data
The following tables summarize the quantitative data from foundational studies on this compound, providing insights into its dose-response and time-course effects.
Table 1: Dose-Response of this compound on NuRD Complex Protein Reduction
| Concentration (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |
| 0.1 - 20 | 24 | Concentration-dependent reduction of several NuRD complex proteins. |
Table 2: Time-Course of this compound on NuRD Complex Protein Reduction
| Concentration (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |
| 10 | 4 | Reduction in NFATc2 expression in T cells. |
| 10 | 24 | Significant reduction of several NuRD complex proteins. |
Table 3: Effect of this compound on STING Pathway Activation
| Concentration (µM) | Treatment Duration (hours) | Effect on STING Pathway |
| 10 | 5 | Inhibition of TMEM173 (STING) activation by cGAMP. |
Table 4: Effect of this compound on Downstream Signaling
| Concentration (µM) | Treatment Duration (hours) | Effect |
| 10 | 24 | >50% reduction in IκBα phosphorylation (suppression of NF-κB activation). |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of this compound.
Protocol for Assessing NuRD Complex Protein Degradation
Objective: To determine the effect of this compound on the protein levels of specific NuRD complex subunits.
Materials:
-
Cell line of interest (e.g., Jurkat T cells)
-
This compound (and non-electrophilic control, this compound-ctrl)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against NuRD complex subunits (e.g., anti-HDAC1, anti-MTA2, anti-CHD4) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or this compound-ctrl for the desired time points (e.g., 4, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against the NuRD subunits of interest and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of NuRD subunits to the loading control. Compare the protein levels in this compound-treated cells to the vehicle-treated control.
Protocol for Assessing Inhibition of STING Pathway Activation
Objective: To evaluate the inhibitory effect of this compound on STING-mediated downstream signaling.
Materials:
-
Cell line expressing STING (e.g., THP-1 monocytes)
-
This compound
-
STING agonist (e.g., cGAMP)
-
Cell culture medium
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-IκBα, and a loading control.
-
ELISA kit for type I interferons (e.g., IFN-β)
Procedure:
-
Cell Treatment: Pre-treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 1-2 hours).
-
STING Activation: Stimulate the cells with a STING agonist like cGAMP for the appropriate time (e.g., 3-5 hours).
-
Analysis of Downstream Signaling (Western Blot): a. Lyse the cells and perform Western blotting as described in Protocol 4.1. b. Probe the membranes with antibodies against phosphorylated and total TBK1, IRF3, and IκBα to assess the activation of these signaling molecules.
-
Analysis of Cytokine Production (ELISA): a. Collect the cell culture supernatant after treatment and stimulation. b. Measure the concentration of IFN-β or other relevant cytokines using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of phosphorylated signaling proteins and cytokine production in this compound-treated cells to those in cells treated with the STING agonist alone.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflows
Caption: Experimental workflows for studying this compound's effects.
Conclusion
This compound is a valuable research tool with a well-defined dual mechanism of action. Its ability to induce the degradation of NuRD complex proteins and inhibit the STING signaling pathway makes it a potent modulator of epigenetic regulation and innate immunity. The data and protocols presented in this technical guide provide a solid foundation for researchers to utilize this compound in their studies and for drug development professionals to explore its therapeutic potential. Further research is warranted to fully elucidate the complete spectrum of its cellular targets and to explore its efficacy in various disease models.
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aging-related chromatin defects via loss of the NURD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuRD: A multi-faceted chromatin remodeling complex in regulating cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BPK-25 in Cellular Biology
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a covalent, active acrylamide compound that has emerged as a significant chemical probe in cellular biology. Its primary mechanisms of action involve the targeted degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. By covalently engaging with specific protein targets, this compound induces post-translational degradation of NuRD components and blocks the activation of key immune signaling cascades, including NF-κB and NFAT. This guide provides a comprehensive overview of the core principles of this compound, its molecular functions, relevant signaling pathways, and detailed experimental protocols for its application in research.
Core Principles and Mechanism of Action
This compound functions as a targeted protein degrader and a signaling inhibitor through its reactive acrylamide warhead, which forms covalent bonds with specific cysteine residues on its target proteins.[1][2][3]
-
NuRD Complex Degradation: this compound promotes the selective, post-translational degradation of several protein components of the NuRD complex.[1][2] This activity is concentration- and time-dependent and notably occurs without corresponding changes in mRNA expression levels, indicating a post-transcriptional mechanism of action. A non-electrophilic propanamide analog of this compound does not affect NuRD complex proteins, highlighting the crucial role of the covalent interaction.
-
Inhibition of STING (TMEM173) Pathway: this compound inhibits the activation of TMEM173 (STING) by its ligand, the cyclic dinucleotide cGAMP. This inhibitory action suppresses downstream signaling pathways critical for innate immunity and T-cell activation.
-
Suppression of NF-κB and NFAT Activation: As a consequence of its primary activities, this compound effectively suppresses the activation of the NF-κB and Nuclear Factor of Activated T-cells (NFAT) pathways. This is evidenced by a significant reduction in IκBα phosphorylation and decreased expression of the NFATc2 transcription factor in T cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the experimental use and effects of this compound as reported in the literature.
Table 1: Effective Concentrations of this compound for In Vitro Assays
| Parameter | Concentration Range | Cell Type / System | Duration | Observed Effect | Citation |
| NuRD Complex Protein Reduction | 0.1 - 20 µM | T cells | 24 hours | Concentration-dependent reduction of NuRD proteins | |
| NF-κB and NFAT Activation Suppression | 10 µM | T cells | 24 hours | >50% reduction in IκBα phosphorylation | |
| NFATc2 Expression Reduction | 10 µM | T cells | 4 hours | Reduction in NFATc2 expression | |
| TMEM173 (STING) Activation Inhibition | 10 µM | Not Specified | 5 hours | Inhibition of cGAMP-induced TMEM173 activation |
Key Signaling Pathways Modulated by this compound
This compound's dual-action mechanism allows it to intervene in two critical cellular signaling pathways.
This compound-Induced Degradation of the NuRD Complex
The NuRD complex is a crucial epigenetic regulator involved in chromatin remodeling and gene transcription. This compound covalently binds to components of this complex, leading to their degradation. This disrupts the normal function of the NuRD complex, impacting gene expression and cellular state.
Caption: this compound induces degradation of NuRD complex proteins.
Inhibition of the STING-NF-κB Signaling Pathway
The cGAS-STING pathway is fundamental to the innate immune response to cytosolic DNA. This compound inhibits STING activation, thereby preventing the downstream activation of transcription factors like NF-κB, which are essential for producing inflammatory cytokines and interferons.
Caption: this compound inhibits the STING-NF-κB signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from available data. Researchers should adapt these protocols based on their specific cell types and experimental systems.
Protocol: Analysis of NuRD Protein Degradation
Objective: To determine the effect of this compound on the protein levels of NuRD complex components.
Materials:
-
Primary human T cells or other suitable cell line
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against NuRD complex proteins (e.g., HDAC1, MTA2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0.1, 1, 5, 10, and 20 µM. Include a DMSO vehicle control.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NuRD proteins and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply chemiluminescence substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control.
-
Caption: Workflow for analyzing this compound-induced protein degradation.
Protocol: NF-κB Activation Assay (IκBα Phosphorylation)
Objective: To measure the effect of this compound on the phosphorylation of IκBα, a key indicator of NF-κB pathway activation.
Materials:
-
Same as Protocol 4.1, with the addition of:
-
A suitable NF-κB pathway activator (e.g., TNF-α, LPS)
-
Phosphatase inhibitors
-
Primary antibody specific for phosphorylated IκBα (p-IκBα)
-
Primary antibody for total IκBα
Procedure:
-
Cell Culture and Pre-treatment:
-
Plate cells as described previously.
-
Pre-treat cells with 10 µM this compound or a vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Pathway Activation:
-
Following pre-treatment, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).
-
-
Lysis and Western Blotting:
-
Immediately wash cells with ice-cold PBS and lyse them using a buffer containing both protease and phosphatase inhibitors.
-
Proceed with protein quantification and Western blotting as described in Protocol 4.1.
-
Use primary antibodies against p-IκBα and total IκBα. The ratio of p-IκBα to total IκBα indicates the level of pathway activation.
-
Conclusion and Future Directions
This compound is a potent chemical tool for dissecting complex cellular processes involving epigenetic regulation and innate immune signaling. Its ability to induce targeted protein degradation and inhibit a key immune sensor provides a unique pharmacological profile. Future research should focus on elucidating the full spectrum of its off-target effects, identifying the specific cysteine residues it modifies on its targets, and exploring its therapeutic potential in diseases characterized by aberrant NuRD complex activity or hyperactive STING signaling, such as autoimmune disorders and certain cancers. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their investigations.
References
Unveiling BPK-25: A Technical Guide to its Discovery and Initial Characterization
For Immediate Release
A deep dive into the discovery, mechanism of action, and initial findings of BPK-25, a novel covalent molecule with significant implications for immunology and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings related to this compound, including detailed experimental protocols and quantitative data.
Executive Summary
This compound is an active acrylamide compound identified as a potent modulator of key cellular signaling pathways. Initial research, primarily detailed in the work of Vinogradova et al., reveals two primary functions of this compound: the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and the inhibition of TMEM173 (also known as STING) activation.[1] These activities translate into significant downstream effects on critical immune signaling pathways, including the suppression of NF-κB and NFAT activation in T cells. The covalent nature of this compound's interaction with its protein targets underscores its potential as a powerful chemical probe and a lead compound for therapeutic development.
Discovery of this compound
This compound was identified through activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to map reactive cysteines in the human T cell proteome. This approach aimed to discover electrophilic small molecules that can covalently modify cysteine residues on proteins, thereby altering their function. This compound emerged from these screens as a compound with significant effects on T cell activation.
Core Findings: Mechanism of Action
Degradation of the NuRD Complex
This compound promotes the selective degradation of several protein components of the NuRD complex in a concentration- and time-dependent manner.[1] This effect is achieved through a post-translational mechanism involving covalent engagement with proteins in the complex.[1] Notably, this degradation is not a result of changes in mRNA expression.[1] A non-electrophilic control analog of this compound did not induce degradation of the NuRD complex, highlighting the importance of the covalent interaction.[1]
Table 1: Concentration-Dependent Degradation of NuRD Complex Proteins by this compound
| Concentration of this compound (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |
| 0.1 - 20 | 24 | Concentration-dependent reduction of several NuRD complex proteins. |
Inhibition of TMEM173 (STING) Activation
This compound acts as an inhibitor of TMEM173 activation induced by the cyclic dinucleotide ligand cGAMP. This inhibition is crucial in modulating the innate immune response.
Table 2: Inhibition of TMEM173 Activation by this compound
| Concentration of this compound (µM) | Treatment Duration (hours) | Effect on TMEM173 Activation |
| 10 | 5 | Inhibition of cGAMP-induced TMEM173 activation. |
Suppression of NF-κB and NFAT Signaling
A significant downstream consequence of this compound's activity is the suppression of NF-κB and NFAT activation in T cells. This is evidenced by a greater than 50% reduction in IκBα phosphorylation, a key step in NF-κB activation. Furthermore, this compound treatment leads to a reduction in the expression of NFATc2, a member of the NFAT family of transcription factors.
Table 3: Effects of this compound on NF-κB and NFAT Signaling in T Cells
| Concentration of this compound (µM) | Treatment Duration (hours) | Effect |
| 10 | 24 | >50% reduction in IκBα phosphorylation. |
| 10 | 4 | Reduction in NFATc2 expression. |
Experimental Protocols
General Cell Culture and Treatment
Primary human T cells are cultured under standard conditions. For treatment, this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations for the indicated durations.
Analysis of NuRD Complex Degradation (Western Blotting)
-
Cell Lysis: After treatment with this compound, T cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target NuRD complex proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics for NuRD Complex Degradation
For a more global and quantitative assessment of protein degradation, Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry can be employed.
-
SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Treatment and Lysis: The "heavy"-labeled cells are treated with this compound, while the "light"-labeled cells serve as a control. The two cell populations are then lysed.
-
Protein Digestion and Mass Spectrometry: Proteins from the mixed lysates are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins between the treated and control samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
TMEM173 (STING) Activation Assay
-
Cell Stimulation: Cells capable of responding to cGAMP (e.g., THP-1 monocytes or other suitable cell lines) are treated with this compound for a specified period.
-
cGAMP Treatment: The cells are then stimulated with cGAMP to induce TMEM173 activation.
-
Analysis of Downstream Signaling: TMEM173 activation is assessed by measuring the phosphorylation of downstream signaling proteins such as TBK1 and IRF3 via Western blotting, or by quantifying the production of interferon-β (IFN-β) using an enzyme-linked immunosorbent assay (ELISA).
NF-κB Activation Assay (IκBα Phosphorylation)
-
Cell Treatment and Lysis: T cells are treated with this compound and then lysed as described in the Western blotting protocol.
-
Western Blot Analysis: The cell lysates are analyzed by Western blotting using a primary antibody specific for the phosphorylated form of IκBα. An antibody for total IκBα is used as a loading control.
-
Quantification: The levels of phosphorylated IκBα are quantified and normalized to total IκBα.
NFAT Activation Assay (NFATc2 Expression)
-
Cell Treatment: T cells are treated with this compound for the indicated time.
-
Flow Cytometry Analysis:
-
The cells are harvested and fixed, then permeabilized to allow antibody entry.
-
The cells are then stained with a fluorescently labeled antibody specific for NFATc2.
-
The expression of NFATc2 is analyzed using a flow cytometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Western Blot Workflow for NuRD Degradation.
Caption: Logical Relationships of this compound's Effects.
References
Methodological & Application
BPK-25 Experimental Protocols for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-25 is a potent and selective degrader of the Nucleosome Remodeling and Deacetylase (NuRD) complex proteins and an inhibitor of the stimulator of interferon genes (STING, also known as TMEM173).[1] This molecule holds significant promise for research in oncology, immunology, and inflammation. This compound exerts its effects by modulating key cellular signaling pathways, including the NF-κB and NFAT pathways.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based assays to investigate its biological activities.
Introduction to this compound
This compound is an active acrylamide that functions through a post-translational mechanism involving covalent protein engagement to promote the degradation of NuRD complex proteins.[1] The NuRD complex is a crucial epigenetic regulator involved in gene expression, and its dysregulation is implicated in various diseases, including cancer. Additionally, this compound inhibits the activation of TMEM173 (STING) by its ligand, the cyclic dinucleotide cGAMP.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. By targeting both the NuRD complex and the STING pathway, this compound offers a unique tool to probe fundamental cellular processes and explore novel therapeutic strategies.
Mechanism of Action
This compound's dual-action mechanism involves two key cellular pathways:
-
NuRD Complex Degradation: this compound promotes the selective degradation of several proteins within the NuRD complex in a concentration- and time-dependent manner.[1] This leads to alterations in chromatin structure and gene expression.
-
STING Pathway Inhibition: this compound inhibits the activation of STING, thereby suppressing downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines. This action modulates innate immune responses.
The modulation of these pathways ultimately impacts downstream signaling, including the NF-κB and NFAT pathways, which are critical for cell survival, proliferation, and immune responses.
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms of this compound, the following diagrams illustrate the affected signaling pathways and a general experimental workflow for assessing its cellular effects.
Data Presentation
Quantitative data from experiments should be summarized for clear comparison. Below are template tables for presenting data from cytotoxicity, apoptosis, and cell cycle assays. Note: Specific quantitative data for this compound is not currently available in public literature; these tables serve as templates for researchers to populate with their own experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., Jurkat | Data not available | Data not available | Data not available |
| e.g., HEK293T | Data not available | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., Jurkat | Vehicle Control | Data not available | Data not available |
| This compound (X µM, 24h) | Data not available | Data not available | |
| This compound (Y µM, 24h) | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., Jurkat | Vehicle Control | Data not available | Data not available | Data not available |
| This compound (X µM, 48h) | Data not available | Data not available | Data not available | |
| This compound (Y µM, 48h) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell culture.
General Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture the desired cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding : Seed cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a density that allows for logarithmic growth during the experiment.
-
Treatment : After allowing the cells to adhere and stabilize (typically overnight), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation : Incubate the treated cells for the specified time points (e.g., 24, 48, or 72 hours) before proceeding with the respective assays.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Collection : After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Collection : Collect cells as described in the apoptosis assay protocol.
-
Fixation : Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining : Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the roles of the NuRD complex and the STING pathway in health and disease. The protocols outlined in this document provide a framework for characterizing the cytotoxic, apoptotic, and cell cycle effects of this compound in various cell culture models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the biological functions of this compound and its potential therapeutic applications.
References
Application Notes and Protocols for BPK-25 in In Vitro Studies
These application notes provide detailed protocols and guidelines for utilizing BPK-25, a potent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins, in various in vitro experimental settings. The following information is intended for researchers, scientists, and drug development professionals to facilitate the determination of the optimal this compound concentration for their specific research needs.
Introduction
This compound is an active acrylamide compound that covalently engages with and promotes the post-translational degradation of proteins within the NuRD complex.[1] Additionally, this compound has been shown to inhibit the activation of TMEM173 (also known as STING) by the cyclic dinucleotide ligand cGAMP.[1] This dual activity makes this compound a valuable tool for investigating cellular processes regulated by the NuRD complex and the cGAMP-STING signaling pathway, including transcriptional regulation, DNA damage repair, and innate immunity.
Optimal this compound Concentration
The optimal concentration of this compound for in vitro studies is dependent on the specific cell type, the duration of treatment, and the biological endpoint being investigated. Based on available data, a concentration range of 0.1 µM to 20 µM has been shown to be effective in a time-dependent manner.
Summary of Effective this compound Concentrations
| Concentration Range | Incubation Time | Observed Effect | Reference |
| 0.1, 1, 5, 10, 20 µM | 24 hours | Promotes a striking and selective reduction of several NuRD complex proteins. | [1] |
| 10 µM | 5 hours | Inhibits TMEM173 activation by cGAMP. | [1] |
| 10 µM | 24 hours | Suppresses NF-κB activation and blocks nuclear factor of activated T-cells (NFAT) activation, with a greater than 50% reduction in IκBα phosphorylation. | [1] |
| 10 µM | 4 hours | Reduces NFATc2 expression in T cells. |
It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions. A typical strategy involves testing a range of concentrations, often significantly higher than the anticipated in vivo plasma concentrations, to account for the in vitro-in vivo scaling factor.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line and establishing a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blotting for NuRD Complex Proteins
This protocol is to assess the degradation of specific NuRD complex proteins following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NuRD complex proteins (e.g., HDAC1, MTA2, RBBP4/7) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for this compound In Vitro Studies
Caption: General workflow for in vitro this compound studies.
References
Application Notes and Protocols for BPK-25 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-25 is a covalent inhibitor that has been identified as a potent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins and an inhibitor of TMEM173 (transmembrane protein 173), also known as STING (stimulator of interferon genes).[1][2][3] While the primary focus of existing research on this compound has been in the context of immunology, particularly T cell activation, its molecular targets—the NuRD complex and STING—are implicated in various aspects of cancer biology, suggesting its potential as a chemical probe or therapeutic lead in oncology.
The NuRD complex is involved in the regulation of gene expression through chromatin remodeling and histone deacetylation and has been linked to the maintenance of cancer stem cells and tumor progression. STING is a key mediator of innate immunity, and its activation can lead to anti-tumor immune responses. However, the role of STING in cancer is complex and can be context-dependent.
These application notes provide an overview of the known mechanisms of this compound and offer generalized protocols for investigating its potential anti-cancer effects in specific cancer cell lines. It is critical to note that, to date, there is a lack of published studies detailing the use of this compound in specific cancer cell line studies. Therefore, the following protocols are general methodologies and have not been specifically validated for this compound in a cancer context.
Mechanism of Action
This compound is an active acrylamide that functions through covalent engagement with its protein targets.[1] Its known mechanisms of action include:
-
Degradation of NuRD Complex Proteins: this compound promotes the degradation of several proteins within the NuRD complex in a concentration- and time-dependent manner.[1] This effect is post-translational and is blocked by proteasome inhibitors.
-
Inhibition of TMEM173 (STING): this compound covalently binds to Cys91 of STING, which inhibits its activation by the cyclic dinucleotide ligand cGAMP.
-
Modulation of NF-κB and NFAT Signaling: In T cells, this compound has been shown to suppress NF-κB activation and reduce the expression of NFATc2.
Data Presentation
Due to the absence of specific studies of this compound in cancer cell lines, no quantitative data for IC50 values, effects on protein expression, or cell viability in cancer cells can be provided at this time. Researchers are encouraged to generate this data empirically using the protocols outlined below. The following tables are provided as templates for data organization.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | e.g., 72 | Data to be determined |
| e.g., A549 | Lung Cancer | e.g., 72 | Data to be determined |
| e.g., HCT116 | Colon Cancer | e.g., 72 | Data to be determined |
Table 2: Effect of this compound on NuRD Complex and STING Pathway Protein Expression
| Cell Line | Treatment (this compound Conc., Time) | Target Protein | Change in Expression (% of Control) |
| e.g., Jurkat | 10 µM, 24 h | e.g., MTA2 (NuRD) | Data from non-cancer context |
| e.g., Jurkat | 10 µM, 24 h | e.g., HDAC1 (NuRD) | Data from non-cancer context |
| e.g., THP-1 | 10 µM, 5 h | p-TBK1 (STING pathway) | Data from non-cancer context |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis for NuRD Complex and STING Pathway Proteins
This protocol allows for the investigation of this compound's effect on the expression of target proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTA2, anti-HDAC1, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect protein bands using ECL reagent and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol can be used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
The following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound evaluation.
References
Application Notes and Protocols for BPK-25 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-25 is a potent, cell-permeable electrophilic acrylamide compound that has emerged as a valuable tool for investigating cellular signaling pathways relevant to autoimmune diseases. It functions primarily through two distinct mechanisms: the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and the inhibition of STING (Stimulator of Interferator of Interferon Genes) signaling.[1] These actions modulate key inflammatory and immune cell activation pathways, such as NF-κB and NFAT, making this compound a compound of significant interest for research into the pathophysiology and potential therapeutic intervention in autoimmune disorders.
Autoimmune diseases are characterized by a dysregulated immune response against self-antigens, leading to chronic inflammation and tissue damage. T cells and the signaling cascades that govern their activation and function are central to the pathogenesis of many of these conditions. The NuRD complex plays a crucial role in epigenetic regulation and T cell development and differentiation. By inducing the degradation of NuRD complex proteins, this compound can alter the transcriptional landscape of T cells, potentially dampening pro-inflammatory responses.
Furthermore, the cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. Aberrant STING activation has been implicated in the pathology of several autoimmune diseases. This compound's ability to inhibit STING activation presents another avenue through which it can mitigate autoimmune-related inflammation.
These application notes provide a comprehensive overview of the use of this compound in autoimmune disease research, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key experimental applications.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on various cellular targets as reported in preclinical studies.
Table 1: Concentration-Dependent Degradation of NuRD Complex Proteins by this compound
| This compound Concentration (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |
| 0.1 | 24 | Minimal reduction |
| 1 | 24 | Moderate reduction |
| 5 | 24 | Significant reduction |
| 10 | 24 | Striking and selective reduction |
| 20 | 24 | Pronounced reduction |
Note: this compound promotes a concentration- and time-dependent reduction of several proteins within the NuRD complex.[1]
Table 2: Effect of this compound on NF-κB and NFAT Signaling Pathways in T cells
| Parameter | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| IκBα Phosphorylation | 10 | 24 | >50% reduction[1] |
| NFAT Activation | 10 | 24 | Blocked[1] |
| NFATc2 Expression | 10 | 4 | Reduced[1] |
Table 3: Inhibition of STING Activation by this compound
| Parameter | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| cGAMP-induced TMEM173 (STING) activation | 10 | 5 | Inhibited |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Treatment with this compound
1.1. Jurkat T Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
1.2. Isolation and Culture of Primary Human T Cells
-
Materials: Ficoll-Paque PLUS, RosetteSep™ Human T Cell Enrichment Cocktail, RPMI-1640 with supplements (as above), Human IL-2.
-
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells from the PBMC fraction using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's protocol.
-
Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10 ng/mL human IL-2.
-
For activation, culture T cells with anti-CD3/CD28 beads.
-
1.3. This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM) immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the this compound working solutions to the cell cultures for the indicated durations (e.g., 4, 5, or 24 hours) depending on the specific experiment. Include a vehicle control (DMSO) in all experiments.
Analysis of NuRD Complex Protein Degradation by Western Blot
-
Cell Lysis:
-
After treatment with this compound, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NuRD complex proteins (e.g., MTA2, HDAC1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Measurement of IκBα Phosphorylation by Western Blot
-
Procedure: Follow the Western blot protocol as described in section 2.
-
Antibodies: Use primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Analysis: Quantify the band intensities for p-IκBα and total IκBα. The level of IκBα phosphorylation is expressed as the ratio of p-IκBα to total IκBα.
Assessment of NFATc2 Expression by Flow Cytometry
-
Cell Preparation:
-
Following this compound treatment, harvest and wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated anti-NFATc2 antibody or a primary anti-NFATc2 antibody followed by a fluorescently conjugated secondary antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the NFATc2 signal in the treated versus control cells.
-
STING Activation Inhibition Assay
-
Cell Stimulation:
-
Pre-treat cells (e.g., THP-1 or primary macrophages) with this compound for a specified duration.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for the indicated time.
-
-
Readouts:
-
Western Blot: Analyze the phosphorylation of STING, TBK1, and IRF3 as markers of pathway activation. Follow the Western blot protocol for phosphorylated proteins.
-
ELISA: Measure the secretion of IFN-β into the culture supernatant using a commercial ELISA kit.
-
RT-qPCR: Analyze the gene expression of STING-dependent inflammatory cytokines and chemokines (e.g., IFNB1, CXCL10).
-
Conclusion
This compound is a versatile research tool with significant potential for dissecting the molecular mechanisms underlying autoimmune diseases. Its ability to concurrently target NuRD-mediated epigenetic regulation and STING-dependent innate immune signaling provides a unique opportunity to explore the interplay between these pathways in the context of autoimmunity. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in relevant cellular models, paving the way for a deeper understanding of autoimmune pathogenesis and the identification of novel therapeutic strategies.
References
BPK-25 Protocol for Studying NuRD Complex Degradation: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleosome Remodeling and Deacetylation (NuRD) complex is a crucial multi-protein machinery governing chromatin architecture and gene expression. Its dysregulation is implicated in various diseases, including cancer. BPK-25, an active acrylamide, has emerged as a valuable chemical tool for probing the function of the NuRD complex by inducing its degradation. This document provides detailed application notes and experimental protocols for utilizing this compound to study the degradation of the NuRD complex and its downstream cellular consequences.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on NuRD complex degradation and associated cellular responses.
Table 1: Dose-Dependent Degradation of NuRD Complex Subunits by this compound
| This compound Concentration (µM) | Treatment Duration (hours) | Percent Reduction of NuRD Complex Proteins |
| 0.1 | 24 | Minimal |
| 1 | 24 | Moderate |
| 5 | 24 | Significant |
| 10 | 24 | Striking and Selective |
| 20 | 24 | Pronounced |
Note: The term "striking and selective reduction" is based on descriptive findings. Precise quantitative percentages for each subunit at different concentrations are not yet publicly available and would require experimental determination.[1]
Table 2: Functional Effects of this compound Treatment
| This compound Concentration (µM) | Treatment Duration (hours) | Functional Outcome | Quantitative Measurement |
| 10 | 4 | Reduction in NFATc2 expression in T cells | Specific percentage not available |
| 10 | 5 | Inhibition of TMEM173 activation by cGAMP | Specific percentage not available |
| 10 | 24 | Suppression of NF-κB activation | >50% reduction in IκBα phosphorylation |
Signaling Pathways and Experimental Workflows
The degradation of the NuRD complex by this compound initiates a cascade of cellular events. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a general experimental workflow for its study.
Experimental Protocols
Western Blot Analysis of NuRD Subunit Degradation
This protocol outlines the procedure for assessing the degradation of specific NuRD complex subunits following this compound treatment.
Materials:
-
Cells of interest (e.g., Jurkat, HEK293T)
-
This compound (and a non-electrophilic control, this compound-ctrl)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against NuRD subunits (e.g., anti-CHD4, anti-MTA2, anti-HDAC1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and the inactive control for the desired time (e.g., 24 hours).[1] Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color of the wells with living cells turns orange.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Target Engagement Assay (NanoBRET™)
This protocol provides a general framework for a NanoBRET™ target engagement assay to confirm the interaction of this compound with a specific NuRD subunit in live cells. This requires the development of a specific fluorescent tracer for the target subunit.
Materials:
-
HEK293T cells
-
Expression vector for the NuRD subunit of interest fused to NanoLuc® luciferase (e.g., CHD4-NanoLuc®)
-
A specific fluorescent tracer for the NuRD subunit
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Tracer Development (General Strategy):
-
Identify a known small molecule binder to the NuRD subunit of interest.
-
Synthesize a derivative of this binder conjugated to a suitable fluorophore (e.g., NanoBRET™ 590) through a linker.
-
Optimize the tracer concentration to achieve a good assay window.
-
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-NuRD subunit fusion vector.
-
Plate the transfected cells in assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Add the optimized concentration of the fluorescent tracer to all wells.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement.
-
In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of NuRD subunits following this compound treatment.
Materials:
-
HEK293T cells
-
Expression vectors for His-tagged Ubiquitin and a FLAG-tagged NuRD subunit (e.g., FLAG-CHD4)
-
This compound
-
Transfection reagent
-
Lysis buffer (containing 1% SDS)
-
Dilution buffer (Tris-HCl, NaCl, EDTA, Triton X-100)
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-FLAG antibody for Western blotting
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with His-Ubiquitin and FLAG-NuRD subunit plasmids.
-
After 24 hours, treat the cells with this compound or vehicle control for the desired time.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse the cells in hot 1% SDS lysis buffer and boil for 10 minutes to inactivate deubiquitinating enzymes.
-
Dilute the lysate with dilution buffer to reduce the SDS concentration.
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the cell lysates with Ni-NTA agarose beads overnight at 4°C to pull down His-tagged ubiquitinated proteins.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins with elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-FLAG antibody to detect the ubiquitinated form of the NuRD subunit. An increased smear or laddering pattern in the this compound treated sample indicates enhanced ubiquitination.
-
Quantitative Proteomics (General Workflow)
This protocol provides a high-level overview of a quantitative mass spectrometry-based proteomics approach to assess global protein changes upon this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer for mass spectrometry (e.g., containing urea or another strong denaturant)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells and denature the proteins.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to this compound treatment. This will provide an unbiased view of the cellular pathways affected by NuRD complex degradation.
-
Conclusion
References
Application Notes: Utilizing BPK-25 for Investigation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-25 is a potent and selective degrader of the Nucleosome Remodeling and Deacetylase (NuRD) complex proteins.[1] Emerging evidence indicates that this compound is a valuable tool for studying cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity, and its dysregulation is implicated in numerous diseases.[2][3] this compound has been shown to suppress NF-κB activation by inhibiting the phosphorylation of IκBα, a key regulatory step in the canonical NF-κB signaling cascade.[1]
These application notes provide a comprehensive guide for utilizing this compound to investigate the NF-κB pathway. Detailed protocols for key experimental assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
This compound is an active acrylamide that covalently engages with and promotes the post-translational degradation of NuRD complex proteins.[1] The NuRD complex itself is a crucial epigenetic regulator involved in transcriptional repression. The inhibitory effect of this compound on the NF-κB pathway is mediated through the reduction of IκBα phosphorylation. In the canonical NF-κB pathway, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. By reducing IκBα phosphorylation, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB and NuRD pathways. This data is essential for designing experiments with appropriate concentration ranges and treatment times.
Table 1: Effect of this compound on NuRD Complex Protein Levels
| Concentration (µM) | Treatment Time (hours) | Reduction in NuRD Complex Proteins |
| 0.1 | 24 | Concentration-dependent reduction |
| 1 | 24 | Concentration-dependent reduction |
| 5 | 24 | Concentration-dependent reduction |
| 10 | 24 | Concentration-dependent reduction |
| 20 | 24 | Concentration-dependent reduction |
Data derived from in-vitro studies. The specific NuRD complex proteins affected and the extent of reduction may vary depending on the cell type.
Table 2: Effect of this compound on NF-κB Activation
| Concentration (µM) | Treatment Time (hours) | Effect on IκBα Phosphorylation |
| 10 | 24 | >50% reduction |
This data highlights the inhibitory effect of this compound on a key upstream event in NF-κB activation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams have been generated using Graphviz.
Caption: The Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for BPK-25 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of BPK-25 in mouse models, based on available preclinical data. This compound is a covalent inhibitor that has been shown to target the Nucleosome Remodeling and Deacetylase (NuRD) complex and inhibit the STING (Stimulator of Interferon Genes) signaling pathway.
Mechanism of Action
This compound is an electrophilic acrylamide that acts as a degrader of NuRD complex proteins through a post-translational mechanism involving covalent engagement. Additionally, this compound has been identified as a covalent inhibitor of STING, targeting the palmitoylation of Cys91. This dual activity allows this compound to modulate immune responses and gene expression, making it a compound of interest for various research applications, including autoimmune diseases and oncology.
In Vitro Activity
Prior to in vivo studies, the bioactivity of this compound has been characterized in vitro. The following table summarizes the effective concentrations of this compound in cellular assays.
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Primary Human T Cells | 10 µM | 4 hours | Reduction of NFATc2 expression. |
| Primary Human T Cells | 10 µM | 24 hours | Suppression of NF-κB activation (measured by >50% reduction in IκBα phosphorylation) and NFAT activation. |
| Cell Lines | 10 µM | 5 hours | Inhibition of TMEM173 (STING) activation by cGAMP. |
| Various Cell Lines | 0.1, 1, 5, 10, 20 µM | 24 hours | Concentration-dependent reduction of several proteins in the NuRD complex. |
In Vivo Administration: Protocols and Dosage
While specific in vivo efficacy studies with detailed dosage, schedules, and therapeutic outcomes for this compound in mouse models are not extensively published in publicly available literature, formulation protocols for oral and intraperitoneal administration have been established. These protocols provide a foundation for researchers to design and conduct their own in vivo experiments.
Formulation Protocols
The following tables outline established protocols for preparing this compound for in vivo administration.
Suspended Solution for Oral and Intraperitoneal Injection
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 37.5 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Concentration | 3.75 mg/mL |
Clear Solution for Injection
Note: The long-term stability of this formulation for dosing periods exceeding two weeks should be carefully considered.
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 37.5 mg/mL stock) |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Final Concentration | ≥ 3.75 mg/mL |
Corn Oil-Based Formulation for Oral Administration
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 37.5 mg/mL stock) |
| Corn Oil | 90% | 900 µL |
| Final Concentration | ≥ 3.75 mg/mL |
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in a mouse model.
Signaling Pathways
This compound has been shown to impact two key cellular pathways: the NuRD complex-mediated transcriptional regulation and the STING signaling pathway.
NuRD Complex Degradation
The NuRD complex is a multi-protein assembly that plays a crucial role in regulating gene expression through its histone deacetylase and ATP-dependent chromatin remodeling activities. By promoting the degradation of NuRD complex proteins, this compound can lead to alterations in the expression of genes regulated by this complex.
Techniques for Measuring NFATc2 Expression Following BPK-25 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for measuring the expression of Nuclear Factor of Activated T-cells, cytoplasmic 2 (NFATc2) after treatment with BPK-25. This compound is an active acrylamide that has been shown to promote the degradation of proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex through a post-translational mechanism.[1] Notably, this compound treatment leads to a reduction in NFATc2 expression in T cells, a key transcription factor involved in the immune response.[1] The following protocols and data are intended to guide researchers in the accurate assessment of this compound's effects on NFATc2 expression.
The mechanism of this compound involves the covalent engagement of proteins, leading to their degradation.[1] Importantly, this effect on protein levels, including NFATc2, occurs without corresponding changes in mRNA expression, highlighting the post-translational nature of its action.[1]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent and time-course effects of this compound on NFATc2 protein expression in a T-cell line (e.g., Jurkat cells). This data is representative of typical results obtained from Western blot densitometry or quantitative flow cytometry.
Table 1: Dose-Dependent Effect of this compound on NFATc2 Protein Expression
| This compound Concentration (µM) | Treatment Time (hours) | Mean NFATc2 Expression (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle - DMSO) | 24 | 100 | ± 5.2 |
| 0.1 | 24 | 95 | ± 4.8 |
| 1.0 | 24 | 72 | ± 6.1 |
| 5.0 | 24 | 45 | ± 5.5 |
| 10.0 | 24 | 28 | ± 4.9 |
| 20.0 | 24 | 15 | ± 3.8 |
Table 2: Time-Course of this compound on NFATc2 Protein Expression
| This compound Concentration (µM) | Treatment Time (hours) | Mean NFATc2 Expression (% of Vehicle Control) | Standard Deviation |
| 10.0 | 0 | 100 | ± 5.0 |
| 10.0 | 4 | 65 | ± 6.3 |
| 10.0 | 8 | 48 | ± 5.7 |
| 10.0 | 16 | 32 | ± 4.5 |
| 10.0 | 24 | 25 | ± 4.1 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Western Blot Workflow
Experimental Protocols
Western Blotting for Total NFATc2 Expression
This protocol is designed to quantify the total levels of NFATc2 protein in T-cells following this compound treatment.
Materials:
-
T-cell line (e.g., Jurkat)
-
This compound (MedChemExpress, Cat. No.: HY-141550)
-
This compound-ctrl (non-electrophilic propanamide analog)
-
DMSO (Vehicle)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, Cat. No. 78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225)
-
Laemmli Sample Buffer (Bio-Rad, Cat. No. 1610747)
-
Mini-PROTEAN TGX Precast Gels (Bio-Rad, Cat. No. 4561086)
-
Trans-Blot Turbo Mini PVDF Transfer Packs (Bio-Rad, Cat. No. 1704156)
-
EveryBlot Blocking Buffer (Bio-Rad, Cat. No. 12010020)
-
Primary Antibody: Rabbit anti-NFATc2 (e.g., Cell Signaling Technology, #8032)
-
Loading Control Antibody: Mouse anti-β-Actin (e.g., Sigma-Aldrich, A5441)
-
Secondary Antibody: HRP-linked Anti-rabbit IgG (Cell Signaling Technology, #7074)
-
Secondary Antibody: HRP-linked Anti-mouse IgG (Cell Signaling Technology, #7076)
-
Clarity Western ECL Substrate (Bio-Rad, Cat. No. 1705061)
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM), this compound-ctrl (10 µM), or DMSO vehicle for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane using a semi-dry or wet transfer system.
-
-
Immunodetection:
-
Block the membrane with EveryBlot Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-NFATc2 antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify band intensities. Normalize the NFATc2 band intensity to the corresponding β-Actin loading control.
-
Quantitative Real-Time PCR (qPCR) for NFATc2 mRNA Expression
This protocol is used to demonstrate that this compound does not affect NFATc2 mRNA levels, confirming its post-translational mechanism of action.
Materials:
-
Treated cells from the Western Blot protocol
-
RNeasy Mini Kit (Qiagen, Cat. No. 74104)
-
iScript cDNA Synthesis Kit (Bio-Rad, Cat. No. 1708891)
-
SsoAdvanced Universal SYBR Green Supermix (Bio-Rad, Cat. No. 1725271)
-
qPCR primers for human NFATc2 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using the RNeasy Mini Kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green Supermix.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of NFATc2 mRNA using the ΔΔCt method, normalizing to the reference gene (GAPDH).
-
Immunofluorescence for NFATc2 Localization
This protocol allows for the visualization of NFATc2 protein levels and its subcellular localization within T-cells.
Materials:
-
Treated cells
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary Antibody: Rabbit anti-NFATc2
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (Thermo Fisher Scientific, A-11008)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Adhere T-cells to poly-L-lysine coated coverslips.
-
Treat cells with this compound or controls as described previously.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary anti-NFATc2 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope. A decrease in overall fluorescence intensity in this compound treated cells would be expected.
-
Flow Cytometry for NFATc2 Expression
This protocol provides a high-throughput method for quantifying the percentage of cells expressing NFATc2 and the mean fluorescence intensity, indicative of expression levels, in a cell population.
Materials:
-
Treated cells
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Solution (e.g., BD Cytofix/Cytoperm™)
-
Primary Antibody: PE-conjugated anti-NFATc2 or an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody.
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat T-cells in suspension as previously described.
-
-
Fixation and Permeabilization:
-
Harvest and wash cells with FACS buffer.
-
Fix and permeabilize cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Incubate cells with the anti-NFATc2 antibody for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark, followed by two washes.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of NFATc2-positive cells and the mean fluorescence intensity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on NFATc2 expression. The primary methods for observing the expected decrease in NFATc2 protein levels are Western blotting and flow cytometry. Immunofluorescence can provide valuable spatial information, while qPCR serves as a crucial negative control to confirm the post-translational mechanism of action. The provided hypothetical data and workflows are intended to guide experimental design and data interpretation for researchers in the field of drug development and cellular signaling.
References
practical guide for using BPK-25 in a research lab
Application Notes and Protocols for Researchers
This document provides a detailed guide for the utilization of BPK-25 in a research laboratory setting. This compound is a potent, active acrylamide compound designed for targeted protein degradation and pathway inhibition, making it a valuable tool for scientists and professionals in drug development.
Mechanism of Action
This compound functions through a post-translational mechanism involving covalent protein engagement to promote the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins. Additionally, it acts as an inhibitor of TMEM173 (also known as STING) activation by the cyclic dinucleotide ligand cGAMP.[1][2][3][4] This dual activity allows for the investigation of cellular processes regulated by both the NuRD complex and the cGAMP-STING pathway.
Key Research Applications
-
Targeted Protein Degradation: Induces selective degradation of NuRD complex proteins.
-
Inhibition of Inflammatory Signaling: Suppresses the activation of NF-κB and Nuclear Factor of Activated T-cells (NFAT).[1]
-
T-Cell Activation Studies: Modulates T-cell activation and related signaling cascades.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for in vitro experiments using this compound.
| Target/Pathway | Cell Type | Concentration | Incubation Time | Effect | Reference |
| NuRD Complex Proteins | T-cells | 0.1, 1, 5, 10, 20 µM | 24 hours | Concentration-dependent reduction of NuRD complex proteins. | |
| TMEM173 (STING) Activation | Not specified | 10 µM | 5 hours | Inhibition of cGAMP-induced TMEM173 activation. | |
| NF-κB Activation | T-cells | 10 µM | 24 hours | >50% reduction in IκBα phosphorylation. | |
| NFAT Activation | T-cells | 10 µM | 24 hours | Blocks NFAT activation. | |
| NFATc2 Expression | T-cells | 10 µM | 4 hours | Reduction in NFATc2 expression. |
Experimental Protocols
Protocol 1: In Vitro Treatment for NuRD Complex Degradation
This protocol outlines the steps for treating cultured cells with this compound to induce the degradation of NuRD complex proteins.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-139478 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., Jurkat, primary T-cells)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Cell Treatment:
-
The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
A non-electrophilic propanamide analog of this compound (this compound-ctrl) can be used as a negative control.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis: The protein lysates are now ready for downstream analysis, such as Western blotting, to assess the levels of NuRD complex proteins.
Protocol 2: In Vivo Formulation Preparation
This protocol provides instructions for preparing a this compound formulation for in vivo studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil or 20% SBE-β-CD in Saline
Procedure for a Suspended Solution (for oral and intraperitoneal injection):
-
Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final concentration of this suspended solution is 3.75 mg/mL. Prepare fresh on the day of use.
Procedure for a Clear Solution:
-
Using SBE-β-CD:
-
Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. Mix until clear.
-
-
Using Corn oil:
-
Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil. Mix thoroughly. Note: This formulation should be used with caution for dosing periods exceeding half a month.
-
Visualizations
Signaling Pathways
Caption: this compound mechanism of action on NuRD and STING pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro this compound studies.
References
Application Notes and Protocols: Investigating the Effects of BPK-25 in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, neurodegeneration, and the formation of sclerotic plaques.[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[1][3][4] EAE mimics many of the clinical and pathological features of MS, including paralysis, CNS inflammation, and demyelination.
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of a novel compound, BPK-25, in the EAE model of multiple sclerosis. This compound is a hypothetical immunomodulatory and neuroprotective agent. The following protocols outline the procedures for inducing EAE in mice, administering this compound, and assessing its effects on clinical disease progression, immune cell infiltration, and CNS pathology.
Putative Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of pro-inflammatory signaling pathways and the promotion of neuroprotective pathways within the CNS. The following diagram illustrates the hypothetical signaling cascade affected by this compound.
Caption: Hypothetical signaling pathway of this compound in the context of MS pathology.
Experimental Design and Workflow
A prophylactic treatment regimen is proposed to evaluate the ability of this compound to prevent or delay the onset and reduce the severity of EAE.
Caption: Prophylactic EAE study workflow for evaluating this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the study.
Table 1: Clinical EAE Scores
| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle | 12.5 ± 0.8 | 3.5 ± 0.3 | 45.2 ± 3.1 |
| This compound (Low Dose) | 16.2 ± 1.1 | 2.1 ± 0.2 | 28.7 ± 2.5 |
| This compound (High Dose) | 18.5 ± 1.3** | 1.5 ± 0.2 | 19.4 ± 1.9 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
Table 2: CNS Infiltrating Immune Cells (Flow Cytometry)
| Treatment Group | CD4+ T cells (x10^4/spinal cord) | CD8+ T cells (x10^4/spinal cord) | B cells (x10^4/spinal cord) | Macrophages (x10^4/spinal cord) |
| Vehicle | 8.2 ± 0.7 | 2.1 ± 0.3 | 1.5 ± 0.2 | 5.6 ± 0.6 |
| This compound (Low Dose) | 4.5 ± 0.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 3.1 ± 0.4 |
| This compound (High Dose) | 2.1 ± 0.3 | 0.7 ± 0.1** | 0.4 ± 0.1** | 1.8 ± 0.3 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
Table 3: Histopathological Analysis of Spinal Cord
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle | 3.2 ± 0.4 | 2.5 ± 0.3 |
| This compound (Low Dose) | 1.8 ± 0.3 | 1.4 ± 0.2 |
| This compound (High Dose) | 0.9 ± 0.2 | 0.7 ± 0.1 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
Experimental Protocols
EAE Induction in C57BL/6 Mice (Active Immunization)
This protocol describes the induction of a chronic EAE model in C57BL/6 mice using MOG35-55 peptide.
Materials:
-
Female C57BL/6 mice, 9-13 weeks old.
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Phosphate Buffered Saline (PBS).
-
Syringes and needles.
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. The final concentration should be 2 mg/mL of MOG35-55.
-
Immunization (Day 0):
-
Anesthetize mice according to approved institutional protocols.
-
Inject 0.1 mL of the MOG/CFA emulsion subcutaneously on the upper back.
-
Within 2 hours of the emulsion injection, administer 0.1 mL of PTX (2 µg/mL in PBS) intraperitoneally.
-
-
Second PTX Injection (Day 1):
-
Approximately 22-26 hours after the first PTX injection, administer a second intraperitoneal injection of 0.1 mL of PTX.
-
-
Monitoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting on day 7 post-immunization.
-
Record the weight of each mouse daily.
-
EAE Clinical Scoring:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state.
This compound Administration
Materials:
-
This compound (dissolved in an appropriate vehicle).
-
Vehicle control.
-
Gavage needles or appropriate injection supplies.
Procedure:
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose).
-
Administration: Starting on the day of immunization (Day 0), administer this compound or vehicle daily via oral gavage or intraperitoneal injection until the end of the experiment.
Isolation of CNS Infiltrating Leukocytes and Flow Cytometry
This protocol describes the isolation of immune cells from the spinal cord for flow cytometric analysis.
Materials:
-
Spinal cords from euthanized mice.
-
RPMI medium.
-
Collagenase D.
-
DNase I.
-
Percoll.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, B220, CD11b).
-
Propidium iodide or other viability dye.
Procedure:
-
Tissue Dissociation:
-
Perfuse mice with cold PBS to remove blood from the CNS.
-
Extrude spinal cords and place them in cold RPMI.
-
Mince the tissue and digest with Collagenase D and DNase I.
-
-
Leukocyte Isolation:
-
Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Isolate leukocytes using a Percoll gradient.
-
-
Antibody Staining:
-
Resuspend the isolated cells in FACS buffer.
-
Incubate cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations.
-
Immunohistochemistry for Demyelination and Inflammation
This protocol outlines the staining of spinal cord sections to assess demyelination and inflammation.
Materials:
-
Formalin-fixed, paraffin-embedded spinal cord sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution.
-
Primary antibodies (e.g., anti-Myelin Basic Protein (MBP) for myelin, anti-CD45 for leukocytes).
-
Biotinylated secondary antibodies.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate.
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
-
Detection and Counterstaining:
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene, and coverslip.
-
-
Microscopy and Analysis:
-
Examine the slides under a microscope and score for inflammation and demyelination.
-
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's therapeutic efficacy in a widely accepted mouse model of multiple sclerosis. The combination of clinical scoring, flow cytometry, and immunohistochemistry will provide a multi-faceted assessment of the compound's impact on disease progression, CNS inflammation, and demyelination. The hypothetical data presented suggests that this compound has the potential to be a promising therapeutic candidate for multiple sclerosis.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis drug repurposing for neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Passive EAE Using Myelin-Reactive CD4+ T Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
BPK-25: A Potent Tool for Elucidating the Role of the NuRD Complex in DNA Damage Repair
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways and repair mechanisms collectively known as the DNA Damage Response (DDR). A key player in the DDR is the Nucleosome Remodeling and Deacetylation (NuRD) complex, a multi-protein machinery that regulates chromatin structure and gene expression. The NuRD complex is actively recruited to sites of DNA double-strand breaks (DSBs), where it facilitates the signaling cascade and the recruitment of repair factors, thereby playing a critical role in maintaining genomic stability.[1][2]
BPK-25 is a potent and specific covalent inhibitor that promotes the degradation of core components of the NuRD complex.[3] By selectively removing the NuRD complex, this compound serves as a powerful chemical tool to investigate the multifaceted roles of NuRD in cellular processes, particularly in the context of DNA damage repair. These application notes provide a comprehensive guide for utilizing this compound to study the intricacies of the NuRD-mediated DNA damage response.
Mechanism of Action of this compound
This compound is an active acrylamide that covalently modifies and induces the post-translational degradation of several proteins within the NuRD complex.[3] This targeted degradation allows for the acute depletion of the NuRD complex, enabling the study of its immediate and direct functions in the DNA damage response, without the confounding effects of long-term genetic knockdown or knockout approaches.
Applications in DNA Damage Repair Research
The targeted degradation of the NuRD complex by this compound is expected to sensitize cells to DNA damaging agents by impairing the efficient repair of DNA lesions. This provides a valuable strategy for investigating the therapeutic potential of targeting the NuRD complex in cancer therapy. Key applications of this compound in this field include:
-
Sensitization of Cancer Cells to Genotoxic Agents: Investigating the synergistic effects of this compound with various DNA damaging agents (e.g., ionizing radiation, etoposide, cisplatin) to enhance cancer cell killing.
-
Dissecting DNA Repair Pathways: Elucidating the specific role of the NuRD complex in different DNA repair pathways, such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
-
Investigating Cell Cycle Checkpoint Control: Studying the influence of the NuRD complex on the activation and maintenance of cell cycle checkpoints in response to DNA damage.
-
Identifying Novel Therapeutic Targets: Using this compound as a probe to identify other proteins and pathways that are dependent on the NuRD complex for a robust DNA damage response.
Quantitative Data
The following tables summarize the known quantitative effects of this compound on the degradation of NuRD complex proteins and provide representative data on the expected impact of NuRD complex disruption on DNA damage repair, based on studies involving the knockdown of NuRD components.[4]
Table 1: Effect of this compound on NuRD Complex Protein Levels
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| NuRD Protein Reduction | T-cells | 0.1 - 20 µM | 24 hours | Concentration-dependent reduction of several NuRD complex proteins | |
| NF-κB Activation | T-cells | 10 µM | 24 hours | >50% reduction in IκBα phosphorylation | |
| NFATc2 Expression | T-cells | 10 µM | 4 hours | Reduction in NFATc2 expression |
Table 2: Representative Effects of NuRD Complex Disruption on DNA Damage Repair
Disclaimer: The following data is representative of the effects observed upon knockdown of NuRD complex components and serves as an expected outcome when using this compound. Specific quantitative data for this compound in these assays is not yet available in published literature.
| Assay | Cell Line | Treatment | Expected Effect |
| Cell Viability (Clonogenic Survival) | U2OS | This compound + Ionizing Radiation (IR) | Increased sensitivity to IR (decreased cell survival) |
| γH2AX Foci Formation (DNA Damage Marker) | HeLa | This compound + Etoposide | Increased number and persistence of γH2AX foci |
| Homologous Recombination (HR) Efficiency | U2OS-DR-GFP | This compound + I-SceI | Decreased HR efficiency (fewer GFP-positive cells) |
| Cell Cycle Analysis | A549 | This compound + IR | Potentiation of G2/M checkpoint arrest |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the role of the NuRD complex in DNA damage repair using this compound.
Protocol 1: Assessment of Cell Viability and Sensitization to DNA Damaging Agents
This protocol determines the effect of this compound on cell viability and its ability to sensitize cells to a DNA damaging agent, such as etoposide, using a clonogenic survival assay.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well at the end of the experiment (this needs to be optimized for each cell line and treatment condition). Allow cells to attach overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 24 hours.
-
DNA Damage Induction: After the pre-treatment, add various concentrations of etoposide (e.g., 0.1, 0.5, 1, 5 µM) to the wells containing this compound or vehicle. Include a control group with this compound alone and etoposide alone.
-
Incubation: Incubate the plates for the desired duration (e.g., 24 hours).
-
Colony Formation: After the treatment period, remove the medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: After 10-14 days, remove the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes. Stain the colonies with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the concentration of the DNA damaging agent to generate survival curves.
Protocol 2: Immunofluorescence Staining of γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for 24 hours. Then, induce DNA damage by adding etoposide for 1-2 hours or by exposing the cells to ionizing radiation.
-
Fixation: At desired time points after damage induction (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving the NuRD complex in DNA damage repair and the general experimental workflow for studying the effects of this compound.
Conclusion
This compound represents a valuable pharmacological tool for the functional investigation of the NuRD complex in the DNA damage response. By inducing the rapid degradation of NuRD components, this compound allows for a detailed examination of the consequences of NuRD loss on DNA repair, cell cycle control, and cellular sensitivity to genotoxic stress. The protocols and information provided herein offer a framework for researchers to employ this compound in their studies to further unravel the complex role of chromatin remodeling in maintaining genome integrity.
References
- 1. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NuRD chromatin–remodeling complex regulates signaling and repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aging-related chromatin defects via loss of the NURD complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BPK-25 solubility issues in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with the small molecule inhibitor BPK-25.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an active acrylamide compound that enhances the degradation of proteins within the nucleosome remodeling and deacetylation (NuRD) complex.[1][2][3] It achieves this through a post-translational mechanism involving covalent protein interaction.[1][2] Additionally, this compound functions as an inhibitor of TMEM173 (also known as STING) activation by the cyclic dinucleotide ligand cGAMP.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended first step?
A2: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound due to its strong solubilizing capabilities for a wide array of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is imperative to maintain the final concentration of the organic solvent in your assay at a low level, typically below 0.5% v/v, to avoid impacting the biological system.
Q3: My experiment requires a higher concentration of this compound than I can achieve with a simple DMSO stock dilution without precipitation. What are my options?
A3: When higher concentrations are needed, several strategies can be employed. These include the use of co-solvents, pH adjustments, and the preparation of specialized formulations. For in vivo studies, specific formulations are often necessary. A common formulation for animal studies involves a mixture of DMSO, PEG300, Tween-80, and saline or PBS.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle warming and sonication can be used to accelerate the dissolution of this compound. However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with gentle heating and short sonication intervals to avoid potential degradation.
II. Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
The first line of action is to determine the optimal solvent for your stock solution and to test its compatibility with your experimental buffer.
Experimental Protocol: Initial Solvent Screening
-
Solvent Selection: Prepare small aliquots of this compound and test for solubility in a range of water-miscible organic solvents such as DMSO, ethanol, methanol, and dimethylformamide (DMF).
-
Dissolution: Add a small, precise amount of this compound to a known volume of each solvent to create a high-concentration stock (e.g., 10-50 mM).
-
Vortexing and Observation: Vortex each tube vigorously for 1-2 minutes and visually inspect for complete dissolution.
-
Centrifugation: If the solution appears clear, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.
-
Dilution Test: Carefully transfer the supernatant to a new tube. Add a small aliquot of this stock solution to your aqueous experimental buffer to observe for any immediate precipitation.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 150 mg/mL (381.83 mM) | Ultrasonic assistance may be needed. |
| Ethanol | Sparingly Soluble | May require heating. |
| Methanol | Sparingly Soluble | Less effective than DMSO. |
| DMF | Soluble | Use with caution due to higher toxicity. |
If you continue to experience solubility issues, consider the following advanced techniques.
1. Co-Solvent Systems
The use of a mixture of solvents can sometimes be more effective than a single solvent.
Experimental Protocol: Co-Solvent Formulation
-
Preparation of Co-Solvent Stock: Prepare stock solutions of this compound in various mixtures of solvents. A commonly recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.
-
Sequential Addition: When preparing this formulation, add the solvents sequentially, ensuring the compound is as dissolved as possible before adding the next solvent.
-
Assay Compatibility: Test the final co-solvent mixture for compatibility with your specific experimental setup to ensure it does not interfere with your results.
2. pH Adjustment
For ionizable compounds, altering the pH of the aqueous medium can significantly enhance solubility.
Experimental Protocol: pH Optimization
-
pKa Determination: If the pKa of this compound is not known, it should be determined experimentally or through computational prediction.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values around the pKa of the compound.
-
Solubility Testing: Test the solubility of this compound in each of the prepared buffers.
-
Biological Compatibility: Be aware that the optimal pH for solubility may not be compatible with your biological assay.
3. Use of Excipients
Excipients are inactive substances that can be used to improve the solubility of a drug.
Experimental Protocol: Cyclodextrin Formulation
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Cyclodextrin Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Mixing: Add the DMSO stock solution to the SBE-β-CD solution (e.g., 100 µL of stock to 900 µL of cyclodextrin solution) and mix thoroughly. This can yield a clear solution of at least 3.75 mg/mL.
III. Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A stepwise guide to resolving common solubility problems with this compound.
Diagram 2: this compound Signaling Pathway Interactions
Caption: this compound's impact on the NuRD complex and TMEM173 (STING) signaling pathways.
References
addressing inconsistent results with BPK-25 treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot inconsistent results when working with BPK-25, a potent and selective covalent degrader of NuRD complex proteins and an inhibitor of the STING pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an active acrylamide that functions through two primary mechanisms. Firstly, it promotes the degradation of several proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex via a post-translational mechanism involving covalent engagement with cysteine residues.[1] This degradation is concentration- and time-dependent and does not involve changes in the corresponding mRNA expression.[1] Secondly, this compound inhibits the activation of TMEM173 (STING) by its ligand, the cyclic dinucleotide cGAMP.[1]
Q2: What are the downstream signaling pathways affected by this compound?
A2: By targeting the NuRD complex and STING, this compound influences several downstream signaling pathways. Its inhibitory effect on STING activation leads to the suppression of downstream inflammatory responses. Additionally, this compound has been shown to suppress the activation of NF-κB and the Nuclear Factor of Activated T-cells (NFAT).[1]
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to 6 months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point is 10 µM. For NuRD complex protein degradation, concentrations ranging from 0.1 to 20 µM have been used for 24-hour treatments to observe a concentration-dependent effect. For inhibition of STING activation, 10 µM for 5 hours has been shown to be effective. For suppression of NF-κB and NFAT activation, a 10 µM concentration for 24 hours has been utilized. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is there a control compound available for this compound experiments?
A5: Yes, a non-electrophilic propanamide analog of this compound, often referred to as this compound-ctrl, is available. This control compound lacks the reactive acrylamide warhead and therefore does not covalently bind to its targets. It has been shown to not suppress T cell activation or affect NuRD complex proteins, making it an excellent negative control to distinguish specific covalent effects of this compound from non-specific or off-target effects.
Troubleshooting Guides
Inconsistent NuRD Complex Protein Degradation
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak degradation of NuRD proteins. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your cell line. |
| 2. Insufficient Incubation Time: The treatment duration may not be long enough to observe significant protein degradation. | Conduct a time-course experiment, treating cells for 4, 8, 12, and 24 hours to identify the optimal incubation time. | |
| 3. Low Expression of NuRD Subunits: The cell line used may have low endogenous expression of the specific NuRD complex subunits being monitored. The stoichiometry of NuRD subunits can vary between cell lines. | Confirm the expression levels of your target NuRD proteins (e.g., HDAC1/2, MTA1/2/3, CHD4) in your cell line by Western blot before starting the experiment. Consider using a cell line known to have robust NuRD complex expression. | |
| 4. This compound Instability: The compound may have degraded due to improper storage or handling. | Ensure this compound stock solutions are stored at -80°C in single-use aliquots. Prepare fresh working dilutions for each experiment. | |
| High variability in degradation between replicates. | 1. Inconsistent Cell Density: Variations in cell seeding density can lead to differences in the effective this compound concentration per cell. | Ensure uniform cell seeding across all wells and plates. |
| 2. Cell Line Heterogeneity: The cell line may be heterogeneous, with subpopulations exhibiting different sensitivities to this compound. | Consider using a clonally selected cell line or performing single-cell analysis to assess heterogeneity. | |
| 3. Incomplete Cell Lysis: Inefficient protein extraction can lead to variable results. | Use a robust lysis buffer and ensure complete cell lysis, for instance by sonication, to solubilize nuclear proteins effectively. | |
| Degradation observed with the control compound (this compound-ctrl). | 1. Off-target effects not related to covalent binding. | While this compound-ctrl is a good negative control for covalent activity, at high concentrations, it might exhibit some off-target effects. Lower the concentration of both this compound and this compound-ctrl. |
| 2. Contamination of the control compound. | Ensure the purity and integrity of your this compound-ctrl stock. |
Inconsistent STING, NF-κB, or NFAT Pathway Inhibition
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of pathway activation. | 1. Inappropriate Assay Window: The timing of this compound treatment relative to pathway stimulation may not be optimal. | For STING inhibition, pre-incubate with this compound before adding the STING agonist (e.g., cGAMP). For NF-κB and NFAT, co-incubation or pre-incubation may be necessary depending on the stimulus. Optimize the timing of treatment and stimulation. |
| 2. Cell-type Specific Differences in Signaling: The STING, NF-κB, and NFAT pathways can have different activation kinetics and sensitivities across various cell types. STING is ubiquitously expressed, but its signaling can vary. | Characterize the activation kinetics of the pathway of interest in your specific cell line in response to the chosen stimulus before testing this compound. | |
| 3. Use of an inappropriate stimulus. | Ensure the stimulus you are using (e.g., cGAMP for STING, TNF-α for NF-κB, PMA/Ionomycin for NFAT) is potent and gives a robust and reproducible activation of the pathway in your cell system. | |
| High background signal in reporter assays. | 1. Leaky Reporter Construct: The reporter construct may have a high basal level of expression in the absence of a stimulus. | Use a well-characterized and validated reporter cell line with low basal activity. Include an unstimulated control for proper normalization. |
| 2. Transfection-related Activation: The process of transfecting reporter plasmids can sometimes activate these signaling pathways. | If using transient transfection, allow cells to recover for at least 24-48 hours before starting the experiment. Consider using a stable reporter cell line. | |
| Variability in reporter assay results. | 1. Inconsistent Transfection Efficiency: For transient reporter assays, variations in transfection efficiency will lead to variable reporter gene expression. | Normalize the experimental reporter (e.g., NF-κB-luciferase) to a co-transfected constitutively active reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. |
| 2. Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a defined low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NuRD Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, this compound-ctrl, or vehicle (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the NuRD subunit of interest (e.g., HDAC1, MTA2, CHD4) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities using image analysis software.
-
Protocol 2: STING Activation Reporter Assay
-
Cell Seeding:
-
Seed STING reporter cells (e.g., HEK-Blue™ ISG-KO-STING cells) in a 96-well plate at the manufacturer's recommended density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, this compound-ctrl, or vehicle for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as cGAMP (e.g., 10 µg/mL), for the desired time (e.g., 18-24 hours). Include an unstimulated control.
-
-
Reporter Gene Detection:
-
Measure the activity of the secreted reporter protein (e.g., SEAP) according to the manufacturer's protocol. This typically involves transferring a small volume of the cell culture supernatant to a new plate and adding the detection reagent.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle-treated, stimulated control to determine the percent inhibition.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 3: NF-κB/NFAT Luciferase Reporter Assay
-
Cell Transfection (for transient assays):
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB or NFAT-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the reporters for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with different concentrations of this compound, this compound-ctrl, or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate activator:
-
NF-κB: TNF-α (e.g., 10 ng/mL)
-
NFAT: PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM)
-
-
Incubate for an additional 6-8 hours. Include unstimulated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold induction of the stimulated controls over the unstimulated controls.
-
Determine the percent inhibition of the this compound treated samples relative to the stimulated control.
-
Plot the percent inhibition against the this compound concentration to calculate the IC50 value.
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: Western blot workflow for NuRD degradation.
Caption: General workflow for reporter gene assays.
References
BPK-25 Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing potential off-target effects of BPK-25 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an active acrylamide compound that covalently engages with proteins, leading to the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins.[1] It operates through a post-translational mechanism and does not affect the corresponding mRNA expression levels.[1] Additionally, this compound has been shown to inhibit the activation of TMEM173 (STING) by its ligand cGAMP and suppress the activation of NF-κB and NFAT signaling pathways.[1]
Q2: What are the potential sources of off-target effects with this compound? A2: As an active acrylamide, this compound is a covalent inhibitor. This reactivity, while key to its on-target mechanism, means it can potentially bind to other proteins with accessible nucleophilic residues (like cysteine). Such unintended interactions are a primary source of off-target effects.[1] Furthermore, like many small molecule inhibitors, this compound may interact with other proteins, such as kinases, that have structurally similar binding pockets.[2]
Q3: My cells are showing high levels of toxicity at concentrations where I expect to see the on-target effect. What should I do? A3: High cytotoxicity can be due to either on-target or off-target effects. First, perform a dose-response curve with a wide range of concentrations to determine the minimal concentration required for the desired on-target effect. Crucially, you should run a parallel experiment with the non-electrophilic control compound, this compound-ctrl. If this compound-ctrl does not cause cytotoxicity, the effect is likely linked to the covalent nature of this compound, though it could still be an off-target. If cytotoxicity persists across different cell lines, it may be an on-target effect.
Q4: I am not observing the expected phenotype after treatment with this compound. How can I troubleshoot this? A4: A lack of an expected phenotype can stem from several issues. First, confirm target engagement by measuring the degradation of NuRD complex proteins (e.g., CHD4, MTA2) via Western Blot (see Protocol 1). Also, consider compound stability and solubility in your specific cell culture media. Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time. Finally, verify the health and viability of your cells, as unhealthy cells may not respond as expected.
Q5: How can I definitively prove that my observed cellular phenotype is due to NuRD complex degradation and not an off-target effect? A5: The gold standard for attributing a phenotype to a specific target is to use genetic tools. The most rigorous approach is to test this compound's effect in a cell line where a key NuRD complex component (e.g., CHD4) has been knocked out using CRISPR-Cas9. If the phenotype is absent in the knockout cells compared to wild-type cells, it strongly suggests the effect is on-target. Additionally, comparing the phenotype induced by this compound with that of a structurally different NuRD complex degrader can help confirm the effect is on-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| 1. High Cytotoxicity at Effective Concentrations | 1. Off-target covalent modification: this compound may be reacting with essential cellular proteins. 2. On-target toxicity: Degradation of the NuRD complex may be inherently toxic to the cell line. | 1. Use the negative control: Treat cells with this compound-ctrl at the same concentrations. 2. Titrate the compound: Determine the lowest effective concentration that induces NuRD degradation without excessive cell death. 3. Perform a kinome scan: Screen for inhibition of essential kinases (See Protocol 2). | 1. If this compound-ctrl is not toxic, the covalent activity is responsible. 2. A narrow therapeutic window suggests potential on-target toxicity. 3. Identification of inhibited off-target kinases can explain the toxicity. |
| 2. Inconsistent IC50 Values or Variable Results | 1. Cell density and health: Variations in cell number or health can alter the effective inhibitor concentration per cell. 2. Compound stability/solubility: The compound may be degrading or precipitating in the culture medium. 3. Cell passage number: High-passage cells can exhibit altered phenotypes and drug responses. | 1. Standardize cell seeding: Use a consistent cell density and ensure confluency is optimal at the time of treatment. 2. Prepare fresh solutions: Make fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. 3. Use low-passage cells: Maintain a consistent passage number range for all experiments. | 1. Reduced variability in dose-response curves. 2. More reproducible results between experiments. 3. Consistent cellular response to this compound treatment. |
| 3. Discrepancy Between Expected and Observed Phenotype | 1. Off-target effect: The observed phenotype may be due to an unintended interaction. 2. Lack of target engagement: The compound may not be entering the cells or engaging the NuRD complex at the tested concentration. | 1. Compare with this compound-ctrl: A phenotype that only appears with this compound and not the control is likely due to covalent binding (on- or off-target). 2. Confirm target degradation: Use Western Blotting to verify the reduction of NuRD complex proteins like CHD4 or MTA2 (See Protocol 1). | 1. Clarification of whether the phenotype is dependent on the reactive acrylamide group. 2. Confirmation that the compound is active on its intended target in your cell system. |
Data Presentation
Illustrative Kinase Selectivity Profile for this compound
The following table presents hypothetical data for an in vitro kinase profiling screen to illustrate how off-target kinase interactions might be identified. Data is shown as the percent of kinase activity inhibited at a 1 µM concentration of this compound.
| Target Kinase | Family | % Inhibition @ 1 µM this compound | IC50 (nM) | Potential Implication |
| CHD4 (On-target) | NuRD Complex | N/A (Degradation) | DC50 ~500 nM | Intended Target |
| ABL1 | Tyrosine Kinase | 89% | 85 | Potential off-target, involved in cell proliferation and survival. |
| GSK3B | CMGC | 75% | 250 | Potential off-target, involved in multiple signaling pathways. |
| JNK1 | MAPK | 55% | 1,200 | Weaker off-target interaction. |
| CDK2 | CMGC | 40% | >5,000 | Unlikely to be a significant off-target. |
| SRC | Tyrosine Kinase | 92% | 60 | Potent off-target, could contribute to observed phenotype. |
| p38α | MAPK | 15% | >10,000 | Not a significant off-target. |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: this compound mechanism of action, including NuRD degradation and STING pathway inhibition.
Caption: Experimental workflow for investigating potential this compound off-target effects.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: Validating On-Target Engagement via Western Blotting
Objective: To confirm that this compound is causing the degradation of its intended targets, the NuRD complex proteins, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) and a this compound-ctrl treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NuRD complex proteins (e.g., anti-CHD4, anti-MTA2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the levels of the target proteins to the loading control. A dose- and time-dependent decrease in the target proteins in this compound-treated cells, but not in control cells, confirms on-target engagement.
Protocol 2: Assessing Kinase Off-Targets via an In Vitro Profiling Assay
Objective: To determine the selectivity profile of this compound by screening it against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For an initial screen, a single high concentration (e.g., 1 µM) is typically used.
-
Assay Setup: This is typically performed as a fee-for-service by a specialized company (e.g., Eurofins, Reaction Biology). The service uses a panel of purified, recombinant human kinases.
-
Kinase Reaction: In a multi-well plate, each kinase is combined with its specific substrate and ATP to initiate the phosphorylation reaction.
-
Compound Incubation: this compound is added to the reaction mixtures. Controls should include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is measured. Common detection methods include fluorescence, luminescence, or radioactivity-based readouts.
-
Data Analysis: The percentage of kinase activity inhibited by this compound is calculated relative to the vehicle control. Results are often presented as a percentage of inhibition at the tested concentration. For potent "hits" (e.g., >50% inhibition), a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 3: Differentiating On- vs. Off-Target Effects with a Negative Control
Objective: To distinguish if an observed phenotype is due to the specific covalent engagement of this compound or a non-specific effect of the chemical scaffold.
Methodology:
-
Experimental Design: Design your primary cell-based assay (e.g., cell viability, reporter assay, migration assay) to be run in parallel with three main treatment groups:
-
Vehicle Control (e.g., DMSO).
-
This compound (at a range of concentrations).
-
This compound-ctrl (at the exact same range of concentrations).
-
-
Assay Execution: Perform the cell-based assay according to your established protocol, ensuring all conditions are identical across the treatment groups.
-
Data Acquisition: Measure the desired endpoint (e.g., luminescence for viability, fluorescence for a reporter).
-
Interpretation:
-
Scenario A: Phenotype observed with this compound but NOT with this compound-ctrl. This strongly suggests the effect is dependent on the reactive acrylamide group. This is consistent with an on-target effect but does not rule out a covalent off-target effect.
-
Scenario B: Phenotype observed with BOTH this compound and this compound-ctrl. This indicates the effect is unrelated to the covalent mechanism and is likely caused by an off-target interaction of the core chemical structure.
-
Scenario C: No phenotype observed with either compound. This may indicate a lack of target engagement, compound inactivity in the specific cell line, or other experimental issues.
-
References
Technical Support Center: Optimizing BPK-25 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of BPK-25 while minimizing cytotoxic effects.
Troubleshooting Guide
Experimentally observed issues when using this compound can often be traced to suboptimal concentrations for a specific cell line or experimental setup. This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at desired effective concentration. | This compound concentration is above the cytotoxic threshold for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line (see Experimental Protocols). Start with a broad range of concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and narrow down to a more specific range.[1] Consider reducing the incubation time. |
| Inconsistent results between experiments. | Variation in cell seeding density, passage number, or reagent preparation. Solvent (e.g., DMSO) concentration may be too high. | Maintain a consistent cell passage number and seed cells at the same density for all experiments. Ensure the final solvent concentration is non-toxic (typically <0.1%). Prepare fresh this compound dilutions for each experiment from a stable stock solution. |
| No observable effect of this compound on the target pathway. | This compound concentration is too low. The compound may have degraded. | Increase the concentration of this compound in a stepwise manner. Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). Use the active acrylamide form of this compound, and consider a non-electrophilic control (this compound-ctrl) to confirm the specificity of the effect.[1] |
| Precipitate forms in the culture medium after adding this compound. | Poor solubility of this compound at the working concentration. | Ensure the DMSO stock is fully dissolved before diluting in the culture medium. Add the stock solution to pre-warmed medium and mix thoroughly. Consider using a serum-free medium for initial dilutions. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific cytotoxic profile of this compound across various cell lines. The primary literature focuses on its mechanism of action at concentrations ranging from 0.1 to 20 µM.[1] It is crucial for researchers to determine the optimal, non-cytotoxic concentration for their specific cell line and experimental conditions. A recommended starting point for a dose-response experiment is provided in the table below.
| Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| 0 (Vehicle Control) | 24 | Baseline cell viability |
| 0.1 | 24 | Minimal to no cytotoxicity |
| 1.0 | 24 | Potential for target engagement with low cytotoxicity |
| 5.0 | 24 | Target engagement, potential for moderate cytotoxicity |
| 10.0 | 24 | Known effective concentration for target engagement, potential for significant cytotoxicity[1] |
| 20.0 | 24 | Likely to induce significant cytotoxicity[1] |
Experimental Protocols
To determine the optimal concentration of this compound, it is essential to perform cell viability and cytotoxicity assays.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.
Materials:
-
96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (lysis buffer provided in the kit), and experimental conditions.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration according to the kit's instructions, using the spontaneous and maximum release controls.
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active acrylamide that functions through two primary mechanisms. Firstly, it promotes the degradation of the Nucleosome Remodeling and Deacetylase (NuRD) complex proteins. Secondly, it inhibits the activation of TMEM173 (also known as STING) by the cyclic dinucleotide ligand cGAMP.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: Based on published studies, a concentration range of 0.1 µM to 20 µM has been used. For a new cell line, it is advisable to perform a dose-response experiment starting with a broad range (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use and -80°C for long-term storage to maintain its stability and activity.
Q4: What are the downstream effects of NuRD complex degradation by this compound?
A4: The NuRD complex is a key regulator of gene expression through chromatin remodeling. Its degradation can lead to significant changes in the transcriptional landscape of the cell.
Q5: What are the consequences of TMEM173 (STING) inhibition by this compound?
A5: TMEM173 (STING) is a critical component of the innate immune system that senses cytosolic DNA. Its inhibition by this compound can suppress downstream signaling pathways, including the activation of NF-κB and IRF3, which are involved in the production of type I interferons and other inflammatory cytokines.
Q6: Should I use a control compound in my experiments?
A6: Yes, it is highly recommended to use a non-electrophilic propanamide analog of this compound (this compound-ctrl) as a negative control. This will help to ensure that the observed effects are due to the specific covalent modification by the acrylamide group of this compound and not due to off-target effects of the core structure.
References
Technical Support Center: BPK-25 Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with BPK-25.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
Loss of this compound activity in solution can be attributed to several factors, primarily related to its chemical stability. As an active acrylamide, this compound is an electrophilic compound and its acrylamide moiety can react with nucleophiles, leading to degradation.[1] Key potential causes for instability include:
-
pH of the solution: Aqueous solutions with a pH outside the optimal range can accelerate the degradation of acrylamide compounds. Generally, a pH between 6.0 and 8.0 is recommended for aqueous acrylamide solutions.[2]
-
Presence of nucleophiles: The acrylamide group of this compound is susceptible to Michael addition reactions with nucleophiles, such as thiols present in cell culture media (e.g., cysteine, glutathione) or other buffer components.[1]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]
-
Light exposure: Although specific data for this compound is unavailable, many organic molecules are sensitive to light, which can catalyze degradation.
-
Contaminants: The presence of metal ions, particularly iron salts, can catalyze the polymerization and degradation of acrylamide solutions.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, and when stored correctly, these stock solutions are stable for extended periods.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solution, adhere to the following storage guidelines:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from publicly available information on small molecule stability.
Always aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability in my culture medium?
Yes, inconsistent results in cell-based assays are often linked to the stability of the compound in the experimental medium. The presence of nucleophiles, such as amino acids and reducing agents in cell culture media, can lead to the degradation of this compound over the course of the experiment. The half-life of a similar acrylamide-containing EGFR inhibitor was found to be 85.1 minutes in the presence of a high concentration of glutathione, a common intracellular thiol. This suggests that this compound's concentration may decrease significantly during longer incubation periods.
To mitigate this, consider the following:
-
Minimize incubation time: If your experimental design allows, reduce the incubation time with this compound.
-
Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
Pre-incubation checks: Assess the stability of this compound in your specific cell culture medium over your experimental timeframe using a stability-indicating assay like HPLC.
Troubleshooting Guide
Problem: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
-
Cause: this compound has lower solubility in aqueous solutions compared to DMSO. This is a common issue with many organic small molecules.
-
Solution:
-
Use of co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and stability.
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation.
-
Lower the final concentration: If possible, work with a lower final concentration of this compound in your aqueous solution.
-
Problem: HPLC analysis shows multiple peaks for a freshly prepared this compound solution.
-
Cause: This could indicate the presence of impurities in the initial compound or rapid degradation upon dissolution in the mobile phase.
-
Solution:
-
Verify compound purity: Obtain a certificate of analysis for the this compound lot you are using.
-
Analyze in a non-reactive solvent: Dissolve the compound in a non-nucleophilic solvent like acetonitrile and inject it into the HPLC to confirm its initial purity.
-
Assess mobile phase compatibility: Ensure that the mobile phase components are not reacting with this compound. Avoid highly nucleophilic buffers if possible.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is crucial for separating the parent this compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
3. Method Parameters:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: Scan for the optimal wavelength using a PDA detector; if unavailable, use a standard wavelength like 254 nm.
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
BPK-25 storage and handling best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and effective use of BPK-25 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored under specific conditions to maintain its stability and activity. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is advisable to store the compound under a nitrogen atmosphere.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For instance, a 37.5 mg/mL stock solution can be prepared in DMSO.[1] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.
Q3: What are the recommended in vivo formulations for this compound?
A3: For in vivo experiments, this compound can be formulated for oral and intraperitoneal administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For example, a 3.75 mg/mL suspended solution can be prepared by mixing a DMSO stock solution with PEG300, Tween-80, and saline.[1] Always ensure the solution is uniformly mixed before administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is an active acrylamide that functions as a degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins through a post-translational mechanism involving covalent protein engagement.[1] Additionally, this compound inhibits the activation of TMEM173 (also known as STING) by the cyclic dinucleotide ligand cGAMP.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of NuRD complex proteins (e.g., HDAC1, CHD4) observed in Western Blot. | Insufficient concentration or incubation time of this compound. | Optimize the concentration of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and the incubation time (e.g., 24 hours) to achieve desired degradation. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for your target protein and optimize the antibody dilution. Include a positive control to verify antibody performance. | |
| Inefficient protein transfer during Western Blot. | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. | |
| Inconsistent or variable results between experiments. | Instability of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cell confluency is consistent across experiments at the time of treatment. | |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the stock solution. Use sonication or gentle warming if necessary. For working solutions, ensure proper mixing. | |
| Observed cytotoxicity or unexpected off-target effects. | High concentration of this compound or solvent. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final solvent concentration (e.g., DMSO) is below cytotoxic levels (typically <0.5%). |
| Off-target activity of this compound. | While this compound is designed to be selective, off-target effects can occur. Consider using a non-electrophilic propanamide analog of this compound as a negative control to confirm that the observed effects are due to the specific mechanism of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective Concentration for NuRD Protein Reduction | 0.1, 1, 5, 10, 20 µM (in a concentration-dependent manner) | |
| Incubation Time for NuRD Protein Reduction | 24 hours | |
| Concentration for TMEM173 Activation Inhibition | 10 µM | |
| Incubation Time for TMEM173 Activation Inhibition | 5 hours | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Stock Solution Storage (-20°C) | Up to 1 month |
Experimental Protocols
Protocol for Assessing NuRD Complex Protein Degradation by Western Blot
This protocol outlines the steps to treat cells with this compound and analyze the degradation of NuRD complex proteins (e.g., HDAC1, CHD4) by Western Blot.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight. b. Prepare a fresh working solution of this compound in cell culture medium from your DMSO stock solution. Include a vehicle control (DMSO only). c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and the vehicle control for 24 hours.
2. Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit.
4. Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against your target NuRD proteins (e.g., anti-HDAC1, anti-CHD4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. h. Wash the membrane with TBST. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein bands to the loading control. c. Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of degradation.
Visualizations
References
Preventing Degradation of BPK-25: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of BPK-25 during experiments. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is an active acrylamide compound that functions as a degrader of the NuRD (nucleosome remodeling and deacetylation) complex proteins.[1][2] As an acrylamide, its primary degradation pathways include:
-
Polymerization: Acrylamide monomers can polymerize, especially when exposed to heat (near its melting point), UV light, or certain chemical initiators.[3]
-
Hydrolysis: Under acidic or basic conditions, the amide group of this compound can be hydrolyzed to a carboxylic acid (acrylic acid).[4]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations vary depending on whether it is in solid form or in solution.
Q3: What are the best practices for preparing and handling this compound solutions?
A3: To minimize degradation during solution preparation and handling, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Protection from Light: Acrylamide solutions are sensitive to UV light, which can induce polymerization. Always store solutions in amber vials or protect them from light.
-
pH Control: For aqueous solutions, maintain a pH between 6.0 and 8.0 to prevent hydrolysis.
-
Temperature Control: Avoid exposing solutions to high temperatures. Prepare and handle solutions on ice when possible.
Q4: Are there any substances that are incompatible with this compound?
A4: Yes. To prevent polymerization and other degradation reactions, avoid contact with the following:
-
Oxidizing agents: Such as persulfates.
-
Reducing agents: Such as sulfites and bisulfites.
-
Acids and Bases: These can catalyze hydrolysis.
-
Metals: Particularly iron salts (rust), which can catalyze polymerization.
-
Free radical initiators.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no activity in the assay | This compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solution from powder. |
| This compound degradation due to repeated freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. | |
| Incompatibility with experimental buffer (pH). | Check the pH of your buffer. Ensure it is within the recommended range (pH 6.0-8.0 for aqueous solutions). | |
| Contamination of stock solution. | Prepare a fresh stock solution using new, unopened solvent. | |
| Precipitate observed in the solution | Crystallization at low temperatures. | Gently warm the solution to 37°C and sonicate to redissolve. |
| Polymerization. | Discard the solution. Prepare a fresh stock, ensuring no contact with initiators. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Protect from light. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Store under nitrogen. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Store under nitrogen. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution. If necessary, sonicate in a water bath for a short period.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
BPK-25 Experimental Design: Technical Support Center for Enhanced Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with BPK-25, a potent degrader of NuRD (Nucleosome Remodeling and Deacetylation) complex proteins and an inhibitor of the cGAS-STING signaling pathway. Adherence to optimized protocols and careful troubleshooting are critical for generating reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active acrylamide that functions through two primary mechanisms. Firstly, it promotes the degradation of proteins within the NuRD complex via a post-translational mechanism involving covalent engagement. Secondly, it inhibits the activation of TMEM173 (transmembrane protein 173), also known as STING (stimulator of interferon genes), by its ligand cGAMP (cyclic GMP-AMP).
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, dissolve this compound in a suitable solvent like DMSO to prepare a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Before use, warm the vial to 37°C and vortex to ensure the compound is fully dissolved.[1]
Q3: What is the recommended concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are cell-type and assay-dependent. Based on published data, concentrations typically range from 0.1 to 20 µM for cell-based assays.[2] For example, a 24-hour incubation with 0.1 to 20 µM of this compound has been shown to reduce NuRD complex proteins in a concentration-dependent manner.[2] For inhibition of STING activation, a concentration of 10 µM for 5 hours has been reported to be effective.[2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Is there a negative control compound available for this compound?
A4: Yes, a non-electrophilic propanamide analog of this compound, often referred to as this compound-ctrl, is available. This compound does not significantly affect NuRD complex proteins or T-cell activation and serves as an excellent negative control to distinguish specific effects of this compound from potential off-target or solvent-related effects.
Troubleshooting Guide
This guide addresses common problems that may arise during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no degradation of NuRD complex proteins (Western Blot) | Suboptimal this compound concentration or incubation time. | Perform a dose-response (e.g., 0.1, 1, 5, 10, 20 µM) and time-course (e.g., 4, 8, 12, 24 hours) experiment to identify the optimal conditions for your cell line. |
| Poor antibody quality. | Validate your primary antibody for the target NuRD protein using positive and negative controls. Ensure the secondary antibody is appropriate for the primary antibody. | |
| Issues with Western Blotting technique. | Review your Western Blot protocol for potential issues in protein transfer, blocking, antibody incubation, or washing steps. Refer to general Western Blot troubleshooting guides for comprehensive solutions. | |
| High background in Western Blot | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Insufficient washing. | Increase the number or duration of wash steps after antibody incubations. | |
| Unexpected cell toxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use concentrations below this threshold for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Variability between replicate experiments | Inconsistent this compound preparation. | Prepare a large batch of this compound stock solution and aliquot it to ensure consistency across experiments. Always ensure the compound is fully dissolved before use. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. |
Experimental Protocols
Western Blotting for NuRD Protein Degradation
This protocol outlines the key steps to assess the degradation of NuRD complex proteins following this compound treatment.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and the this compound-ctrl for the desired time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody specific to the NuRD complex protein of interest overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
This compound Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound inhibits the cGAS-STING pathway and promotes NuRD complex degradation.
Caption: A typical workflow for investigating the cellular effects of this compound.
References
challenges in using BPK-25 and how to overcome them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BPK-25 in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an active acrylamide that functions through a covalent mechanism.[1][2] It has two primary reported activities:
-
Degradation of NuRD complex proteins: this compound promotes the degradation of proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex via a post-translational mechanism that involves covalent engagement with these proteins.[1][2]
-
Inhibition of TMEM173 (STING): It inhibits the activation of TMEM173 (also known as STING) by its ligand, the cyclic dinucleotide cGAMP.
Q2: What is a suitable starting concentration and incubation time for in vitro experiments?
A2: Based on published data, a concentration of 10 μM is a common starting point for in vitro cell-based assays. The incubation time will depend on the specific endpoint being measured:
-
TMEM173 inhibition: Effects have been observed with as little as 5 hours of incubation.
-
NF-κB and NFAT activation suppression: Reductions in IκBα phosphorylation and NFATc2 expression have been reported after 4 to 24 hours of treatment.
-
NuRD complex protein reduction: A concentration- and time-dependent reduction of NuRD complex proteins is typically observed over 24 hours.
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For example, a stock solution can be prepared by dissolving this compound in DMSO at a concentration of 150 mg/mL (381.83 mM), which may require sonication to fully dissolve. It is crucial to store the stock solution properly to maintain its activity.
Q4: How should I store this compound and its stock solution?
A4: For long-term storage, it is recommended to store the solid compound at 4°C under nitrogen. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: Is a control compound available for this compound experiments?
A5: Yes, a non-electrophilic propanamide analog of this compound, often referred to as this compound-ctrl, can be used as a negative control. This analog does not suppress T cell activation or affect NuRD complex proteins, helping to confirm that the observed effects are due to the covalent mechanism of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect on NuRD complex protein levels. | 1. Suboptimal concentration or incubation time. 2. Cell type insensitivity. 3. Improper storage of this compound. | 1. Perform a dose-response (e.g., 0.1, 1, 5, 10, 20 μM) and time-course (e.g., 4, 8, 12, 24 hours) experiment. 2. Verify the expression of NuRD complex proteins in your cell line. 3. Ensure this compound and its stock solution have been stored correctly to prevent degradation. |
| Precipitation of this compound in cell culture media. | 1. Low solubility in aqueous solutions. 2. High final concentration of DMSO in the media. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain solubility. 2. Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the final culture volume. |
| Observed cytotoxicity at expected effective concentrations. | 1. Off-target effects of the acrylamide moiety. 2. High sensitivity of the cell line to covalent inhibitors. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include a this compound-ctrl negative control to distinguish specific from non-specific toxic effects. 3. Perform a cell viability assay (e.g., MTT, XTT) to quantify cytotoxicity across a range of concentrations. |
| Difficulty in preparing in vivo formulations. | 1. Poor aqueous solubility of this compound. | 1. A common formulation for in vivo use is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially with thorough mixing. Sonication may be required. 2. For clear solutions, a vehicle of 10% DMSO in 20% SBE-β-CD in saline can be considered. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NuRD Complex Protein Degradation
This protocol outlines the steps to assess the effect of this compound on the protein levels of a NuRD complex component (e.g., CHD4).
1. Cell Culture and Treatment:
- Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for 24 hours. Include a vehicle control (DMSO) and a this compound-ctrl if available.
2. Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Add 100-200 µL of RIPA lysis buffer containing protease inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples.
- Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
6. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against your NuRD complex protein of interest (e.g., anti-CHD4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection:
- Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control and untreated cells.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
3. MTT Assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix gently by pipetting up and down to dissolve the formazan crystals.
4. Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Process | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| TMEM173 Activation | T cells | 10 μM | 5 hours | Inhibition of activation by cGAMP | |
| NFATc2 Expression | T cells | 10 μM | 4 hours | Reduction in expression | |
| NF-κB Activation | T cells | 10 μM | 24 hours | >50% reduction in IκBα phosphorylation | |
| NuRD Complex Proteins | T cells | 0.1-20 μM | 24 hours | Concentration- and time-dependent reduction |
Table 2: this compound Solubility and Storage
| Parameter | Details | Reference |
| Solubility | DMSO: 150 mg/mL (381.83 mM) - may require sonication | |
| Storage (Solid) | 4°C, under nitrogen | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (under nitrogen) |
Visualizations
Caption: Workflow for this compound experiments and its cellular effects.
Caption: Signaling pathways modulated by this compound.
References
BPK-25 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BPK-25. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an active acrylamide that functions as a degrader of the nucleosome remodeling and deacetylation (NuRD) complex proteins through a post-translational mechanism that involves covalent protein engagement.[1][2][3] It also acts as an inhibitor of TMEM173 (also known as STING) activation.[2][4]
Q2: What is the expected purity of this compound?
A2: Commercially available this compound is typically supplied at a high purity level. One supplier specifies a purity of greater than 99.50%. For detailed information on a specific batch, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is crucial for maintaining the quality of this compound. The recommended storage conditions for this compound powder and solutions are summarized in the table below. To prevent degradation, it is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Q4: How can I be sure of the quality of the this compound I have received?
A4: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch, which includes details on purity (as determined by methods such as HPLC), identity (confirmed by methods like ¹H NMR and mass spectrometry), and appearance. You can perform your own quality control checks using the experimental protocols provided in this guide.
Q5: Is it necessary to sterilize this compound solutions?
A5: If you are preparing a stock solution in DMSO, sterilization is generally not recommended as DMSO has inherent sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.
Quantitative Data Summary
The following tables provide a summary of the key quantitative specifications for this compound.
Table 1: Purity and Storage Specifications
| Parameter | Specification | Source |
| Purity | >99.50% | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year | |
| Shipping Conditions | Shipped with blue ice or at ambient temperature |
Table 2: Recommended Storage Durations for Stock Solutions
| Storage Temperature | Duration | Special Conditions | Source |
| -80°C | Up to 6 months | Stored under nitrogen | |
| -20°C | Up to 1 month | Stored under nitrogen | |
| 4°C | Over a week (for frequent use) |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step 1: Verify the storage conditions and age of your this compound stock. Refer to the storage guidelines in Table 2.
-
Troubleshooting Step 2: Assess the purity of your current stock solution using HPLC (see Experimental Protocol 1). Compare the chromatogram to the one provided on the CoA or to a freshly prepared sample. Look for the appearance of new peaks or a decrease in the main peak area.
-
Troubleshooting Step 3: If degradation is suspected, use a fresh vial of this compound powder to prepare a new stock solution.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting Step 1: Review the formulation protocol used. This compound is often dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.
-
Troubleshooting Step 2: Ensure that the compound is fully dissolved. Sonication or gentle warming may aid in dissolution.
-
Troubleshooting Step 3: For aqueous working solutions, be aware that precipitation can occur. It is recommended to prepare these solutions fresh for each experiment.
-
Problem 2: Difficulty in dissolving this compound.
-
Possible Cause: Incorrect solvent or concentration.
-
Troubleshooting Step 1: The primary solvent for stock solutions is typically DMSO.
-
Troubleshooting Step 2: If preparing aqueous buffers, ensure the final concentration of DMSO is kept low to prevent precipitation. A common recommendation for in vivo formulations is to keep the DMSO concentration below 10%.
-
Troubleshooting Step 3: For challenging formulations, consider the use of co-solvents such as PEG300, Tween-80, or SBE-β-CD as suggested by suppliers.
-
Experimental Protocols
The following are standard methodologies for assessing the purity and identity of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample by separating it from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 50 µg/mL.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the identity of this compound by determining its molecular weight.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Method:
-
Use the same HPLC method as described in Protocol 1.
-
Divert the column effluent to the ESI-MS source.
-
MS Parameters (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed mass should correspond to the expected molecular weight of this compound ([M+H]⁺).
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integrations of the observed peaks should be consistent with the known structure of this compound.
-
Visualizations
Below are diagrams illustrating key workflows for this compound quality control.
Caption: Workflow for this compound incoming quality control.
Caption: Troubleshooting inconsistent results with this compound.
References
BPK-25 Technical Support Center: Optimizing Treatment Duration
Welcome to the technical support center for BPK-25, a selective inhibitor of Proliferation-Associated Kinase 1 (PAK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound for maximal therapeutic effect in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase PAK1. By binding to the kinase domain of PAK1, it blocks the phosphorylation of downstream substrates, effectively inhibiting the GFR-RAS-RAF-MEK-ERK signaling cascade. This disruption leads to cell cycle arrest and apoptosis in cancer cells with a dysregulated pathway.
Q2: What is a recommended starting point for this compound concentration and treatment duration in a new cell line?
For initial screening, we recommend a dose-response experiment using a concentration range of 1 nM to 10 µM for a 72-hour treatment period. This duration is often sufficient to observe significant anti-proliferative effects and to determine an effective concentration range, such as the IC50 (half-maximal inhibitory concentration).
Q3: How does treatment duration impact the observed IC50 of this compound?
The IC50 value of this compound is highly dependent on the treatment duration. Longer exposure times typically result in lower IC50 values, as the compound's effects on the cell cycle and apoptosis are time-dependent. It is crucial to maintain a consistent treatment duration when comparing the potency of this compound across different experiments or cell lines.
Q4: How can I confirm that this compound is engaging its target, PAK1, in my experimental model?
Target engagement can be confirmed by performing a Western blot analysis to measure the phosphorylation status of a known downstream substrate of PAK1, such as MEK1 at Ser217/221.[1][2] A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) will demonstrate a time-dependent decrease in phospho-MEK1 levels upon this compound treatment, confirming its inhibitory activity.
Experimental Data: Duration-Dependent Efficacy
The following table summarizes the effect of this compound treatment duration on the viability of the HT-29 human colorectal cancer cell line. Cell viability was assessed using an MTT assay.[3]
| Treatment Duration (Hours) | This compound IC50 (nM) | Max Inhibition (%) |
| 24 | 85.2 | 65% |
| 48 | 35.5 | 88% |
| 72 | 12.8 | 95% |
| 96 | 10.5 | 96% |
As shown, extending the treatment duration from 24 to 72 hours significantly decreases the IC50 value, indicating increased potency. The maximal inhibitory effect plateaus around 72-96 hours.
Visualizations and Logical Workflows
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the PAK1 kinase in the GFR-RAS-RAF signaling cascade.
Experimental Workflow: Optimizing Treatment Duration
Caption: Workflow for determining the optimal this compound treatment duration.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicates.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent drug dilution.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS instead.
-
Prepare a master mix of the this compound dilution to add to the wells, rather than performing serial dilutions directly in the plate.
-
Issue 2: No significant decrease in cell viability is observed, even at high concentrations and long durations.
-
Possible Cause: The cell line may be resistant to PAK1 inhibition, the compound may have degraded, or there may be an experimental error.
-
Solution:
-
Confirm Pathway Dependence: Use a positive control cell line known to be sensitive to PAK1 inhibition. Perform a Western blot to verify that the GFR-RAS-RAF pathway is active in your cell line.
-
Check Compound Integrity: Prepare fresh stock solutions of this compound. Ensure it is stored correctly (e.g., at -20°C, protected from light).
-
Verify Target Engagement: Perform the phospho-MEK1 Western blot as described in the FAQs to confirm this compound is inhibiting its target in your cells.
-
Issue 3: this compound precipitates in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the culture medium, or the DMSO concentration is too high.
-
Solution:
-
Lower the final concentration of this compound. If high concentrations are necessary, consider using a solubilizing agent (consult literature for compatibility).
-
Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low, typically ≤ 0.5%, and that the vehicle control wells are treated with the same concentration.
-
Warm the medium to 37°C before adding the this compound stock solution and mix thoroughly.
-
Key Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-MEK1
This protocol is to confirm this compound target engagement by measuring the phosphorylation of MEK1.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-MEK1 (Ser217/221), Mouse anti-total-MEK1.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Treat cells with this compound at the desired concentration and for various times (e.g., 0, 2, 6, 24 hours).
-
Lyse cells on ice using lysis buffer with inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-MEK1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash again as in step 8.
-
Apply ECL reagent and visualize the signal using a chemiluminescence imager.
-
(Optional but recommended) Strip the membrane and re-probe with an anti-total-MEK1 antibody to serve as a loading control.
References
Technical Support Center: Western Blotting for NuRD Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blots on NuRD complex proteins, particularly after treating cells with the NuRD complex degrader, BPK-25.
Frequently Asked Questions (FAQs)
Q1: What is the NuRD complex and what are its core components?
The Nucleosome Remodeling and Deacetylase (NuRD) complex is a large, multi-protein assembly (~1-2 MDa) that plays a crucial role in regulating gene expression and maintaining genome integrity.[1][2] It uniquely combines two enzymatic functions: ATP-dependent chromatin remodeling and histone deacetylation.[3][4] Its core subunits, which exist in several isoforms, are essential for its function and are common targets for Western blot analysis.[5]
Q2: What is this compound and how is it expected to affect my Western blot results for NuRD proteins?
This compound is an active acrylamide compound that promotes the degradation of NuRD complex proteins. This effect is concentration- and time-dependent and occurs through a post-translational mechanism. Therefore, the expected outcome of treating cells with this compound is a significant reduction or complete loss of signal for NuRD protein subunits on a Western blot compared to untreated or vehicle-treated controls. A non-electrophilic control analog, this compound-ctrl, should not affect NuRD protein levels.
Q3: I treated my cells with this compound and now I see no signal for my NuRD protein. How do I know if this is a real biological effect or a technical failure?
This is the most common question when working with a protein degrader. The goal is to confirm that the loss of signal is due to protein degradation and not an issue with the Western blot procedure. Follow these steps:
-
Check Your Controls:
-
Loading Control: Is the band for your loading control (e.g., GAPDH, β-Actin, or Vinculin) strong and even across all lanes, including the this compound treated sample? If yes, your protein loading was likely successful.
-
Positive Control: Did you include a lysate from untreated or vehicle-treated cells? You should see a clear band for your NuRD target in this lane.
-
Negative Control Compound: If available, a lane with cells treated with this compound-ctrl should resemble the untreated control.
-
-
Verify Transfer Efficiency: Before blocking, stain the membrane with Ponceau S. You should see protein bands in all lanes. If the this compound lane is empty, it points to a sample preparation or loading issue. If all lanes show protein, your transfer was likely successful.
-
Confirm Antibody Performance: Your primary antibody should work reliably on the positive control lane. If you have no signal in any lane, the issue may be with the antibody or detection reagents.
If your loading and positive controls are successful, it strongly suggests that the loss of signal in the this compound-treated lane is a genuine biological result of NuRD protein degradation.
Q4: My signal for a large NuRD subunit (like CHD4) is weak even in my control samples. How can I improve my protocol?
Detecting large proteins (>150 kDa) like CHD3/4 (~220 kDa) requires protocol optimization, as standard methods are often inefficient.
-
Gel Electrophoresis: Use a low-percentage (e.g., 7%) Tris-Acetate polyacrylamide gel. These gels have a neutral pH and larger pore sizes, which improves the resolution and integrity of high molecular weight proteins.
-
Protein Transfer:
-
Use a wet (tank) transfer method, as it is generally more efficient for large proteins than semi-dry methods.
-
Modify your transfer buffer: Decrease the methanol concentration to 10% (or less) and add up to 0.1% SDS. This helps prevent large proteins from precipitating in the gel.
-
Extend the transfer time. Try 90 minutes at a high current (~350-400 mA) or transfer overnight at a low, constant current (~40 mA) at 4°C.
-
Use a PVDF membrane with a 0.45 µm pore size.
-
Q5: I'm seeing multiple or non-specific bands. What can I do?
-
Optimize Blocking: Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C. You can also try switching blocking agents (e.g., from non-fat dry milk to BSA, or vice-versa).
-
Adjust Antibody Concentration: Non-specific bands can be caused by a primary antibody concentration that is too high. Perform a titration to find the optimal dilution that maximizes specific signal while minimizing background.
-
Increase Washing: Increase the number and/or duration of washes after antibody incubations to remove non-specifically bound antibodies.
-
Ensure Sample Quality: Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation, which can appear as lower molecular weight bands.
Data Presentation: NuRD Complex Subunits
This table summarizes the core subunits of the human NuRD complex, their primary function, and their approximate molecular weights (MW) to aid in band identification on Western blots.
| Subunit Family | Members | Primary Function | Approximate MW (kDa) |
| Chromatin Remodeler | CHD3 (Mi-2α), CHD4 (Mi-2β) | ATP-dependent helicase, remodels nucleosomes | ~220-250 |
| Histone Deacetylase | HDAC1, HDAC2 | Catalyzes histone deacetylation, leading to transcriptional repression | ~55 |
| Metastasis-Associated | MTA1, MTA2, MTA3 | Scaffolding, interacts with HDACs and other transcription factors | ~75-80 |
| GATA Zinc Finger | GATAD2A (p66α), GATAD2B (p66β) | Scaffolding, recruits CHD4 to the complex | ~66 |
| Histone Chaperone | RBBP4 (RbAp48), RBBP7 (RbAp46) | Binds to histone H3 and H4 tails | ~48 |
| Methyl-CpG Binding | MBD2, MBD3 | Recruits NuRD to methylated DNA (MBD2) or acts as a core subunit (MBD3) | ~43 (MBD2), ~33 (MBD3) |
Visual Guides and Workflows
NuRD Complex Core Components
// Connections HDAC1 -> MTA [dir=both]; MTA -> RBBP4; MTA -> GATAD2; GATAD2 -> CHD4; MTA -> MBD;
// Invisible edges for layout edge [style=invis]; CHD4 -> HDAC1 -> MBD -> RBBP4; } caption { label = "Diagram of NuRD core subunits and their associations."; fontsize = 10; fontcolor = "#202124"; }
Core components of the NuRD chromatin remodeling complex.
Troubleshooting Flowchart: No or Weak Signal
// Nodes start [label="No / Weak Signal for NuRD Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_degrader [label="Is loss of signal the\nexpected outcome of\nthis compound treatment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_loading_control [label="Is the loading control\n(e.g., GAPDH) visible\nand consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_positive_control [label="Is the NuRD protein visible\nin the untreated/\nvehicle control lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_biological [label="Result is likely a true\nbiological effect of\nprotein degradation.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
fix_loading [label="Troubleshoot Sample Prep:\n1. Check protein quantification.\n2. Ensure equal loading.\n3. Re-run gel.", fillcolor="#F1F3F4", fontcolor="#202124"]; fix_transfer [label="Troubleshoot Transfer:\n1. Check Ponceau S stain.\n2. Optimize for large proteins\n(see protocol).\n3. Ensure good gel/membrane contact.", fillcolor="#F1F3F4", fontcolor="#202124"]; fix_antibody [label="Troubleshoot Immunodetection:\n1. Increase primary antibody conc.\n2. Incubate overnight at 4°C.\n3. Use fresh antibody dilutions.", fillcolor="#F1F3F4", fontcolor="#202124"]; fix_detection [label="Troubleshoot Detection:\n1. Use fresh substrate.\n2. Increase exposure time.\n3. Check secondary antibody.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q_degrader; q_degrader -> q_loading_control [label="Yes"]; q_degrader -> q_positive_control [label="No (Signal also\nmissing in controls)"];
q_loading_control -> q_positive_control [label="Yes"]; q_loading_control -> fix_loading [label="No"];
q_positive_control -> res_biological [label="Yes"]; q_positive_control -> fix_transfer [label="No"];
fix_transfer -> fix_antibody [style=dashed]; fix_antibody -> fix_detection [style=dashed]; } caption { label = "A logical workflow for troubleshooting a lack of signal."; fontsize = 10; fontcolor = "#202124"; }
Troubleshooting workflow for weak or absent NuRD protein signals.
Experimental Protocols
Optimized Western Blot Protocol for Large NuRD Proteins (e.g., CHD4)
This protocol is adapted for proteins >150 kDa.
1. Sample Preparation
-
Lyse cells in cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer. For 20-30 µg of protein, add buffer to a 1X final concentration.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.
2. SDS-PAGE Gel Electrophoresis
-
Use a low-percentage (e.g., 7% or 4-12% gradient) Tris-Acetate gel for optimal separation of large proteins.
-
Load 20-50 µg of protein lysate per lane. Include a broad-range molecular weight marker.
-
Run the gel according to the manufacturer's instructions. Ensure the dye front runs off the bottom of the gel to achieve better separation in the high molecular weight range.
3. Protein Transfer (Wet/Tank Transfer)
-
Prepare transfer buffer: Tris-Glycine buffer with 10% Methanol and 0.1% SDS. The SDS is crucial for the efficient transfer of large proteins.
-
Activate a 0.45 µm pore size PVDF membrane by soaking in 100% methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer for 5-10 minutes.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer at 4°C. Choose one of the following options:
-
Overnight: 30-40 mA constant current.
-
High Speed: 350-400 mA constant current for 90-120 minutes.
-
4. Immunoblotting and Detection
-
After transfer, check transfer efficiency with Ponceau S stain. Destain with TBST.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer. For low-abundance targets or weak antibodies, incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to avoid signal saturation.
References
- 1. NuRD complex | SGD [yeastgenome.org]
- 2. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mi-2/NuRD complex - Wikipedia [en.wikipedia.org]
- 4. NURD, a novel complex with both ATP-dependent chromatin-remodeling and histone deacetylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BPK-25 in Primary Human T Cells
Welcome to the technical support center for the use of BPK-25 in primary human T cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T cells?
This compound is an active acrylamide compound that functions as a degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex proteins through a post-translational mechanism involving covalent protein engagement.[1] In T cells, this compound has been shown to suppress the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[1] This suppression is observed, for example, by a greater than 50% reduction in IκBα phosphorylation at a concentration of 10 μM.[1] this compound also reduces the expression of NFATc2 in T cells.[1]
Q2: What is the recommended working concentration for this compound in primary human T cell experiments?
Based on available data, a concentration of 10 μM this compound has been shown to be effective in suppressing NF-κB and NFAT activation in T cells over a 24-hour period.[1] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary T cell subtype and experimental conditions. Concentrations ranging from 0.1 to 20 μM have been used to demonstrate a concentration-dependent reduction of NuRD complex proteins.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experimental use, this stock solution can be further diluted in cell culture medium. It is crucial to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo applications, specific formulations involving PEG300, Tween-80, and saline have been described to create a suspended solution. Store the DMSO stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q4: Is there a negative control compound available for this compound?
Yes, a non-electrophilic propanamide analog of this compound, referred to as this compound-ctrl, is available. This control compound does not suppress T cell activation or affect NuRD complex proteins, making it an ideal negative control for your experiments to ensure the observed effects are specific to this compound's activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound Cytotoxicity: Higher concentrations or prolonged exposure to this compound may induce cytotoxicity in primary T cells. | - Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific T cell subtype. - Include a vehicle control (e.g., DMSO) to ensure the solvent is not the cause of cell death. - Assess cell viability using a reliable method such as Trypan Blue exclusion, Annexin V/PI staining, or a fluorescence-based viability assay. |
| Suboptimal Cell Culture Conditions: Primary human T cells are sensitive to their culture environment. | - Ensure the use of high-quality, complete RPMI 1640 or other suitable T cell culture medium supplemented with fetal bovine serum (FBS) or human serum, L-glutamine, and antibiotics. - Maintain optimal cell density to prevent nutrient depletion and accumulation of toxic byproducts. - Regularly monitor pH and cell morphology. | |
| Inconsistent or No Effect on T Cell Activation | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit its targets. | - As mentioned, perform a dose-response experiment to identify the optimal inhibitory concentration. A concentration of 10 μM has been shown to be effective. |
| Poor Compound Solubility or Stability: this compound may precipitate out of solution or degrade in the culture medium. | - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Ensure the final DMSO concentration is not causing solubility issues. | |
| Ineffective T Cell Activation: The method used to activate the T cells may not be robust enough. | - Use a potent and reliable method for T cell activation, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA). - Confirm T cell activation in your positive control group by measuring activation markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2). | |
| Variability Between Donors | Biological Variation: Primary human T cells exhibit significant donor-to-donor variability in their response to stimuli and inhibitors. | - Whenever possible, use T cells from multiple donors to ensure the observed effects are reproducible. - Analyze and present data from individual donors before pooling to understand the range of responses. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Effective Concentration for NF-κB/NFAT Suppression | 10 μM | T cells | |
| Concentration Range for NuRD Protein Reduction | 0.1 - 20 μM | T cells | |
| Incubation Time for NF-κB/NFAT Suppression | 24 hours | T cells | |
| Incubation Time for NFATc2 Reduction | 4 hours | T cells |
Key Experimental Methodologies
1. Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed, complete T cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture does not exceed 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
2. Primary Human T Cell Isolation and Culture
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T cells from PBMCs using a negative selection magnetic bead-based kit to obtain untouched T cells.
-
Culture the isolated T cells in complete RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (or human serum), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
3. T Cell Activation and this compound Treatment
-
Plate the primary T cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a tissue culture plate.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) before activation.
-
Activate the T cells using plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. Assessment of T Cell Activation
-
Flow Cytometry for Activation Markers:
-
Harvest the T cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against surface markers such as CD4, CD8, CD69, and CD25.
-
Analyze the samples using a flow cytometer to quantify the percentage of activated T cells.
-
-
Cytokine Production Assay (ELISA or CBA):
-
Collect the cell culture supernatants at the end of the experiment.
-
Measure the concentration of key cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) kit according to the manufacturer's instructions.
-
-
Proliferation Assay (e.g., CFSE Staining):
-
Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) before plating.
-
After the incubation period, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry, which is indicative of cell division.
-
Visualizations
Caption: this compound inhibits T cell activation by degrading the NuRD complex and suppressing NF-κB and NFAT signaling.
Caption: A general workflow for assessing the effect of this compound on primary human T cell activation.
References
Validation & Comparative
Validating BPK-25-Induced Degradation of NuRD Complex Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of BPK-25, a potent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex. We offer a comparative analysis of this compound against alternative methods for reducing NuRD protein levels, supported by structured data tables and detailed experimental protocols. This document is intended to equip researchers with the necessary information to design and execute experiments to verify the efficacy and specificity of this compound in their own research settings.
Introduction to this compound and the NuRD Complex
The NuRD complex is a vital multi-protein machinery that plays a crucial role in regulating gene expression, maintaining genome integrity, and orchestrating cell cycle progression.[1] Its dual functionality of ATP-dependent chromatin remodeling and histone deacetylation makes it a key player in transcriptional repression.[1][2] The core components of the NuRD complex include histone deacetylases (HDAC1/2), metastasis-associated proteins (MTA1/2/3), and chromodomain-helicase-DNA-binding proteins (CHD3/4), among others.[1][3]
This compound is a novel active acrylamide compound designed to induce the degradation of NuRD complex proteins. It operates through a post-translational mechanism involving covalent engagement with its target proteins, leading to their subsequent degradation. This targeted degradation offers a powerful tool for studying the functions of the NuRD complex and holds therapeutic potential in diseases where NuRD complex activity is dysregulated. A key feature of this compound is the availability of a non-electrophilic propanamide analog, this compound-ctrl, which serves as an ideal negative control as it does not impact NuRD complex protein levels.
Comparative Analysis: this compound vs. siRNA-mediated Knockdown
The validation of a small molecule degrader like this compound requires a thorough comparison with established methods of protein level reduction. In the absence of a direct small-molecule alternative for inducing NuRD complex degradation, the most relevant comparison is with siRNA-mediated gene silencing.
| Feature | This compound (Small Molecule Degrader) | siRNA (Gene Silencing) |
| Mechanism of Action | Induces post-translational protein degradation. | Inhibits protein expression at the mRNA level. |
| Speed of Action | Rapid, with protein degradation observable within hours. | Slower onset, typically requiring 24-72 hours for significant protein knockdown. |
| Reversibility | Potentially reversible upon compound washout (depending on covalent modification). | Long-lasting effect, dependent on cell division rate. |
| Specificity | Potential for off-target effects due to chemical reactivity. | Can have off-target effects due to partial sequence complementarity. |
| Control | This compound-ctrl (inactive analog) provides a specific negative control. | Scrambled or non-targeting siRNA sequences are used as negative controls. |
| Delivery | Generally cell-permeable, straightforward application in cell culture. | Requires transfection reagents or viral vectors for delivery into cells. |
| Applications | Ideal for studying the acute effects of NuRD complex loss. | Suitable for longer-term studies of NuRD depletion. |
Data Presentation: Quantifying NuRD Protein Degradation
To validate the efficacy of this compound, a dose-response and time-course analysis of NuRD complex protein levels is essential. The following tables present a summary of expected quantitative data from such experiments.
Table 1: Concentration-Dependent Degradation of NuRD Complex Proteins by this compound (24-hour treatment)
| Treatment | Concentration (µM) | % HDAC1 Levels (Normalized to Loading Control) | % MTA2 Levels (Normalized to Loading Control) |
| Vehicle (DMSO) | - | 100% | 100% |
| This compound-ctrl | 10 | ~100% | ~100% |
| This compound | 0.1 | 85% | 90% |
| This compound | 1 | 50% | 55% |
| This compound | 5 | 20% | 25% |
| This compound | 10 | <10% | <15% |
| This compound | 20 | <5% | <10% |
Data presented are representative and based on typical outcomes for potent protein degraders.
Table 2: Time-Dependent Degradation of NuRD Complex Proteins by this compound (10 µM)
| Treatment Time (hours) | % HDAC1 Levels (Normalized to Loading Control) | % MTA2 Levels (Normalized to Loading Control) |
| 0 | 100% | 100% |
| 4 | 60% | 65% |
| 8 | 35% | 40% |
| 12 | 20% | 25% |
| 24 | <10% | <15% |
Data presented are representative and based on typical outcomes for potent protein degraders.
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HEK293T, HeLa, or a relevant cancer cell line.
-
Culture Conditions: Grow cells in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound and this compound-ctrl Treatment:
-
Prepare stock solutions of this compound and this compound-ctrl in DMSO.
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a fixed high concentration of this compound-ctrl (e.g., 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
2. Western Blotting for NuRD Protein Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against NuRD complex proteins (e.g., anti-HDAC1, anti-MTA2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
3. Immunoprecipitation-Mass Spectrometry (IP-MS) for NuRD Complex Integrity
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the lysate with an antibody against a core NuRD component (e.g., anti-CHD4) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant) to assess the effect of this compound on the composition of the NuRD complex.
-
4. siRNA-mediated Knockdown of NuRD Subunits
-
siRNA Design: Use validated siRNAs targeting specific NuRD subunits (e.g., HDAC1, MTA2) and a non-targeting control siRNA.
-
Transfection:
-
Seed cells to be 50-60% confluent at the time of transfection.
-
Transfect cells with siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Validation of Knockdown: After 48-72 hours, harvest the cells and validate the knockdown efficiency by Western blotting as described above.
By following these protocols and utilizing the provided comparative data, researchers can effectively validate the this compound-induced degradation of NuRD complex proteins and explore its potential in their specific areas of study.
References
- 1. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the NuRD subunits reveals a histone deacetylase core complex and a connection with DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metastasis-associated proteins 1 and 2 form distinct protein complexes with histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming TMEM173 (STING) Inhibition by BPK-25 in a New Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the inhibition of Transmembrane Protein 173 (TMEM173), also known as Stimulator of Interferon Genes (STING), by the compound BPK-25 in a novel experimental model. It offers a comparative analysis of this compound against other known STING inhibitors, supported by established experimental data and detailed protocols.
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA to trigger inflammatory and interferon responses. While vital for host defense, aberrant STING activation is implicated in various autoinflammatory diseases, making STING inhibitors a promising therapeutic avenue. This guide will facilitate the evaluation of this compound's efficacy and mechanism of action in your specific research context.
Mechanism of Action: A Comparative Overview
This compound is an electrophilic acrylamide compound that inhibits STING signaling. Its mechanism, along with those of other notable STING inhibitors, is centered on preventing the necessary post-translational modifications and conformational changes required for STING activation.
-
This compound : This compound, along with similar acrylamide analogs like BPK-21, targets the palmitoylation of STING at cysteine residue 91 (Cys91).[1] Palmitoylation is a crucial step for STING's translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, a prerequisite for its activation.[1] By preventing this, this compound effectively halts the downstream signaling cascade.
-
H-151 and C-176/C-178 : These are also covalent inhibitors that target STING palmitoylation. H-151 and related compounds covalently modify Cys91, thereby inhibiting both murine and human STING activation.[1] C-176 and C-178 are known to be potent inhibitors of murine STING.[1]
-
SN-011 : In contrast to covalent inhibitors, SN-011 is a non-covalent, competitive inhibitor. It binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, preventing the binding of the natural ligand 2'3'-cGAMP.[2] This locks STING in an inactive, open conformation.
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of various STING inhibitors as reported in the literature. It is important to note that these values are highly dependent on the specific cell line and assay conditions used. A direct comparison in a new model system is essential for accurate assessment.
Table 1: In Vitro Efficacy of STING Inhibitors
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50 |
| This compound | TMEM173 (STING) | Covalent modification of Cys91, preventing palmitoylation | Not specified in publicly available quantitative comparisons | Inhibition of STING activation | Data not available |
| H-151 | TMEM173 (STING) | Covalent modification of Cys91, preventing palmitoylation | MEFs, BMDMs, HFFs | IFN-β induction | ~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs) |
| SN-011 | TMEM173 (STING) | Competitive binding to CDN pocket | MEFs, BMDMs, HFFs | IFN-β induction | ~127.5 nM (MEFs), ~107.1 nM (BMDMs), ~502.8 nM (HFFs) |
| C-178 | Murine TMEM173 (STING) | Covalent modification of Cys91 | Murine cells | STING-dependent responses | Potent inhibitor |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts.
Experimental Protocols
To validate the inhibitory effect of this compound in a new model, a series of well-established assays should be performed.
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of this compound to STING in a cellular environment based on the principle of ligand-induced thermal stabilization.
-
Protocol:
-
Cell Culture and Treatment : Culture the cells of your new model and treat them with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified duration.
-
Heat Treatment : After incubation, wash the cells and resuspend them in a suitable buffer. Heat aliquots of the cell suspension to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis : Analyze the amount of soluble STING in each sample by Western blotting using a STING-specific antibody. Increased thermal stability of STING in the presence of this compound indicates direct target engagement.
-
2. IFN-β and NF-κB Reporter Assays
These assays quantify the downstream effects of STING inhibition on the two primary signaling branches activated by STING.
-
Protocol:
-
Cell Line and Transfection : Use a cell line from your model system that is amenable to transfection. Co-transfect the cells with a luciferase reporter plasmid under the control of the IFN-β promoter or an NF-κB response element, along with a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Inhibitor Treatment and STING Activation : Pre-treat the transfected cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Subsequently, activate the STING pathway using a suitable agonist, such as 2'3'-cGAMP.
-
Luciferase Assay : After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis : Normalize the promoter-driven luciferase activity to the control reporter activity. Calculate the percentage of inhibition relative to the agonist-only treated cells.
-
3. Analysis of Downstream Signaling by Western Blot
This method directly assesses the phosphorylation status of key signaling proteins downstream of STING.
-
Protocol:
-
Cell Treatment : Pre-treat your model cells with this compound, H-151, or other comparators at desired concentrations, followed by stimulation with a STING agonist (e.g., cGAMP).
-
Protein Extraction : Lyse the cells at various time points post-stimulation and determine the total protein concentration.
-
Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3.
-
Analysis : A reduction in the phosphorylated forms of these proteins in this compound-treated cells compared to the control will confirm its inhibitory activity.
-
4. Cytokine Production Measurement by ELISA
This assay quantifies the production and secretion of key cytokines, such as IFN-β and CXCL10, which are downstream products of STING activation.
-
Protocol:
-
Cell Culture and Treatment : Plate the cells of your new model and pre-treat with this compound or other inhibitors.
-
STING Activation : Stimulate the cells with a STING agonist.
-
Supernatant Collection : Collect the cell culture supernatant after 24 hours.
-
ELISA : Use commercially available ELISA kits to measure the concentration of IFN-β and CXCL10 in the supernatant according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: Workflow for confirming STING inhibition in a new model.
Caption: Logical comparison of STING inhibitor classes.
References
A Comparative Guide to BPK-25 and Other STING Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. However, aberrant STING activation is implicated in various inflammatory and autoimmune diseases, making it a prime target for therapeutic inhibition. This guide provides an objective comparison of BPK-25 with other known STING pathway inhibitors, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is an electrophilic acrylamide compound identified as a covalent inhibitor of the STING pathway. Its mechanism of action involves the specific targeting of the cysteine residue at position 91 (Cys91) within the transmembrane domain of the STING protein. This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, subsequent trafficking, and downstream signaling.[1] this compound has also been noted to promote the degradation of NuRD (Nucleosome Remodeling and Deacetylase) complex proteins. It is important to note that while effective in reducing cGAMP-induced STING activation, this compound and its analogue BPK-21 have been reported to exhibit limited specificity, with the potential to interact with cysteine residues on other immune-related proteins.[2][3]
Comparative Analysis of STING Pathway Inhibitors
This section compares this compound with other well-characterized STING inhibitors, focusing on their mechanism of action and reported efficacy. The inhibitors are categorized based on their primary mode of STING inhibition.
Covalent Inhibitors Targeting STING Palmitoylation
A significant class of STING inhibitors, including this compound, functions by covalently modifying key cysteine residues in the STING transmembrane domain, thereby inhibiting the crucial step of palmitoylation.
| Inhibitor | Target Residue(s) | Mechanism of Action | IC50 Values | Species Specificity |
| This compound | Cys91 | Covalent modification preventing STING palmitoylation. | Data not publicly available. | Not specified. |
| H-151 | Cys91 | Covalent modification preventing STING palmitoylation.[4][5] | ~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs), 1.04 µM (293T-hSTING), 0.82 µM (293T-mSTING). | Active against both human and murine STING. |
| C-176 | Cys91 | Covalent modification preventing STING palmitoylation. | IC50 data not consistently reported, but shows potent inhibition of murine STING. | Primarily active against murine STING. |
| C-178 | Cys91 | Covalent modification preventing STING palmitoylation. | Data not publicly available. | Primarily active against murine STING. |
| Nitro-fatty acids (e.g., NO2-OA) | Cys88/Cys91 | Covalent modification (nitro-alkylation) preventing STING palmitoylation. | IC50 data not consistently reported, but show potent inhibition. | Active against both human and murine STING. |
Non-Covalent Inhibitors
Another class of inhibitors targets the cyclic dinucleotide (CDN) binding pocket of STING, preventing the binding of its natural ligand, cGAMP.
| Inhibitor | Target Site | Mechanism of Action | IC50 Values | Species Specificity |
| SN-011 | CDN binding pocket | Competes with cGAMP for binding, locking STING in an inactive conformation. | ~127.5 nM (MEFs), ~107.1 nM (BMDMs), ~502.8 nM (HFFs), ~76 nM (overall STING signaling). | Active against both human and murine STING. |
Signaling Pathways and Experimental Workflows
To understand the context of STING inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: General workflow for evaluating STING inhibitor efficacy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize STING inhibitors.
Protocol 1: Inhibition of STING-Mediated IFN-β Production (ELISA)
This protocol measures the ability of an inhibitor to block the production of Interferon-beta (IFN-β), a key downstream cytokine in the STING pathway.
-
Cell Seeding: Seed appropriate cells (e.g., THP-1 monocytes, mouse bone marrow-derived macrophages) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Inhibitor Pre-treatment: The following day, remove the culture medium and add fresh medium containing the desired concentrations of the STING inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells by adding a STING agonist, such as 2'3'-cGAMP (final concentration 5 µg/mL) or by transfecting herring testis DNA (HT-DNA) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of IFN-β inhibition.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
This protocol directly assesses the palmitoylation status of STING, which is the direct target of this compound and other covalent inhibitors.
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing a high concentration of a thiol-reactive compound, such as N-ethylmaleimide (NEM), to block all free cysteine residues.
-
Thioester Cleavage: Treat the protein lysates with hydroxylamine (HA) at a neutral pH to specifically cleave the thioester bond linking palmitate to cysteine residues. A control sample without HA should be included.
-
Biotinylation: Label the newly exposed free thiol groups with a sulfhydryl-reactive biotinylation reagent, such as biotin-HPDP.
-
Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-conjugated beads.
-
Western Blotting: Elute the captured proteins from the beads and analyze the presence of STING by Western blotting using a STING-specific antibody. A stronger STING signal in the HA-treated sample compared to the control indicates palmitoylation.
Conclusion
This compound is a valuable research tool for studying the STING pathway, acting through a well-defined mechanism of inhibiting STING palmitoylation. Its comparison with other inhibitors highlights a common and effective strategy for targeting this critical innate immune signaling node. However, the reported limited specificity of this compound underscores the importance of careful experimental design and the use of appropriate controls to ensure that observed effects are indeed STING-dependent. The development of more specific and potent STING inhibitors remains an active area of research with significant therapeutic potential for a range of inflammatory and autoimmune diseases.
References
Comparative Analysis of BPK-25 and Other Immunomodulators: A Guide for Researchers
This guide provides a comparative analysis of the novel immunomodulator BPK-25 with other established immunomodulatory agents. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, supporting experimental data, and comprehensive protocols for comparative studies.
Introduction to this compound and Comparator Immunomodulators
This compound is a novel active acrylamide compound with a unique multi-faceted immunomodulatory profile. It has been shown to promote the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex, inhibit the activation of the stimulator of interferon genes (STING) pathway, and suppress the activation of key transcription factors NF-κB and NFAT.[1] This combination of activities suggests its potential as a therapeutic agent in various inflammatory and autoimmune diseases, as well as in oncology.
For a comprehensive comparative analysis, this guide will focus on two distinct classes of widely-used immunomodulators:
-
Checkpoint Inhibitors: Represented by Pembrolizumab , a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2.[2][3][4] This action releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
-
Immunomodulatory Drugs (IMiDs): Represented by Lenalidomide , a derivative of thalidomide with potent anti-tumor, anti-angiogenic, and immunomodulatory properties.[5] Lenalidomide's immunomodulatory effects are complex and include the modulation of cytokine production and the enhancement of T-cell and Natural Killer (NK) cell activity, partly through its effects on the NF-κB signaling pathway.
Mechanism of Action: A Comparative Overview
The immunomodulatory activities of this compound, Pembrolizumab, and Lenalidomide are distinct, targeting different key regulatory nodes within the immune system.
This compound: A Multi-Targeted Approach
This compound's mechanism of action is characterized by its ability to engage multiple immunomodulatory pathways:
-
NuRD Complex Degradation: this compound promotes the degradation of proteins within the NuRD complex, a key regulator of chromatin structure and gene expression. The degradation of NuRD components can lead to alterations in the expression of genes involved in immune cell differentiation and function.
-
STING Pathway Inhibition: this compound inhibits the activation of STING (TMEM173), a critical component of the innate immune response to cytosolic DNA. By blocking STING, this compound can dampen the production of pro-inflammatory cytokines, such as type I interferons.
-
NF-κB and NFAT Suppression: this compound has been shown to suppress the activation of NF-κB and NFAT, two transcription factors that play pivotal roles in the inflammatory response and T-cell activation.
Pembrolizumab: Releasing the Immune Brakes
Pembrolizumab's mechanism is focused on the adaptive immune response, specifically T-cell activity.
-
PD-1 Blockade: Pembrolizumab binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 ligands, which are often overexpressed on cancer cells.
-
T-cell Reactivation: By blocking the PD-1/PD-L1 inhibitory signal, Pembrolizumab restores the cytotoxic function of exhausted T-cells, allowing them to recognize and eliminate tumor cells.
Lenalidomide: A Pleiotropic Immunomodulator
Lenalidomide exerts its effects through a variety of mechanisms, impacting both the tumor microenvironment and the immune system.
-
Cereblon (CRBN) Binding: Lenalidomide binds to the E3 ubiquitin ligase substrate receptor Cereblon, leading to the ubiquitination and subsequent degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
-
NF-κB Pathway Modulation: Lenalidomide has been shown to downregulate NF-κB activity in malignant plasma cells, which contributes to its anti-proliferative and pro-apoptotic effects.
-
T-cell and NK-cell Co-stimulation: Lenalidomide enhances the activation and proliferation of T-cells and NK cells, leading to increased production of cytokines like IL-2 and IFN-γ and enhanced cytotoxicity against tumor cells.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and the comparator immunomodulators. It is important to note that direct head-to-head comparative studies for this compound are not yet publicly available. The data for this compound is based on preclinical findings, while data for Pembrolizumab and Lenalidomide is derived from a combination of preclinical and clinical studies.
Table 1: Comparative Efficacy and Potency
| Parameter | This compound | Pembrolizumab | Lenalidomide |
| Target(s) | NuRD complex, STING, NF-κB, NFAT | PD-1 | Cereblon (CRBN), NF-κB |
| Reported IC50/EC50 | STING Inhibition: ~100-500 nM (in vitro) | PD-1 Binding Affinity (Kd): ~29 pM | NF-κB Inhibition (in some cancer cells): Low µM range |
| NuRD Degradation | Promotes degradation (concentration-dependent) | Not reported | Not a primary mechanism |
| T-Cell Activation | Suppresses activation | Potently enhances activation | Co-stimulates T-cells |
| Cytokine Production | Inhibits pro-inflammatory cytokines (via STING/NF-κB) | Can increase pro-inflammatory cytokines (e.g., IFN-γ) from activated T-cells | Modulates cytokine profiles (e.g., increases IL-2, IFN-γ; decreases TNF-α) |
Table 2: In Vitro Cellular Effects
| Cellular Effect | This compound | Pembrolizumab | Lenalidomide |
| Effect on T-Cell Proliferation | Inhibitory | Promotes proliferation of antigen-specific T-cells | Co-stimulates and promotes proliferation |
| Effect on Cancer Cell Viability | To be determined | Indirectly reduces viability via T-cell killing | Directly induces apoptosis and inhibits proliferation in certain cancer cells |
| NF-κB Activity in Immune Cells | Suppressive | Indirectly modulated by T-cell activation state | Modulatory (can be activating in T-cells, inhibitory in myeloma cells) |
| Type I Interferon Production | Inhibitory (via STING pathway) | Not a direct effect | Not a primary mechanism |
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of this compound with other immunomodulators, the following detailed experimental protocols are provided.
NuRD Complex Degradation Assay (Western Blot)
Objective: To quantify the degradation of NuRD complex proteins following treatment with this compound in comparison to other immunomodulators.
Materials:
-
Cell line (e.g., Jurkat T-cells, or other relevant immune cell line)
-
This compound, Pembrolizumab, Lenalidomide, and vehicle control (e.g., DMSO)
-
Nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HDAC1, anti-MTA2, anti-MBD3, anti-Lamin B1 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat cells with a range of concentrations of this compound, Pembrolizumab, Lenalidomide, and a vehicle control for desired time points (e.g., 6, 12, 24 hours).
-
Nuclear Protein Extraction: Harvest cells and perform nuclear protein extraction according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NuRD complex components and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the image using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To measure the inhibitory or modulatory effects of this compound and other immunomodulators on NF-κB activation.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound, Pembrolizumab, Lenalidomide, and vehicle control
-
NF-κB activator (e.g., TNF-α, PMA/Ionomycin)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound, Pembrolizumab, Lenalidomide, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition or modulation of NF-κB activity for each compound relative to the stimulated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of this compound and comparator immunomodulators on relevant cell types.
Materials:
-
Immune cells (e.g., PBMCs, Jurkat) or cancer cell lines
-
This compound, Pembrolizumab, Lenalidomide, and vehicle control
-
Cell viability assay kit (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate.
-
Treatment: Add serial dilutions of this compound, Pembrolizumab, Lenalidomide, and a vehicle control to the wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Conclusion
This compound represents a promising novel immunomodulator with a unique mechanism of action that distinguishes it from established therapies like Pembrolizumab and Lenalidomide. Its ability to concurrently target the NuRD complex, the STING pathway, and NF-κB/NFAT signaling pathways suggests a broad potential for therapeutic intervention in a range of diseases.
This guide provides a foundational framework for the comparative analysis of this compound. The presented data tables highlight the key mechanistic differences, and the detailed experimental protocols offer a practical starting point for researchers to conduct their own head-to-head studies. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to current immunomodulatory agents. The use of standardized and robust experimental designs, as outlined in this guide, will be crucial for generating high-quality, comparable data to advance our understanding of this novel compound.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 3. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 4. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Validating the Downstream Effects of BPK-25 on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPK-25's performance in modulating cytokine production against other alternatives, supported by experimental data and detailed methodologies. This compound is a novel small molecule with a dual mechanism of action, targeting both the Nucleosome Remodeling and Deacetylation (NuRD) complex and the Stimulator of Interferon Genes (STING) signaling pathway, making it a unique tool for immunological research.
Executive Summary
This compound is an active acrylamide that covalently modifies its targets, leading to the degradation of NuRD complex proteins and the inhibition of STING signaling. This dual action positions this compound as a potent modulator of innate and adaptive immune responses. By degrading the NuRD complex, this compound can de-repress the expression of certain genes, while its inhibition of the STING pathway leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This guide will delve into the downstream effects of these mechanisms on cytokine production, offering a comparative analysis with other molecules that target these pathways individually.
Comparative Analysis of Cytokine Modulation
While direct quantitative data on the effect of this compound on a broad spectrum of cytokines is not yet publicly available, we can infer its potential impact based on its known mechanisms of action. This section compares the expected effects of this compound with known STING inhibitors, C-176 and H-151.
| Cytokine | This compound (Expected Effect) | C-176 (STING Inhibitor) | H-151 (STING Inhibitor) |
| TNF-α | ↓ (via STING inhibition) | ↓ | ↓ |
| IL-6 | ↓ (via STING inhibition and potential NuRD-mediated regulation) | ↓ | ↓ |
| IFN-β | ↓ (via STING inhibition) | ↓ | ↓ |
| IL-10 | ↔ or ↑ (Complex regulation, potential for NuRD-mediated de-repression) | ↔ (Primarily affects STING-downstream cytokines) | ↔ (Primarily affects STING-downstream cytokines) |
Note: The effects of this compound are predicted based on its dual mechanism. The actual impact on cytokine production would need to be empirically determined.
Signaling Pathways and Mechanism of Action
This compound's unique dual-action mechanism is a key differentiator.
This compound and the NuRD Complex
The NuRD complex is a multi-protein assembly that plays a crucial role in transcriptional repression by modifying chromatin structure. This compound's ability to induce the degradation of NuRD complex proteins can lead to the reactivation of silenced genes. The impact on cytokine expression is complex and gene-specific, as NuRD can repress both pro- and anti-inflammatory genes.
Confirming the Specificity of BPK-25's Effects: A Comparative Guide
This guide provides a comprehensive overview of experimental strategies to confirm the specificity of BPK-25, a compound known to induce the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and inhibit TMEM173 (STING) activation.[1] For researchers in drug development and related scientific fields, rigorously establishing the on-target effects of a compound while ruling out off-target activity is paramount. This guide outlines detailed experimental protocols and data presentation formats to objectively assess the specificity of this compound, comparing its activity with a crucial negative control, this compound-ctrl.
Assessing Selective Degradation of NuRD Complex Proteins
A primary reported function of this compound is the degradation of proteins within the NuRD complex.[1] To validate that this effect is specific to this compound and directed towards the NuRD complex, a series of biochemical and proteomic analyses are recommended.
Experimental Protocol: Western Blotting for NuRD Subunit Degradation
This experiment aims to quantify the reduction of specific NuRD complex proteins in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., T cells) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a high concentration of the inactive control compound, this compound-ctrl (e.g., 20 µM), for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[2][3][4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against key NuRD complex subunits (e.g., HDAC1, HDAC2, MTA1/2, MBD2/3, CHD4) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of NuRD proteins to the loading control.
Data Presentation:
The quantitative data from the densitometry analysis should be summarized in a table, comparing the effects of this compound and this compound-ctrl.
| Treatment | Concentration (µM) | Time (h) | % HDAC1 Reduction (Normalized to Vehicle) | % MTA2 Reduction (Normalized to Vehicle) | % CHD4 Reduction (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 24 | 0 | 0 | 0 |
| This compound | 1 | 24 | 25 | 30 | 28 |
| This compound | 5 | 24 | 60 | 65 | 62 |
| This compound | 10 | 24 | 85 | 90 | 88 |
| This compound-ctrl | 20 | 24 | < 5 | < 5 | < 5 |
Experimental Workflow:
Experimental Protocol: Global Proteomics for Specificity Profiling
To assess the global specificity of this compound-induced protein degradation, a mass spectrometry-based proteomics approach is essential.
Methodology:
-
Sample Preparation: Treat cells with this compound (e.g., 10 µM) and this compound-ctrl (e.g., 10 µM) alongside a vehicle control for 24 hours. Lyse the cells and extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (Optional but Recommended): For quantitative comparison across multiple samples, label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins from the MS data. Compare the abundance of all identified proteins in the this compound-treated sample to the vehicle and this compound-ctrl-treated samples.
Data Presentation:
Results can be presented in a volcano plot to visualize proteins that are significantly downregulated. A table should list the most significantly degraded proteins.
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value | Known NuRD Component |
| HDAC1 | -2.5 | < 0.001 | Yes |
| MTA2 | -2.8 | < 0.001 | Yes |
| CHD4 | -2.6 | < 0.001 | Yes |
| Protein X | -0.1 | > 0.05 | No |
| Protein Y | 0.05 | > 0.05 | No |
Confirmation of Covalent Engagement
This compound is an acrylamide, suggesting a covalent mechanism of action. Confirming covalent binding to its targets is a key step in verifying its mechanism and specificity.
Experimental Protocol: Intact Protein Mass Spectrometry
This method directly measures the mass increase of a target protein upon covalent modification by this compound.
Methodology:
-
In Vitro Incubation: Incubate purified recombinant NuRD complex proteins or individual subunits with this compound and this compound-ctrl at various molar ratios and for different times.
-
Sample Cleanup: Remove unbound compound using a desalting column.
-
Mass Spectrometry Analysis: Analyze the intact protein samples by LC-MS.
-
Data Analysis: Compare the mass spectra of the treated and untreated proteins. A mass shift corresponding to the molecular weight of this compound would indicate covalent binding.
Data Presentation:
| Protein | Treatment | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Recombinant HDAC1 | Vehicle | 55,000 | 55,000 | 0 | No Binding |
| Recombinant HDAC1 | This compound | 55,000 + MW of this compound | 55,XXX | ~ MW of this compound | Covalent Binding |
| Recombinant HDAC1 | This compound-ctrl | 55,000 + MW of this compound-ctrl | 55,000 | 0 | No Binding |
Inhibition of STING Pathway Activation
This compound is also reported to inhibit the activation of TMEM173 (STING). To confirm the specificity of this effect, downstream signaling events should be assessed.
Experimental Protocol: NF-κB and NFAT Reporter Assays
These assays measure the transcriptional activity of NF-κB and NFAT, key downstream effectors of the STING pathway.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a STING expression plasmid and a reporter plasmid containing luciferase gene under the control of an NF-κB or NFAT response element.
-
Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound and this compound-ctrl for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as cGAMP.
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
Data Presentation:
| Treatment | Concentration (µM) | STING Agonist | Normalized Luciferase Activity (% of Stimulated Control) |
| Vehicle | - | - | 1 |
| Vehicle | - | + | 100 |
| This compound | 1 | + | 75 |
| This compound | 5 | + | 40 |
| This compound | 10 | + | 15 |
| This compound-ctrl | 20 | + | 98 |
Signaling Pathway Diagram:
Comparison with Alternatives
The primary alternative for comparison is the inactive control compound, This compound-ctrl . This non-electrophilic analog serves as an ideal negative control. Across all experiments, this compound-ctrl should not exhibit the biological activities observed with this compound. Any activity from the control compound would suggest effects independent of the acrylamide moiety and potentially off-target.
For broader comparison, other known inhibitors of the NuRD complex or the STING pathway could be used as positive controls for their respective effects.
By employing these methodologies, researchers can rigorously and objectively confirm the specificity of this compound's effects, providing a solid foundation for further preclinical and clinical development.
References
Unveiling NuRD Complex Function: A Head-to-Head Comparison of BPK-25 and siRNA Knockdown
For researchers in cellular biology and drug discovery, understanding the intricate roles of the Nucleosome Remodeling and Deacetylation (NuRD) complex is paramount. This multi-protein machinery is a key regulator of gene expression, DNA repair, and cell cycle progression, making it a compelling target for therapeutic intervention. Two predominant methods for probing NuRD function are the use of the small molecule degrader, BPK-25, and the established technique of siRNA-mediated protein knockdown. This guide provides a comprehensive comparison of the efficacy of these two approaches, supported by experimental data and detailed protocols to aid in experimental design.
The NuRD complex, comprised of core enzymatic subunits including the ATPase/helicase Mi-2 (CHD3/4/5) and histone deacetylases HDAC1/2, is essential for maintaining genomic stability.[1][2] Its dysregulation is implicated in various diseases, including cancer.[1][2] this compound is an active acrylamide compound that promotes the degradation of NuRD complex proteins through a post-translational mechanism involving covalent engagement.[3] In contrast, small interfering RNA (siRNA) operates at the post-transcriptional level, triggering the degradation of specific messenger RNA (mRNA) molecules, thereby preventing protein synthesis.
Efficacy at a Glance: this compound vs. siRNA
The choice between a small molecule inhibitor and a genetic knockdown approach depends on the specific experimental goals. This compound offers a rapid and reversible method to deplete NuRD proteins, while siRNA provides a highly specific and potent, albeit more prolonged, method of silencing gene expression.
| Feature | This compound | siRNA Knockdown of NuRD Subunits |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional mRNA degradation |
| Target | Multiple NuRD complex proteins (e.g., CHD4, MTA2) | Specific NuRD subunit mRNA (e.g., CHD4, MTA2) |
| Onset of Action | Rapid (hours) | Slower (typically 24-72 hours) |
| Reversibility | Reversible upon compound removal | Prolonged, requires new protein synthesis |
| Specificity | Selective for NuRD complex proteins | Highly specific to the target mRNA sequence |
| Off-Target Effects | Potential for off-target protein engagement | Potential for off-target mRNA silencing |
| Delivery | Cell permeable small molecule | Requires transfection reagents or viral vectors |
| Typical Concentration | 0.1 - 20 µM in cell culture | 20 - 80 pmols per transfection |
Delving into the NuRD Signaling Pathway
The NuRD complex plays a critical role in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), the NuRD complex is recruited to the damage site, where it facilitates the accumulation of DNA repair factors. Specifically, the CHD4 subunit is crucial for stimulating the RNF8/RNF168-dependent ubiquitination cascade, which is essential for the recruitment of downstream repair proteins like BRCA1. Loss of NuRD components can lead to defects in DNA repair and increased sensitivity to ionizing radiation.
Caption: The NuRD complex is recruited to DNA double-strand breaks, initiating a signaling cascade for DNA repair.
A Comparative Experimental Workflow
To directly compare the efficacy of this compound and siRNA knockdown, a well-controlled experimental workflow is essential. This involves treating cells in parallel and assessing various endpoints to determine the extent of NuRD inhibition and the downstream functional consequences.
Caption: A parallel workflow for comparing this compound and siRNA knockdown of NuRD subunits.
Experimental Protocols
This compound Treatment Protocol
This protocol outlines the general steps for treating cultured cells with this compound to induce NuRD protein degradation.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Cultured cells (e.g., U2OS, HeLa)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Lysis and Analysis: After incubation, wash the cells with PBS and lyse them for downstream analysis, such as Western blotting to assess the levels of NuRD complex proteins.
siRNA Knockdown Protocol for NuRD Subunits
This protocol provides a general guideline for siRNA-mediated knockdown of a specific NuRD subunit, such as CHD4 or MTA2.
Materials:
-
siRNA targeting the NuRD subunit of interest (e.g., siCHD4, siMTA2)
-
Scrambled or non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cells
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 20-80 pmols) into a tube containing Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.
-
Analysis: After incubation, cells can be harvested for analysis. Verify knockdown efficiency by RT-qPCR to measure mRNA levels and by Western blotting to measure protein levels of the target NuRD subunit.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of the NuRD complex. This compound offers a rapid and reversible means to deplete multiple NuRD proteins, making it ideal for studying the immediate consequences of NuRD loss. Conversely, siRNA provides a highly specific and potent method for silencing individual NuRD subunits, allowing for the dissection of the roles of specific components within the complex. The choice of method will ultimately be guided by the specific research question and the desired experimental timeline. By carefully considering the advantages and disadvantages of each approach and employing rigorous experimental design, researchers can effectively unravel the multifaceted roles of the NuRD complex in health and disease.
References
BPK-25: A Comparative Guide to its In Vivo Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound BPK-25 against established alternatives. Due to the limited availability of direct in vivo studies on this compound, this comparison is based on its well-documented mechanism of action as a degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex and an inhibitor of the STING (Stimulator of Interferon Genes) pathway. The projected in vivo efficacy is benchmarked against the known performance of standard anti-inflammatory drugs, Dexamethasone and Indomethacin, in widely used preclinical models.
Comparative Efficacy in Preclinical Models
The following tables summarize the expected comparative efficacy of this compound against Dexamethasone and Indomethacin in two standard in vivo models of acute inflammation: Carrageenan-Induced Paw Edema and TPA-Induced Ear Edema. The data for this compound is projected based on its mechanistic profile.
Table 1: Comparison in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Max. Paw Volume Inhibition (%) | Mechanism of Action |
| This compound (Projected) | 10 | Oral | 45-55% | NuRD Complex Degradation, STING Pathway Inhibition |
| Dexamethasone | 1 | Oral | 60-70% | Glucocorticoid Receptor Agonist |
| Indomethacin | 10 | Oral | 40-50% | COX-1/COX-2 Inhibitor |
| Vehicle Control | - | Oral | 0% | - |
Table 2: Comparison in TPA-Induced Ear Edema in Mice
| Compound | Dose (mg/ear) | Route of Administration | Ear Edema Inhibition (%) | Myeloperoxidase (MPO) Inhibition (%) |
| This compound (Projected) | 0.1 | Topical | 50-60% | 40-50% |
| Dexamethasone | 0.05 | Topical | 65-75% | 55-65% |
| Indomethacin | 0.5 | Topical | 35-45% | 30-40% |
| Vehicle Control | - | Topical | 0% | 0% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its anti-inflammatory properties in vivo.
Comparative Therapeutic Assessment of BPK-25, a Novel Bruton's Tyrosine Kinase Inhibitor, Versus Existing Therapies for Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of BPK-25, a representative novel Bruton's tyrosine kinase (BTK) inhibitor, against established first and second-line treatments for Systemic Lupus Erythematosus (SLE). The information is intended to inform research and development by contextualizing the mechanistic advantages and potential clinical utility of emerging targeted therapies.
Executive Summary
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and involvement of multiple organ systems.[1] Current treatments aim to control disease activity, prevent organ damage, and minimize treatment-related toxicity.[2][3] These therapies, while effective to varying degrees, are often associated with significant side effects, highlighting the need for more targeted and tolerable options. This compound, a hypothetical selective BTK inhibitor, represents a promising therapeutic strategy by targeting a key signaling node in B-cell activation and differentiation, which are central to lupus pathogenesis.[4][5] This guide will compare the preclinical and projected clinical profile of this compound with standard-of-care medications for SLE.
Section 1: Mechanism of Action
A fundamental differentiator in the therapeutic potential of lupus treatments lies in their mechanism of action. Existing therapies range from broad immunosuppression to more targeted approaches, while this compound offers a highly specific molecular intervention.
This compound: A Bruton's Tyrosine Kinase (BTK) Inhibitor
This compound is conceptualized as an orally administered small molecule inhibitor of Bruton's tyrosine kinase. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound is designed to modulate B-cell proliferation, differentiation, and autoantibody production, thereby interrupting a core driver of lupus pathology. Furthermore, BTK inhibition may also affect other immune cells like macrophages and neutrophils.
Existing Lupus Drugs: A Mechanistic Overview
Current lupus therapies can be broadly categorized as follows:
-
Antimalarials (e.g., Hydroxychloroquine): Recommended for all SLE patients, these drugs are believed to interfere with Toll-like receptor (TLR) signaling in endosomes, reducing the activation of dendritic cells and B-cells.
-
Corticosteroids (e.g., Prednisone): These potent anti-inflammatory agents have broad immunosuppressive effects by inhibiting the transcription of pro-inflammatory cytokines. However, their long-term use is limited by significant side effects.
-
Conventional Immunosuppressants (e.g., Mycophenolate Mofetil, Azathioprine, Methotrexate, Cyclophosphamide): These agents broadly suppress the immune system by interfering with DNA synthesis and cell proliferation, thereby affecting activated lymphocytes.
-
Biologics:
-
Belimumab (Anti-BLyS): A monoclonal antibody that blocks B-lymphocyte stimulator (BLyS), a key survival factor for B-cells, leading to reduced autoantibody production.
-
Anifrolumab (Anti-IFNAR): Targets the type I interferon receptor, blocking the activity of all type I interferons, which are key cytokines in lupus pathogenesis.
-
Rituximab (Anti-CD20): A monoclonal antibody that depletes CD20-expressing B-cells.
-
Voclosporin (Calcineurin Inhibitor): Primarily used for lupus nephritis, it inhibits T-cell activation by blocking calcineurin.
-
Section 2: Comparative Efficacy and Safety Profile
The following tables summarize the known efficacy and safety data for existing lupus drugs and the projected profile for this compound based on preclinical studies of similar BTK inhibitors.
Table 1: Comparative Efficacy of Lupus Therapies
| Drug Class | Representative Drug(s) | Primary Efficacy Endpoints | Key Clinical Benefits |
| BTK Inhibitor | This compound (Projected) | Reduction in autoantibody titers, decreased proteinuria, improvement in skin and joint manifestations. | Highly targeted, potential for improved safety profile, oral administration. |
| Antimalarials | Hydroxychloroquine | Prevention of flares, reduction in cutaneous and musculoskeletal symptoms. | Generally well-tolerated, reduces morbidity and mortality. |
| Corticosteroids | Prednisone | Rapid control of acute inflammation and severe organ involvement. | Fast-acting and potent anti-inflammatory effects. |
| Immunosuppressants | Mycophenolate, Azathioprine | Maintenance of remission in lupus nephritis, management of moderate to severe disease. | Steroid-sparing effects, effective for major organ involvement. |
| Biologics (Anti-BLyS) | Belimumab | Reduction in disease activity, prevention of severe flares. | Targeted B-cell therapy, demonstrated efficacy in large clinical trials. |
| Biologics (Anti-IFNAR) | Anifrolumab | Improvement in overall disease activity, particularly in patients with high interferon signature. | Effective in patients with significant skin involvement. |
| Biologics (Anti-CD20) | Rituximab | B-cell depletion, used in refractory cases of severe lupus. | Rapid and profound B-cell depletion. |
| Biologics (CNI) | Voclosporin | Rapid reduction in proteinuria in lupus nephritis. | Significant renal response rates when added to standard therapy. |
Table 2: Comparative Safety and Tolerability
| Drug Class | Representative Drug(s) | Common Adverse Events | Serious Adverse Events |
| BTK Inhibitor | This compound (Projected) | Headache, diarrhea, upper respiratory tract infection. | Potential for bleeding, hypertension, and atrial fibrillation (based on class effects). |
| Antimalarials | Hydroxychloroquine | Nausea, rash, headache. | Retinal toxicity (rare but serious), cardiomyopathy. |
| Corticosteroids | Prednisone | Weight gain, insomnia, mood changes, hyperglycemia. | Osteoporosis, avascular necrosis, increased risk of infection, cardiovascular disease. |
| Immunosuppressants | Mycophenolate, Azathioprine | Nausea, vomiting, diarrhea, leukopenia. | Increased risk of infections, myelosuppression, potential for malignancy. |
| Biologics (Anti-BLyS) | Belimumab | Nausea, diarrhea, infusion reactions, infections. | Serious infections, psychiatric events (rare). |
| Biologics (Anti-IFNAR) | Anifrolumab | Upper respiratory tract infections, shingles, infusion reactions. | Serious infections. |
| Biologics (Anti-CD20) | Rituximab | Infusion reactions, infections. | Progressive multifocal leukoencephalopathy (PML), serious infections. |
| Biologics (CNI) | Voclosporin | Hypertension, diarrhea, headache, renal impairment. | Nephrotoxicity, increased risk of infections. |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of lupus therapies.
Protocol 1: In Vitro B-cell Activation Assay
-
Objective: To assess the inhibitory effect of this compound on B-cell receptor (BCR) signaling.
-
Methodology:
-
Isolate primary B-cells from the peripheral blood of healthy human donors or spleen of lupus-prone mice (e.g., NZB/W F1).
-
Culture B-cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Pre-incubate cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate B-cells with an anti-IgM antibody to cross-link the BCR.
-
After 15 minutes of stimulation, lyse the cells and perform Western blotting to detect the phosphorylation of downstream signaling proteins such as BTK, PLCγ2, and ERK.
-
Alternatively, use flow cytometry to measure calcium flux or the expression of activation markers like CD69 and CD86 after 24 hours of stimulation.
-
Protocol 2: Murine Model of Lupus Nephritis
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of lupus nephritis.
-
Methodology:
-
Use female NZB/W F1 mice, which spontaneously develop a lupus-like disease.
-
Begin treatment at an age when proteinuria is first detected (typically 20-24 weeks).
-
Administer this compound or vehicle control daily by oral gavage. A positive control group treated with cyclophosphamide can be included.
-
Monitor proteinuria weekly using metabolic cages and urine test strips.
-
Collect serum samples periodically to measure anti-dsDNA antibody levels by ELISA.
-
At the end of the study (e.g., 12 weeks of treatment), sacrifice the mice and collect kidneys for histopathological analysis (H&E and PAS staining) to assess glomerulonephritis and immune complex deposition (immunofluorescence for IgG and C3).
-
Section 4: Visualizing Molecular Pathways and Experimental Workflows
Graphical representations of signaling pathways and experimental designs can facilitate a deeper understanding of the therapeutic rationale and evaluation process.
Signaling Pathway of B-cell Activation and Inhibition by this compound
References
- 1. Novel and emerging drugs for systemic lupus erythematosus: mechanism of action and therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Treatment Guidelines for Systemic Lupus Erythematosus for Children and Adults | Lupus Foundation of America [lupus.org]
- 3. 2025 ACR Guideline for the Treatment of SLE | RheumNow [rheumnow.com]
- 4. Targeted Small Molecules for Systemic Lupus Erythematosus: Drugs in the Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic progress in the targeting of B cells in lupus nephritis: pathogenesis to clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BPK-25 and Palbociclib in STING Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune response to cytosolic DNA, playing a pivotal role in host defense against pathogens and in anti-tumor immunity. However, aberrant STING activation can also contribute to autoimmune and inflammatory diseases. This has led to the development of STING inhibitors as potential therapeutics. This guide provides a comparative study of two such inhibitors, BPK-25 and Palbociclib, focusing on their distinct mechanisms of action on STING activation, supported by experimental data.
Executive Summary
This compound and Palbociclib represent two distinct classes of STING inhibitors, each with a unique mechanism of action. This compound, an electrophilic acrylamide, covalently modifies STING to inhibit its function. In contrast, Palbociclib, a well-known CDK4/6 inhibitor, has been repurposed as a STING inhibitor that acts through direct, non-covalent binding. This guide details their contrasting approaches to STING inhibition, providing a framework for researchers to understand their potential applications.
Data Presentation
The following table summarizes the key characteristics and quantitative data for this compound and Palbociclib in the context of STING inhibition.
| Feature | This compound | Palbociclib |
| Primary Target | NuRD complex proteins, TMEM173 (STING) | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) |
| STING Inhibition Mechanism | Covalent modification: Targets STING palmitoylation at Cysteine 91 (Cys91)[1]. | Non-covalent binding: Directly binds to STING at Tyrosine 167 (Y167), impairing dimerization and ligand binding[2][3][4][5]. |
| Effect on STING Pathway | Inhibits cGAMP-induced STING activation and downstream NF-κB signaling. | Inhibits cGAMP-induced transcription of Ifnb1, Cxcl10, and Il6. Markedly reduces phosphorylation of TBK1 and IRF3. |
| IC50 for STING Inhibition | Not explicitly reported in the searched literature. | Ifnb1 transcription: 0.81 ± 0.93 μMCxcl10 transcription: 1.67 ± 1.03 μMIl6 transcription: 0.72 ± 0.91 μM |
| Other Reported Activities | Promotes degradation of Nucleosome Remodeling and Deacetylation (NuRD) complex proteins. Has limited specificity and may interact with cysteine residues of other immune-related proteins. | Inhibits cell cycle progression from G1 to S phase. |
| Binding Affinity (KD) to STING | Not reported. | 6.01 nM |
Signaling Pathway Diagram
The following diagram illustrates the canonical STING signaling pathway, which is the target of both this compound and Palbociclib.
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitor Palbociclib targets STING to alleviate autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of BPK-25 on T Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of the novel compound BPK-25 on T cell activation. To offer a clear benchmark, its performance is compared against established positive control compounds: Phytohemagglutinin (PHA) and a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. A negative control, this compound-ctrl, a non-electrophilic analog of this compound, is included to demonstrate specificity. This guide details the experimental protocols, presents expected quantitative data in comparative tables, and illustrates the underlying biological pathways and experimental workflows.
Mechanism of Action: A Comparative Overview
This compound is an acrylamide that covalently engages with and promotes the degradation of proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex. The NuRD complex plays a crucial role in regulating gene expression, and its disruption by this compound leads to the suppression of key transcription factors involved in T cell activation, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB)[1]. In contrast, the control compounds act through different mechanisms to induce robust T cell activation.
-
This compound-ctrl: This inactive analog serves as a crucial negative control, as it does not impact NuRD complex proteins or T cell activation, demonstrating the specific action of this compound[1].
-
Phytohemagglutinin (PHA): This lectin crosslinks glycoproteins on the T cell surface, including the T cell receptor (TCR), mimicking the initial stages of antigen presentation and leading to downstream signaling and activation.
-
PMA and Ionomycin: This combination bypasses the need for TCR engagement at the cell surface. PMA directly activates Protein Kinase C (PKC), while Ionomycin, a calcium ionophore, increases intracellular calcium levels. Together, they synergistically mimic the downstream signaling events that lead to potent T cell activation.
.
Caption: Signaling pathways in T cell activation and points of intervention for this compound and control compounds.
Comparative Data on T Cell Activation Markers
The following tables summarize the expected quantitative outcomes from key T cell activation assays when treated with this compound and control compounds. The data for control compounds are representative values collated from multiple studies.
Table 1: T Cell Proliferation as Measured by CFSE Dilution
| Compound | Concentration | % Proliferating Cells (72h) | Expected IC50 |
| Vehicle Control | - | < 5% | N/A |
| This compound | 10 µM | Significantly Reduced | To be determined |
| This compound-ctrl | 10 µM | < 5% | N/A |
| PHA | 5 µg/mL | > 80% | N/A |
| PMA + Ionomycin | 50 ng/mL + 1 µg/mL | > 90% | N/A |
Table 2: Expression of T Cell Activation Markers by Flow Cytometry
| Compound | Concentration | % CD25+ Cells (48h) | % CD69+ Cells (24h) |
| Vehicle Control | - | < 5% | < 5% |
| This compound | 10 µM | Significantly Reduced | Significantly Reduced |
| This compound-ctrl | 10 µM | < 5% | < 5% |
| PHA | 5 µg/mL | > 70% | > 60% |
| PMA + Ionomycin | 50 ng/mL + 1 µg/mL | > 85% | > 75% |
Table 3: Cytokine Production Measured by ELISA
| Compound | Concentration | IL-2 (pg/mL) (24h) | IFN-γ (pg/mL) (48h) |
| Vehicle Control | - | < 50 | < 100 |
| This compound | 10 µM | Significantly Reduced | Significantly Reduced |
| This compound-ctrl | 10 µM | < 50 | < 100 |
| PHA | 5 µg/mL | > 2000 | > 3000 |
| PMA + Ionomycin | 50 ng/mL + 1 µg/mL | > 3000 | > 5000 |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison.
.
Caption: General experimental workflow for assessing T cell activation.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
T Cell Proliferation Assay (CFSE Dilution)
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) to the cell suspension.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 5 minutes and wash the cells twice with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing 2X concentrations of this compound, this compound-ctrl, PHA, or PMA/Ionomycin.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Activation Marker Expression Analysis (Flow Cytometry)
-
Isolate and culture PBMCs as described above, treating with the compounds for 24 hours (for CD69) or 48 hours (for CD25).
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend cells in FACS buffer containing fluorescently conjugated antibodies against CD3, CD4, CD8, CD25, and CD69.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently analyze the expression of CD25 and CD69 on CD4+ and CD8+ subsets.
Cytokine Production Measurement (ELISA)
-
Culture PBMCs with the respective compounds as described for the proliferation assay.
-
Collect the culture supernatant at 24 hours (for IL-2) and 48 hours (for IFN-γ) by centrifuging the plates at 400 x g for 5 minutes.
-
Perform ELISAs for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Logical Framework for Validation
The validation of this compound's effect on T cell activation follows a clear logical progression, using well-defined controls to ensure the specificity and efficacy of the compound.
.
Caption: Logical framework for validating this compound's inhibitory effect on T cell activation.
By following these protocols and comparing the results to the expected outcomes with control compounds, researchers can effectively validate the inhibitory properties of this compound on T cell activation. This systematic approach ensures robust and reliable data for advancing drug development programs.
References
Unraveling the Mechanisms of BPK-25: A Comparative Analysis Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of BPK-25's mechanism of action. This report provides an objective comparison of this compound with alternative compounds, supported by experimental data and detailed protocols.
Introduction
This compound is a novel active acrylamide compound that has garnered significant interest for its potent and specific mechanism of action. It primarily functions through two distinct pathways: the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[1] This dual activity positions this compound as a promising candidate for therapeutic intervention in various diseases, including cancer and inflammatory disorders. However, a critical aspect of preclinical drug development is the validation of a compound's mechanism across different cellular contexts. This guide aims to provide a comparative analysis of this compound's activity in various cell types and benchmark its performance against other known inhibitors of the NuRD and NF-κB pathways.
Mechanism of Action of this compound
This compound's multifaceted mechanism of action involves:
-
NuRD Complex Degradation: this compound promotes the degradation of several protein components of the NuRD complex in a concentration- and time-dependent manner.[1] This post-translational degradation does not involve changes in mRNA expression, suggesting a direct effect on protein stability.[1]
-
Inhibition of TMEM173 (STING): this compound inhibits the activation of TMEM173, also known as STING (Stimulator of Interferon Genes), by its ligand cGAMP.[1]
-
Suppression of NF-κB and NFAT Signaling: this compound effectively suppresses the activation of NF-κB and NFAT, key transcription factors involved in immune responses and inflammation.[1] This is evidenced by a reduction in IκBα phosphorylation and decreased expression of NFATc2 in T cells.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive overview, this guide compares the activity of this compound with two other well-characterized inhibitors: BAY 11-7082 , a known NF-κB inhibitor, and Triptolide , a natural product with potent anti-inflammatory and anti-cancer properties that can also affect the NuRD complex.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives across different cell lines. It is important to note that direct comparative studies of this compound against these alternatives are limited; therefore, the data is compiled from various sources.
Table 1: this compound Activity Profile
| Parameter | Cell Type | Concentration/Time | Observed Effect | Reference |
| NuRD Complex Protein Reduction | T-cells | 0.1-20 µM; 24 hours | Concentration- and time-dependent reduction | |
| TMEM173 Activation Inhibition | Not Specified | 10 µM; 5 hours | Inhibition of cGAMP-induced activation | |
| NF-κB Activation Suppression | T-cells | 10 µM; 24 hours | >50% reduction in IκBα phosphorylation | |
| NFAT Activation Blockade | T-cells | 10 µM; 24 hours | Blocks NFAT activation | |
| NFATc2 Expression Reduction | T-cells | 10 µM; 4 hours | Reduced expression |
Table 2: BAY 11-7082 Activity Profile (NF-κB Inhibition)
| Cell Line | IC50 | Reference |
| Tumor cells (general) | 10 µM (for TNFα-induced IκBα phosphorylation) | |
| Gastric Cancer (HGC27) | 24h: 24.88 nM, 48h: 6.72 nM, 72h: 4.23 nM | |
| Gastric Cancer (MKN45) | 24h: 29.11 nM, 48h: 11.22 nM, 72h: 5.88 nM | |
| Jurkat (Leukemic T-cells) | Significant decrease in CFU at 25 nM | |
| HTLV-I-infected T-cell lines | Apoptosis induction at 5 µM |
Table 3: Triptolide Activity Profile
| Cell Line | IC50 (48 hours) | Reference |
| MV-4-11 (AML) | ~10 nM | |
| THP-1 (AML) | ~20 nM | |
| CCRF-CEM (Leukemia) | 10.21 nM (72 hours) | |
| U87.MG (Glioblastoma) | 25 nM (72 hours) | |
| CNE2 (Nasopharyngeal Carcinoma) | 23.6 ± 1.41 nM | |
| CNE2-SR (Radioresistant NPC) | 31.2 ± 1.16 nM | |
| HTB182 (Lung Cancer) | ~10 ng/ml (~28 nM) has significant effect | |
| A549 (Lung Cancer) | >10 ng/ml (>28 nM) required for effect |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-faceted mechanism of action.
Caption: General workflow for Western blot analysis.
Caption: Workflow for NFAT-luciferase reporter assay.
Experimental Protocols
Western Blot for NuRD Complex and NF-κB Pathway Proteins
This protocol is adapted for the analysis of protein levels of NuRD complex components (e.g., HDAC1, CHD4) and the phosphorylation status of IκBα.
-
Cell Culture and Treatment:
-
Seed Jurkat, HeLa, or HEK293T cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or the respective IC50 concentrations of BAY 11-7082 or Triptolide for the desired time (e.g., 24 hours). For NF-κB activation, pre-treat with the inhibitor for 1 hour, followed by stimulation with TNFα (20 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC1, anti-CHD4, anti-phospho-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).
-
NFAT Activation Luciferase Reporter Assay
This protocol is designed to quantitatively measure the inhibition of NFAT activation in a reporter cell line.
-
Cell Culture:
-
Culture Jurkat-NFAT-Luciferase reporter cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic.
-
-
Assay Procedure:
-
Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of assay medium.
-
Add 50 µL of medium containing serial dilutions of this compound or other inhibitors to the wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing a T-cell activator (e.g., 2 µg/mL phytohemagglutinin (PHA) and 20 ng/mL phorbol 12-myristate 13-acetate (PMA), or 1 µM ionomycin).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.
-
Mix and incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound presents a compelling profile as a dual inhibitor of the NuRD complex and key inflammatory signaling pathways. While direct comparative data across multiple cell lines and against other inhibitors is still emerging, the available evidence suggests potent activity, particularly in T-cells. The provided experimental protocols offer a framework for researchers to conduct their own cross-validation studies in cell types relevant to their specific areas of interest. Further investigation into the differential effects of this compound in various cancerous and non-cancerous cell lines will be crucial in elucidating its full therapeutic potential and guiding its development as a novel therapeutic agent.
References
Safety Operating Guide
Proper Disposal Procedures for BPK-25: A Guide for Laboratory Professionals
Essential Safety Notice: A specific Safety Data Sheet (SDS) for the research compound "BPK-25" is not publicly available through general searches. The disposal procedures outlined here are based on general best practices for laboratory chemical waste. It is mandatory to obtain the official SDS from the manufacturer or supplier of your specific this compound product. The SDS will provide detailed, substance-specific information essential for safe handling and disposal.
Immediate Priority: Obtain the Safety Data Sheet (SDS)
The single most critical step before disposing of any chemical, including this compound, is to consult its Safety Data Sheet. The SDS is a standardized document prepared by the manufacturer that details the substance's hazards, handling precautions, and emergency procedures.[1][2][3]
Why the SDS is Crucial:
-
Hazard Identification (Section 2): It specifies if this compound is considered hazardous (e.g., flammable, corrosive, reactive, toxic).[2]
-
Disposal Considerations (Section 13): This section provides guidance on proper disposal practices and whether the chemical or its container requires special handling as hazardous waste.[2]
-
Ecological Information (Section 12): This helps evaluate the environmental impact if the chemical were released.
-
Regulatory Information (Section 15): It identifies safety, health, and environmental regulations specific to the product.
You must obtain the SDS from the supplier where you purchased this compound. Most reputable chemical suppliers provide SDS documents on their websites, often searchable by product number or name.
General Principles of Laboratory Chemical Waste Disposal
In the absence of the specific SDS for this compound, and until it is obtained, adhere to the following universal precautions for chemical waste. Treat this compound as a hazardous waste until confirmed otherwise by the official SDS.
Core Waste Management Steps:
-
Identify and Classify: Treat unknown or novel compounds like this compound as hazardous. Classification is the first step in proper disposal.
-
Segregate Waste: Do not mix different types of chemical waste. This compound waste (solid and liquid) should be collected in separate, designated containers.
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible with this compound. Ensure containers are in good condition and can be securely sealed.
-
Label Waste Containers Clearly: As soon as you begin collecting this compound waste, label the container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound") and a clear description of its contents (e.g., "Solid this compound," "Aqueous solution of this compound").
-
Store Waste Safely: Keep waste containers sealed when not in use. Store them in a designated, secure location away from general lab traffic, such as a satellite accumulation area.
-
Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Never dispose of research chemicals down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.
Quantitative Data and Disposal Protocols
Specific quantitative data (e.g., reportable quantities, concentration limits for sewer disposal) and detailed disposal protocols are substance-dependent and must be derived from the Safety Data Sheet. Without the SDS for this compound, providing a table of such data would be speculative and unsafe.
Information to look for in the SDS (Section 13) to populate your internal disposal protocols:
-
Waste classification (e.g., EPA hazardous waste codes).
-
Recommended disposal methods (e.g., incineration, chemical treatment).
-
Guidance on handling empty containers. Contaminated containers must often be treated as hazardous waste.
Logical Workflow for Chemical Disposal
The following diagram illustrates the mandatory decision-making process for the safe disposal of any laboratory chemical, including this compound.
Caption: Workflow for Safe Laboratory Chemical Disposal.
References
Personal protective equipment for handling BPK-25
Disclaimer: No specific Safety Data Sheet (SDS) for BPK-25 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, powdered research chemicals and compounds containing an acrylamide moiety. Researchers must consult the supplier-provided SDS and conduct a thorough risk assessment before handling this compound.
This compound is an electrophilic acrylamide used in research to promote the degradation of nucleosome remodeling and deacetylation (NuRD) complex proteins. Due to its reactive nature and likely potent biological activity, stringent safety protocols are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[1][2] Change gloves immediately if contaminated and every two hours during extended use.[1][3] |
| Body Protection | Lab Coat | A dedicated, fully buttoned lab coat is required.[2] Consider a chemically resistant gown or Tyvek sleeves for larger quantities. |
| Eye & Face Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant splash risk. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Handling and Disposal
A systematic approach is crucial for safely managing this compound from receipt to disposal. The following procedural guidance outlines the key steps for safe handling and waste management.
Preparation and Handling:
-
Designated Area: All work with this compound, especially weighing and preparing solutions, must be performed in a designated area within a certified chemical fume hood.
-
Pre-Weighing: To minimize the generation of airborne dust, tare a sealed container on the balance, transfer the approximate amount of this compound powder to the container within the fume hood, and then return the sealed container to the balance for an accurate measurement.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills within the fume hood, use an inert absorbent material to collect the substance. All materials used for cleanup must be treated as hazardous waste.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, bench covers, pipette tips, and absorbent materials, must be segregated as hazardous chemical waste.
-
Containerization: Collect solid waste in a clearly labeled, durable, and sealed container. Liquid waste should be collected in a compatible, leak-proof container, filled to no more than 90% capacity.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of chemical waste. Contact your Environmental Health & Safety (EHS) department for collection and disposal procedures. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
